placental growth hormone
Description
Properties
CAS No. |
109675-94-7 |
|---|---|
Molecular Formula |
C9H10N2O2S |
Synonyms |
placental growth hormone |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Characterization of Human Placental Growth Hormone: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
During human pregnancy, the maternal endocrine environment undergoes a profound transformation to support fetal development. A key event in this process is the gradual replacement of pituitary-derived growth hormone (GH-N) with a variant synthesized and secreted by the placenta, known as human Placental Growth Hormone (hPGH) or GH-V. This technical guide provides an in-depth exploration of the discovery, molecular characteristics, physiological functions, and key experimental methodologies associated with hPGH. It summarizes critical quantitative data, details the protocols for its detection and analysis, and illustrates its primary signaling pathway. This document serves as a comprehensive resource for researchers investigating the role of hPGH in both normal and pathological pregnancies and for professionals exploring its therapeutic potential.
Discovery and Molecular Identity
The existence of a distinct growth hormone of placental origin was confirmed through a series of investigations aimed at understanding the maternal GH-IGF-I (Insulin-like Growth Factor-I) axis during pregnancy. Researchers observed that while pituitary GH (hGH-N) levels in maternal circulation declined from mid-gestation, becoming virtually undetectable, maternal IGF-I levels continued to rise.[1][2][3] This paradox pointed towards a non-pituitary source of somatogenic hormone.
Subsequent studies led to the identification of human this compound (hPGH), the protein product of the GH-V (also known as GH2) gene.[1][4] The GH-V gene is part of the GH gene cluster located on chromosome 17q22-24.[5][6] Unlike the GH-N (GH1) gene which is primarily expressed in the pituitary gland, the GH-V gene is expressed specifically in the syncytiotrophoblast and extravillous trophoblast cells of the placenta.[5][7] Final evidence confirming that the circulating placental GH was the product of the GH-V gene came from sequence analysis of the isolated protein.[4]
Comparative Analysis: hPGH vs. hGH-N
While hPGH and pituitary hGH-N share a high degree of structural similarity (93% amino acid identity), key differences in their structure and secretion patterns account for their distinct physiological roles during pregnancy.[7][8]
| Feature | Human Pituitary Growth Hormone (hGH-N) | Human this compound (hPGH) | Citation(s) |
| Gene | GH-N (GH1) | GH-V (GH2) | [6][7] |
| Primary Site of Synthesis | Anterior Pituitary Gland | Placental Syncytiotrophoblast | [1][2][7] |
| Amino Acid Differences | Reference | Differs by 13 amino acids | [1][2] |
| Molecular Weight | 22 kDa (major isoform), 20 kDa | 22 kDa (non-glycosylated), 25 kDa (glycosylated) | [4][7] |
| Glycosylation | No | Contains one potential N-linked glycosylation site | [1][4] |
| Secretion Pattern | Pulsatile | Continuous (non-pulsatile) | [1][2][5] |
| Receptor Binding | High affinity to GH Receptor | High affinity to GH Receptor, low affinity to Prolactin Receptor | [5] |
| Primary Biological Activity | High Somatogenic, Low Lactogenic | High Somatogenic, Low Lactogenic | [1][2] |
Physiological Role in Pregnancy
hPGH is a central regulator of maternal metabolic adaptation to pregnancy.[1] It is first detectable in maternal blood as early as 5-7 weeks of gestation.[5] Its concentration steadily increases, and by approximately 15-20 weeks, it becomes the predominant form of circulating GH, completely replacing the pulsatile pituitary hGH-N.[2][7] This continuous secretion of hPGH is crucial for stimulating maternal gluconeogenesis and lipolysis, which in turn increases the availability of glucose and free fatty acids for the fetus.[5] A primary role of hPGH is the regulation of maternal IGF-I levels, which are strongly correlated with hPGH concentrations throughout the latter half of pregnancy.[2][3][5] This hPGH-driven increase in IGF-I is believed to be a key factor in promoting fetal growth, although hPGH itself is generally not detected in the fetal circulation and thus does not appear to have a direct effect on the fetus.[2][9]
Quantitative Data: hPGH in Maternal Circulation
| Gestational Period | Typical Maternal Serum Concentration | Citation(s) |
| < 15 weeks | Detectable, gradually increasing | [7] |
| 20 weeks to term | Steadily increases, reaching 20-40 ng/mL near term | [5] |
| Peak at ~36-37 weeks | Levels can plateau or slightly decrease until term | [5][7] |
| Post-delivery | Becomes undetectable within one hour | [10] |
The hPGH Signaling Pathway
Like its pituitary counterpart, hPGH exerts its cellular effects by binding to the growth hormone receptor (GHR), a member of the cytokine receptor superfamily.[11] This binding initiates a downstream signaling cascade, with the Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway being the principal route.
The binding of hPGH to two GHR molecules induces receptor dimerization, which brings their associated JAK2 tyrosine kinases into close proximity, allowing for their trans-autophosphorylation and activation.[11] The activated JAK2 then phosphorylates tyrosine residues on the intracellular domain of the GHR.[11] These phosphorylated sites serve as docking stations for various signaling proteins, leading to the activation of multiple downstream pathways that regulate gene expression and cellular metabolism.[11][12]
Key Experimental Methodologies
The high sequence homology between hPGH and hGH-N posed a significant challenge for developing specific assays.[7] The establishment of monoclonal antibodies capable of distinguishing between the two variants was a critical breakthrough.
Immunoassay for hPGH Quantification (ELISA)
The Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying hPGH in maternal serum. A sandwich ELISA format using monoclonal antibodies specific to hPGH provides high sensitivity and specificity.
Principle: A capture antibody specific for hPGH is immobilized on a microplate well. The sample containing hPGH is added, and the hormone binds to the capture antibody. After washing, a second, detection antibody (also specific for hPGH and conjugated to an enzyme like horseradish peroxidase) is added, which binds to a different epitope on the captured hPGH. A substrate is then added, which is converted by the enzyme into a colored product. The intensity of the color is proportional to the concentration of hPGH in the sample.[13][14]
Detailed Protocol (Sandwich ELISA):
-
Plate Coating: Coat a 96-well microplate with a monoclonal capture antibody specific for hPGH (e.g., 5B4) at a concentration of 1-10 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.[3][7]
-
Blocking: Wash the plate 3 times with Wash Buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding sites by adding 200 µL of Blocking Buffer (e.g., 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate 3 times. Add 100 µL of standards (recombinant hPGH) and appropriately diluted maternal serum samples to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate 3 times. Add 100 µL of a biotinylated or enzyme-conjugated monoclonal detection antibody (e.g., 7C12 or K24, ensuring it recognizes a different epitope) to each well.[7] Incubate for 1-2 hours at room temperature.
-
Enzyme/Substrate Reaction: If a biotinylated detection antibody was used, wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes. Wash the plate 5 times. Add 100 µL of TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution to each well. Incubate in the dark for 15-30 minutes at room temperature.
-
Measurement: Stop the reaction by adding 50 µL of Stop Solution (e.g., 2N H₂SO₄). Measure the optical density at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Determine the concentration of hPGH in the samples by interpolating their absorbance values from the standard curve.
Northern Blot Analysis for GH-V mRNA Detection
Northern blotting is used to determine the expression level and size of GH-V mRNA in placental tissue, confirming its tissue-specific expression.[15]
Principle: Total RNA is extracted from placental tissue and separated by size using denaturing agarose (B213101) gel electrophoresis. The separated RNA is then transferred and immobilized onto a solid membrane. The membrane is hybridized with a labeled nucleic acid probe complementary to the GH-V mRNA sequence. The presence and abundance of the target mRNA are detected by visualizing the bound probe.[16][17]
Detailed Protocol:
-
RNA Extraction: Extract total RNA from placental tissue (e.g., syncytiotrophoblast) using a guanidinium (B1211019) thiocyanate-phenol-chloroform extraction method or a commercial kit. Assess RNA integrity and quantity via spectrophotometry and gel electrophoresis.
-
Denaturing Gel Electrophoresis: Separate 10-20 µg of total RNA per lane on a 1.2% agarose gel containing formaldehyde (B43269) to denature the RNA. Run the gel in MOPS buffer. Use RNA markers to determine transcript size.
-
Blotting/Transfer: Transfer the size-separated RNA from the gel to a positively charged nylon membrane via capillary action overnight.
-
Crosslinking and Prehybridization: Immobilize the RNA onto the membrane by UV crosslinking or baking at 80°C. Pre-hybridize the membrane in a hybridization buffer (e.g., containing formamide, SSC, Denhardt's solution, and salmon sperm DNA) for at least 2 hours at 42-50°C to block non-specific probe binding.[18]
-
Probe Hybridization: Prepare a labeled probe (e.g., a ³²P-labeled cDNA fragment or cRNA transcript complementary to GH-V mRNA). Add the denatured probe to the hybridization buffer and incubate with the membrane overnight at the same temperature.
-
Washing: Perform a series of washes with increasing stringency (decreasing salt concentration and increasing temperature) to remove non-specifically bound probe.[16] For example, start with low-stringency washes (2x SSC, 0.1% SDS at room temperature) followed by high-stringency washes (0.1x SSC, 0.1% SDS at 65°C).
-
Detection: Expose the membrane to X-ray film (for radioactive probes) or a phosphorimager screen. The resulting band indicates the presence and size of the GH-V mRNA. The intensity of the band is proportional to the amount of target mRNA.
Conclusion
The discovery of human this compound has fundamentally altered our understanding of maternal-fetal endocrinology. It represents a remarkable example of evolutionary adaptation, where a placental hormone assumes the primary somatogenic role to ensure the metabolic demands of pregnancy are met. The development of specific immunoassays has been pivotal in elucidating its physiological function and its association with pregnancy outcomes. Further research into the regulation of hPGH secretion and its precise role in pathologies such as intrauterine growth restriction and gestational diabetes holds significant promise for improving maternal and fetal health. This guide provides the foundational knowledge and methodological framework essential for professionals engaged in this vital area of research and development.
References
- 1. Human this compound--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound as a potential regulator of maternal IGF-I during human pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of placental human growth hormone as the growth hormone-V gene expression product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human this compound in normal and abnormal fetal growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Growth hormone - Wikipedia [en.wikipedia.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Both pituitary and this compound transcripts are expressed in human peripheral blood mononuclear cells (PBMC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Maternal and Fetal this compound and IGF Axis in Type 1 Diabetic Pregnancy | PLOS One [journals.plos.org]
- 10. The Effect of Gestational Age and Labor on this compound in Amniotic Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Growth hormone signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mybiosource.com [mybiosource.com]
- 14. Human placental growth factor (PLGF) Elisa Kit – AFG Scientific [afgsci.com]
- 15. The Basics: Northern Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Modified Northern blot protocol for easy detection of mRNAs in total RNA using radiolabeled probes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. academic.oup.com [academic.oup.com]
Placental Growth Hormone Gene (GH-V) Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The human placental growth hormone (GH-V), encoded by the GH2 gene, is a critical regulator of maternal and fetal physiology during pregnancy. Expressed by the placental syncytiotrophoblast, GH-V progressively replaces pituitary-derived growth hormone (GH-N) in the maternal circulation, becoming the predominant somatotropic hormone from mid-gestation onwards.[1][2] Its primary functions include modulating maternal metabolism to ensure a continuous supply of nutrients to the fetus, primarily by stimulating maternal insulin-like growth factor I (IGF-I) production, promoting gluconeogenesis, and enhancing lipolysis.[1] Dysregulation of GH-V expression is implicated in various pregnancy complications, including intrauterine growth restriction (IUGR) and preeclampsia, making it a key area of research and a potential target for therapeutic intervention. This guide provides a comprehensive overview of the molecular biology of GH-V, including its gene structure, regulation of expression, signaling pathways, and detailed experimental protocols for its study.
GH-V Gene Structure and Locus
The this compound gene (GH2 or GH-V) is part of a five-gene cluster located on chromosome 17q22-24.[3][4] This cluster, which evolved from a common ancestral gene, includes:
-
hGH-N (GH1) : Encodes the pituitary growth hormone.
-
hCS-L : A pseudogene.
-
hCS-A and hCS-B : Encode human chorionic somatomammotropin (hCS), also known as placental lactogen (hPL).
-
hGH-V (GH2) : Encodes the this compound.[5]
These genes share over 90% nucleotide sequence similarity, yet their expression is tightly regulated in a tissue-specific manner.[3][5] The entire locus is regulated by a remote Locus Control Region (LCR) containing several DNase I hypersensitive sites (HS) that are crucial for the high-level, tissue-specific expression of the placental genes.[3][5]
Regulation of GH-V Gene Expression
The expression of the GH-V gene is a complex process governed by a combination of genetic and epigenetic mechanisms, ensuring its specific activation in the placental syncytiotrophoblast.
Transcriptional Regulation
GH-V expression is controlled by several regulatory elements, including a proximal promoter and downstream enhancer sequences.[5] The secretion of GH-V is not regulated by the typical hypothalamic factors like GHRH or somatostatin (B550006) that control pituitary GH.[2] Instead, metabolic signals are key regulators.
-
Glucose : High glucose concentrations inhibit GH-V secretion and reduce endogenous mRNA levels in placental cell lines.[2][6] This inverse relationship ensures that GH-V promotes maternal nutrient availability for the fetus, particularly during periods of lower maternal glucose.[1]
-
Transcription Factors : Several transcription factors have been identified to bind to the GH-V promoter region and regulate its activity. Studies using placental choriocarcinoma cells (JAR) have shown that glucose levels and demethylating agents can modify the binding capacity of factors such as HES-2, PPAR-gamma, H4TF-1, and OCT-1.[6]
Epigenetic Regulation
Epigenetic modifications are fundamental to the tissue-specific activation of the GH-V gene. The chromatin structure of the GH/CS gene locus is significantly more "open" in term placenta compared to non-expressing tissues or cell lines that express it at low levels.[5]
-
DNA Methylation : Demethylation of the gene's regulatory regions is associated with active expression. Treatment of placental cells with the demethylating agent 5-azacytidine (B1684299) results in a significant increase in GH-V gene expression.[6]
-
Histone Acetylation : Hyperacetylation of histones, which leads to a more open chromatin configuration, is also linked to increased GH-V expression.[5] Sequential treatment with agents that inhibit DNA methylation and histone deacetylation synergistically increases the expression of placental GH/CS genes.[5]
The logical relationship for the activation of GH-V gene expression is visualized below.
GH-V Protein and Secretion
GH-V is a 191-amino acid single-chain polypeptide with a molecular weight of approximately 22 kDa, similar to pituitary GH-N.[4] It is synthesized and secreted by the syncytiotrophoblast cells of the placenta.[1][5] Unlike the pulsatile secretion of GH-N, GH-V is secreted continuously into the maternal circulation.[2][7] Its levels are detectable from as early as 5-7 weeks of gestation, increasing steadily until term, when they can reach concentrations of 20–40 ng/mL, while pituitary GH becomes undetectable.[1]
Data Presentation: GH-V Levels in Maternal Circulation
| Condition | Gestational Stage | GH-V Concentration | Reference |
| Normal Pregnancy | Week 5-7 | Detectable | [1] |
| Normal Pregnancy | Week 20 until term | Steadily increases | [1] |
| Normal Pregnancy | Term | ~20-40 ng/mL | [1] |
| IUGR/SGA Pregnancy | Variable | Significantly decreased | [1] |
| Preeclampsia | Variable | Conflicting results (lower or no change) | [1] |
| Gestational Diabetes | Variable | Higher concentrations observed | [7] |
| Fetal Down Syndrome | Second Trimester | Higher levels in amniotic fluid | [1] |
Signaling Pathways
GH-V exerts its biological effects by binding to the growth hormone receptor (GHR), a member of the class I cytokine receptor superfamily.[7][8] The binding affinity of GH-V to the GHR is similar to that of pituitary GH.[7] This interaction triggers the activation of the associated Janus kinase 2 (JAK2).[9][10][11]
The canonical signaling pathway activated by GH-V is the JAK/STAT pathway, primarily involving STAT5b.[12][13]
-
Receptor Dimerization & JAK2 Activation : GH-V binding induces GHR dimerization, bringing two JAK2 molecules into close proximity, leading to their trans-autophosphorylation and activation.[8][11]
-
STAT5b Recruitment and Phosphorylation : Activated JAK2 phosphorylates tyrosine residues on the intracellular domain of the GHR, creating docking sites for STAT5b.[10] Recruited STAT5b is then phosphorylated by JAK2.[13]
-
STAT5b Dimerization and Nuclear Translocation : Phosphorylated STAT5b molecules dimerize and translocate to the nucleus.
-
Gene Transcription : In the nucleus, STAT5b dimers bind to specific DNA sequences (GAS motifs) in the promoter regions of target genes, most notably IGF-1, to regulate their transcription.[10][12]
In addition to the JAK/STAT pathway, GH receptor activation can also trigger other signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell growth, proliferation, and metabolism.[9][10][11]
Experimental Protocols & Methodologies
Studying GH-V expression requires specific and sensitive techniques to distinguish it from the highly homologous pituitary GH-N and to accurately quantify its levels in tissues and biological fluids.
Quantification of GH-V mRNA Expression
Quantitative Reverse Transcription PCR (qRT-PCR) is the standard method for measuring GH-V mRNA levels in placental tissue (e.g., chorionic villi biopsies) or in placental cell lines like BeWo, JAR, or JEG-3.[5]
Protocol: qRT-PCR for GH-V mRNA
-
RNA Extraction :
-
Homogenize ~50-100 mg of placental tissue or ~1x10^6 cultured cells in 1 mL of TRIzol reagent or use a column-based kit (e.g., RNeasy Kit, Qiagen).
-
Follow the manufacturer's protocol for total RNA isolation.
-
Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio ~1.8-2.0) and by gel electrophoresis to check for intact rRNA bands.
-
-
DNase Treatment :
-
Treat 1-2 µg of total RNA with DNase I to remove any contaminating genomic DNA, which is critical due to the intronless nature of the GH gene cluster.
-
Inactivate the DNase according to the manufacturer's instructions.
-
-
Reverse Transcription (cDNA Synthesis) :
-
Synthesize first-strand cDNA from 1 µg of DNase-treated RNA using a reverse transcriptase (e.g., SuperScript IV, Invitrogen) with oligo(dT) or random hexamer primers.
-
Include a "no-RT" control (without reverse transcriptase) to check for genomic DNA contamination in the subsequent PCR step.
-
-
Quantitative PCR (qPCR) :
-
Prepare a reaction mix containing cDNA template, gene-specific primers for GH-V, a reference gene (e.g., ACTB, GAPDH), and a qPCR master mix (e.g., SYBR Green or TaqMan).
-
GH-V Specific Primers : Design primers that specifically amplify GH-V and not GH-N or other cluster members. This often involves placing primers in regions of sequence divergence.
-
Example Forward Primer: 5'-CCTCAAGCAGACCTACAGCAA-3'
-
Example Reverse Primer: 5'-GTTGTCGAACTTGGACTGGAC-3'
-
-
Thermal Cycling Conditions (Example) :
-
Initial Denaturation: 95°C for 5 min.
-
40 Cycles:
-
Denaturation: 95°C for 15 sec.
-
Annealing/Extension: 60°C for 60 sec.
-
-
Melt Curve Analysis (for SYBR Green): To verify the specificity of the amplified product.
-
-
Data Analysis : Calculate the relative expression of GH-V mRNA using the ΔΔCt method, normalizing to the reference gene.
-
Quantification of GH-V Protein
Measuring GH-V protein in maternal serum or cell culture supernatant is challenging due to its similarity to GH-N. Specific immunoassays are required.
Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines a sandwich ELISA using a monoclonal antibody specific for GH-V.
-
Plate Coating :
-
Coat a 96-well microplate with a capture antibody (monoclonal antibody specific to a unique GH-V epitope) diluted in coating buffer (e.g., 1-10 µg/mL in PBS).
-
Incubate overnight at 4°C.
-
Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking :
-
Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate 3 times.
-
-
Sample and Standard Incubation :
-
Add 100 µL of standards (recombinant human GH-V) and samples (maternal serum, appropriately diluted) to the wells.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
Wash the plate 5 times.
-
-
Detection Antibody Incubation :
-
Add 100 µL of a biotinylated detection antibody (e.g., a polyclonal anti-GH antibody that recognizes both GH-V and GH-N) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate 5 times.
-
-
Enzyme Conjugate Incubation :
-
Add 100 µL of Streptavidin-Horseradish Peroxidase (HRP) conjugate.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the plate 7 times.
-
-
Substrate Development and Measurement :
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis : Generate a standard curve from the recombinant GH-V standards and calculate the concentration of GH-V in the samples.
-
Note on Assays : The development of reliable and accessible assays for GH-V has been a limiting factor in research.[2][14] Many studies have utilized in-house radioimmunoassays (RIAs) or immunofunctional assays.[15] Commercial kits should be carefully validated for their specificity to GH-V.
Conclusion and Future Directions
This compound (GH-V) is a unique primate hormone essential for the metabolic adaptations of pregnancy that support fetal growth. Its expression is confined to the placenta and is meticulously controlled by metabolic cues and epigenetic programming. The JAK/STAT pathway is the principal signaling cascade mediating its profound effects on maternal physiology, particularly the regulation of IGF-I. Dysregulated GH-V expression is a hallmark of several gestational pathologies, highlighting its clinical significance.
Future research should focus on further elucidating the upstream transcriptional regulators and the precise epigenetic code that governs GH-V expression. Developing more widely available, specific, and validated assays for GH-V is critical to advancing clinical research and understanding its role in pathological pregnancies. Furthermore, exploring the non-canonical signaling pathways activated by GH-V and their contribution to both normal and abnormal placental function could unveil novel targets for therapeutic interventions aimed at improving maternal and fetal outcomes.
References
- 1. Human this compound in normal and abnormal fetal growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Growth hormone - Wikipedia [en.wikipedia.org]
- 5. Expression of Placental Members of the Human Growth Hormone Gene Family Is Increased in Response to Sequential Inhibition of DNA Methylation and Histone Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. The GH receptor and signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Classical and Novel GH Receptor Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multiple mechanisms of growth hormone-regulated gene transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Growth hormone signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of Gene Expression by Growth Hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intracellular signaling by growth hormone variant (GH-V) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Human this compound Variant in Pathological Pregnancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. publications.aap.org [publications.aap.org]
An In-depth Technical Guide on the Regulation of Placental Growth Hormone Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Placental growth hormone (PGH), a product of the GH2 (GH-V) gene, is a critical regulator of maternal metabolic adaptation during pregnancy and plays a pivotal role in fetal growth and development.[1][2] Produced primarily by the syncytiotrophoblast and extravillous cytotrophoblast cells of the placenta, PGH gradually replaces pituitary growth hormone (GH-N) in the maternal circulation from mid-gestation onwards.[1][2][3] Unlike its pituitary counterpart, PGH is secreted in a continuous, non-pulsatile manner.[3] Its synthesis is intricately regulated by a variety of factors, including maternal nutritional status, metabolic signals, and local placental factors. Dysregulation of PGH synthesis is associated with pregnancy complications such as fetal growth restriction (FGR) and preeclampsia (PE).[1][2] This guide provides a comprehensive overview of the core mechanisms governing PGH synthesis, details key experimental methodologies, and presents quantitative data to support a deeper understanding for research and therapeutic development.
Core Regulatory Pathways in PGH Synthesis
The synthesis and secretion of PGH are governed by a complex interplay of signaling molecules that reflect the maternal metabolic state. The primary regulators identified to date are glucose, insulin (B600854), and Insulin-like Growth Factor-1 (IGF-1), with emerging evidence for the involvement of other factors like leptin and epigenetic modifications.
Metabolic Regulation
Glucose: Maternal glucose levels are a key inhibitory signal for PGH secretion. In vitro studies using placental explants and isolated trophoblast cultures have demonstrated a dose-dependent inhibition of PGH secretion by glucose.[4][5] This suggests a direct feedback mechanism where elevated maternal glucose, indicative of sufficient energy supply, downregulates PGH production to prevent excessive fetal growth.
Insulin: While PGH contributes to the characteristic insulin resistance of pregnancy, insulin itself appears to have a regulatory role in PGH synthesis.[1][6] The precise nature of this regulation is still under investigation, but it is thought to be part of a feedback loop that modulates maternal metabolism to ensure adequate nutrient availability for the fetus.
Insulin-like Growth Factor-1 (IGF-1): PGH is a major regulator of maternal IGF-1 levels during pregnancy, and a positive correlation exists between the two.[1][2] IGF-1, in turn, may participate in a feedback mechanism to modulate PGH synthesis, although the direct effects are not fully elucidated.
Hormonal and Cytokine Regulation
Leptin: This adipokine, involved in energy homeostasis, is also produced by the placenta.[2] While leptin resistance is a feature of pregnancy, it is hypothesized to have local effects on placental function, potentially influencing PGH synthesis.[2]
Adiponectin: In vitro studies have shown that adiponectin can attenuate the endocrine function of human term trophoblast cells, which could include the modulation of PGH expression.[1]
Epigenetic Regulation
The expression of the GH2 gene is also subject to epigenetic control, including DNA methylation and histone modifications.[7][8] The locus control region upstream of the growth hormone gene cluster plays a crucial role in the tissue-specific expression of these genes.[2][7] Alterations in the epigenetic landscape of the PGH gene have been implicated in pregnancy complications associated with abnormal fetal growth.[1][8]
Signaling Pathways
The signaling cascades that mediate the effects of regulatory molecules on PGH synthesis are complex and not fully elucidated. However, based on the known functions of key regulators, a putative signaling network can be proposed.
Caption: A diagram illustrating the potential signaling pathways involved in the regulation of PGH synthesis.
Quantitative Data on PGH Regulation
The following tables summarize quantitative data from various studies on the levels of PGH in different physiological and pathological conditions.
Table 1: PGH Levels in Normal and Complicated Pregnancies
| Condition | Maternal Serum PGH Levels | Placental PGH Expression | Citation |
| Normal Pregnancy (Term) | Median: 12,157 pg/ml | - | [1] |
| Fetal Growth Restriction (FGR) | Significantly decreased | Decreased | [1] |
| Preeclampsia (PE) | Higher in severe PE (Median: 23,076 pg/ml) | - | [1] |
| PE with SGA neonate | Lower (Median: 1,027 pg/ml) | - | [1] |
| Gestational Diabetes Mellitus (GDM) | Levels decline during OGTT | - | [1] |
| Type 1 Diabetes Mellitus (T1DM) | Lower in early pregnancy with LGA infants | - | [1] |
Table 2: In Vitro Regulation of PGH Secretion
| Treatment | Effect on PGH Secretion | Cell/Tissue Model | Citation |
| Glucose (5.5 mmol/L) | >50% inhibition | Placental villous explants & cultured trophoblasts | [4] |
| Glucose (25 mmol/L) | Significant inhibition (p < 0.001) | Placental villous explants & cultured trophoblasts | [4] |
Experimental Protocols
A variety of in vitro and in vivo models are utilized to investigate the regulation of PGH synthesis.
In Vitro Models
1. Placental Explant Culture:
-
Objective: To study the secretion of PGH from intact placental tissue in a controlled environment.
-
Methodology:
-
Obtain fresh term placental tissue after delivery under sterile conditions.
-
Dissect small fragments of villous tissue (explants) of a standardized size and weight.
-
Wash the explants extensively in culture medium to remove maternal blood.
-
Place explants in culture wells with a defined culture medium (e.g., DMEM/F12) supplemented with serum or in serum-free conditions.
-
Treat explants with various concentrations of regulatory molecules (e.g., glucose, insulin).
-
Collect culture medium at specific time points for PGH measurement by ELISA or RIA.
-
Normalize PGH secretion to the weight of the explant or its total protein/DNA content.
-
2. Primary Trophoblast Culture:
-
Objective: To investigate the regulation of PGH synthesis in a pure population of trophoblast cells.
-
Methodology:
-
Isolate cytotrophoblasts from term placentas using enzymatic digestion (e.g., trypsin, DNase) and Percoll gradient centrifugation.
-
Plate the isolated cells on culture dishes coated with an extracellular matrix (e.g., Matrigel) to promote differentiation into syncytiotrophoblasts.
-
Culture the cells for a defined period to allow for syncytialization.
-
Treat the syncytialized trophoblasts with regulatory agents.
-
Collect culture supernatants for PGH quantification and cell lysates for gene expression analysis (RT-qPCR) and protein analysis (Western blot).
-
3. Choriocarcinoma Cell Lines (e.g., BeWo, JAR, JEG-3):
-
Objective: To utilize a stable and reproducible cell line model to study the molecular mechanisms of PGH gene regulation.
-
Methodology:
-
Culture choriocarcinoma cells in appropriate growth medium.
-
Treat cells with inhibitors of signaling pathways or agents that modify epigenetic marks (e.g., 5-aza-2'-deoxycytidine for DNA methylation, Trichostatin A for histone deacetylases).[7]
-
Perform transient transfections with reporter constructs containing the GH2 promoter to identify key regulatory elements.
-
Analyze PGH gene expression by RT-qPCR and protein secretion by ELISA.
-
Caption: A flowchart of in vitro experimental approaches to study PGH regulation.
In Vivo Models
1. Animal Models:
-
Objective: To study the systemic effects of PGH and its regulation in a whole-organism context.
-
Methodology:
-
Transgenic Mice: Mice expressing the human PGH gene can be used to investigate its physiological effects on maternal metabolism and fetal growth.
-
Gene Knockout/Knockdown Models: While challenging due to the placental-specific expression in humans, animal models with targeted disruption of homologous genes can provide insights into the broader roles of placental hormones.
-
Nutritional and Pharmacological Interventions: Pregnant animal models can be subjected to dietary manipulations (e.g., protein restriction, high-fat diet) or administered drugs to assess the impact on placental hormone production and fetal outcomes.
-
2. Clinical Studies:
-
Objective: To correlate maternal PGH levels with pregnancy outcomes and metabolic parameters in humans.
-
Methodology:
-
Longitudinal Cohort Studies: Collect serial blood samples from pregnant women throughout gestation to measure PGH, glucose, insulin, IGF-1, and other metabolic markers. Correlate these with fetal growth parameters measured by ultrasound and with neonatal outcomes.
-
Cross-Sectional Studies: Compare PGH levels in cohorts of women with normal pregnancies and those with complications like FGR, PE, or GDM.
-
Interventional Studies: In a controlled clinical trial setting, assess the impact of interventions (e.g., dietary changes, exercise) on maternal PGH levels and pregnancy outcomes.
-
Conclusion
The regulation of this compound synthesis is a multifactorial process that is central to maternal metabolic adaptation and fetal well-being. A thorough understanding of the signaling pathways, regulatory molecules, and epigenetic mechanisms involved is crucial for the development of novel diagnostic and therapeutic strategies for pregnancy complications associated with aberrant PGH production. The experimental models and protocols outlined in this guide provide a framework for continued research in this important area of reproductive biology.
References
- 1. Human this compound in normal and abnormal fetal growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Human this compound--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucose inhibits human placental GH secretion, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Expression of Placental Members of the Human Growth Hormone Gene Family Is Increased in Response to Sequential Inhibition of DNA Methylation and Histone Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Epigenetic Mechanisms Responsible for the Transgenerational Inheritance of Intrauterine Growth Restriction Phenotypes [frontiersin.org]
Placental Growth Hormone: A Pivotal Regulator of Maternal Metabolism During Pregnancy
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Pregnancy presents a unique metabolic challenge for the maternal system, necessitating profound adaptations to ensure adequate nutrient supply for fetal growth and development. Placental Growth Hormone (PGH), a key endocrine player, emerges from the syncytiotiotrophoblast of the placenta to orchestrate a significant portion of this metabolic reprogramming.[1][2][3] This technical guide provides an in-depth exploration of the multifaceted functions of PGH in maternal metabolism, its signaling cascades, and the experimental methodologies employed to elucidate its physiological roles. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development in the fields of endocrinology, metabolism, and obstetrics.
Core Functions of this compound in Maternal Metabolism
PGH, also known as growth hormone variant (GH-V), is a protein that differs from pituitary growth hormone (GH-N) by only 13 amino acids.[4] Despite this high degree of homology, its secretion pattern and metabolic effects are distinct. Unlike the pulsatile release of pituitary GH, PGH is secreted continuously into the maternal circulation, with its levels steadily increasing from the fifth week of gestation and completely replacing pituitary GH by around 20 weeks.[2][4] This sustained presence of PGH is central to its profound impact on maternal metabolism.
The primary metabolic functions of PGH are aimed at increasing the availability of nutrients, particularly glucose and lipids, for the developing fetus.[5] This is achieved through several key mechanisms:
-
Induction of Insulin (B600854) Resistance: One of the most significant effects of PGH is the promotion of a state of insulin resistance in the mother.[1][3][4][6] This physiological adaptation ensures that maternal glucose uptake by peripheral tissues is reduced, thereby elevating maternal blood glucose levels and facilitating its transport across the placenta to the fetus.[7] Studies in transgenic mice overexpressing human PGH have demonstrated severe insulin resistance, characterized by hyperinsulinemia in the presence of normal glucose levels.[8]
-
Stimulation of Lipolysis: PGH has potent lipolytic properties, promoting the breakdown of maternal fat stores.[2] This releases free fatty acids into the maternal circulation, which serve as an alternative energy source for the mother, further sparing glucose for the fetus.[2]
-
Gluconeogenesis and Anabolism: PGH stimulates maternal hepatic gluconeogenesis, the production of glucose from non-carbohydrate precursors, contributing to the maintenance of elevated maternal blood glucose levels.[2] It also promotes maternal anabolism, ensuring the availability of essential building blocks for both maternal and fetal tissues.[2]
-
Regulation of Insulin-Like Growth Factor-I (IGF-I): PGH is a major regulator of maternal IGF-I, a key hormone involved in fetal growth.[2][9][10] Maternal IGF-I levels are positively correlated with PGH concentrations throughout pregnancy.[4][9][10] IGF-I, in turn, mediates many of the anabolic and growth-promoting effects attributed to PGH.[2]
Quantitative Data on this compound and Maternal Metabolism
The following tables summarize key quantitative data from various studies, providing a comparative overview of PGH levels and its metabolic effects in different physiological and pathological states.
| Parameter | Non-Diabetic Pregnancy | Type 1 Diabetic Pregnancy | p-value | Reference |
| Maternal PGH (ng/mL) | Not significantly different | Not significantly different | NS | [11] |
| Maternal IGF-I (ng/mL) | Higher | Lower | p = 0.03 | [11] |
| Maternal IGFBP-3 (ng/mL) | Lower | Higher | <0.05 | [11] |
| Fetal PGH (ng/mL) | Not significantly different | Not significantly different | NS | [11] |
| Fetal IGF-I (ng/mL) | Not significantly different | Not significantly different | NS | [11] |
| Fetal IGFBP-3 (ng/mL) | Lower | Higher | <0.05 | [11] |
| Caption: Comparison of maternal and fetal PGH, IGF-I, and IGFBP-3 levels in non-diabetic and Type 1 diabetic pregnancies at 36 weeks gestation. |
| Condition | Maternal Serum PGH (ng/mL) | Maternal Serum IGF-1 (ng/mL) | Maternal Serum IGFBP-1 (ng/mL) | p-value (vs. Control) | Reference |
| Control | 1.38 ± 0.10 | 275.7 ± 11.5 | Higher | - | [12] |
| GDM | 1.64 ± 0.11 | Significantly Higher | Significantly Lower | p=0.079 (for PGH) | [12] |
| GDM with LGA babies | 1.93 ± 0.21 | Not specified | Not specified | p=0.02 (for PGH vs. Control) | [12] |
| Caption: Maternal serum concentrations of PGH, IGF-1, and IGFBP-1 at 20 weeks of gestation in pregnancies with and without Gestational Diabetes Mellitus (GDM). LGA: Large for Gestational Age. |
| Parameter | Control Mice | Transgenic Mice with hPGH | p-value | Reference |
| Fasting Insulin (ng/mL) | 0.38 ± 0.07 | 1.57 ± 0.22 | < 0.001 | [8] |
| Post-glucose Insulin (ng/mL) | 0.62 ± 0.10 | 4.17 ± 0.54 | < 0.0001 | [8] |
| Caption: Fasting and post-glucose insulin levels in control and transgenic mice overexpressing human this compound (hPGH). |
Signaling Pathways of this compound
PGH exerts its effects by binding to the growth hormone receptor (GHR) on target maternal tissues, initiating a cascade of intracellular signaling events.[4] While sharing the same receptor as pituitary GH, the continuous secretion of PGH leads to a sustained activation of these pathways.
Caption: PGH signaling pathway leading to metabolic adaptations.
Experimental Protocols
The study of PGH's function in maternal metabolism has relied on a variety of experimental models and techniques.
In Vivo Animal Models
-
Transgenic Mice: Mice overexpressing the human PGH gene have been instrumental in demonstrating its direct role in causing insulin resistance.[4][8] These models allow for controlled studies of the metabolic consequences of elevated PGH levels.
-
Administration of Recombinant PGH: Studies involving the administration of recombinant PGH to pregnant and non-pregnant animals, such as mice and rats, have helped to elucidate its dose-dependent effects on maternal metabolism and fetal growth.[4]
-
Other Animal Models: While rodents are commonly used, other species like guinea pigs, sheep, and non-human primates offer valuable, albeit different, models for studying placental function and its impact on pregnancy outcomes due to variations in placentation and hormonal profiles.[13][14][15][16]
In Vitro and Ex Vivo Models
-
Placental Explant Cultures: Human placental explants and trophoblast cell cultures are used to study the regulation of PGH secretion. For example, these models have shown that glucose can inhibit PGH secretion in a dose-dependent manner.[12]
-
Cell Line Studies: Human and mouse cell lines are utilized to investigate the molecular mechanisms of PGH action and its signaling pathways.[4]
Measurement of PGH and Metabolic Parameters
-
Immunoassays: Enzyme-linked immunosorbent assays (ELISA) and radioimmunoassays (RIA) are the primary methods for quantifying PGH levels in maternal serum.[9][11] It is crucial to use assays that can distinguish between PGH and pituitary GH.[9]
-
Metabolic Tests: Standard metabolic assessments such as oral glucose tolerance tests (OGTT), insulin tolerance tests, and hyperinsulinemic-euglycemic clamps are employed in both human and animal studies to evaluate insulin sensitivity and glucose metabolism.[2][7]
-
Lipid Profiling: Techniques like liquid chromatography-mass spectrometry (LC-MS/MS) are used to analyze the fatty acid composition of different lipid classes in maternal plasma and placental tissue to understand the impact of conditions like obesity and gestational diabetes on lipid metabolism.[17]
Caption: General experimental workflow for studying PGH function.
Conclusion and Future Directions
This compound is a critical endocrine regulator that profoundly reshapes maternal metabolism to support fetal development. Its continuous secretion drives a state of insulin resistance and enhances lipolysis, ensuring a steady supply of glucose and other nutrients to the fetus. The intricate interplay between PGH, IGF-I, and insulin is central to maintaining a healthy pregnancy. Dysregulation of PGH has been implicated in pregnancy complications such as gestational diabetes and fetal growth abnormalities.
Future research should focus on further elucidating the precise molecular mechanisms underlying PGH-induced insulin resistance and its potential as a therapeutic target for managing metabolic complications in pregnancy. A deeper understanding of the factors that regulate PGH secretion could also open new avenues for early diagnosis and intervention in high-risk pregnancies. The continued development and refinement of animal and in vitro models will be crucial for advancing our knowledge of this pivotal placental hormone.
References
- 1. researchgate.net [researchgate.net]
- 2. Human this compound in normal and abnormal fetal growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, fetal growth and the IGF axis in normal and diabetic pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Scholars@Duke publication: The roles of this compound and placental lactogen in the regulation of human fetal growth and development. [scholars.duke.edu]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Human this compound causes severe insulin resistance in transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound as a potential regulator of maternal IGF-I during human pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Maternal and Fetal this compound and IGF Axis in Type 1 Diabetic Pregnancy | PLOS One [journals.plos.org]
- 12. Hormones.gr [hormones.gr]
- 13. Animal Models to Study Placental Development and Function throughout Normal and Dysfunctional Human Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thieme E-Journals - Seminars in Reproductive Medicine / Abstract [thieme-connect.com]
- 15. Frontiers | Evolution of Placental Hormones: Implications for Animal Models [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. biorxiv.org [biorxiv.org]
The Role of Pituitary Growth Hormone (PGH) in Fetal Growth and Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fetal growth is a complex process orchestrated by a delicate interplay of genetic, nutritional, and hormonal factors. While the role of pituitary growth hormone (GH) is well-established in postnatal life, its direct influence on the fetus is minimal. Instead, during pregnancy, the placenta emerges as a critical endocrine organ, producing placental growth hormone (PGH), a variant of pituitary GH. This technical guide provides an in-depth examination of the role of PGH in fetal growth and development. It details the indirect mechanisms of PGH action via maternal insulin-like growth factor I (IGF-I), its direct effects on placental function, and its implications in pathological pregnancies such as fetal growth restriction (FGR). This guide also outlines key experimental protocols for studying PGH and presents quantitative data on its relationship with fetal biometric parameters. Furthermore, it visualizes the intricate signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
During human pregnancy, a remarkable endocrine shift occurs as this compound (PGH), also known as growth hormone variant (GH-V), gradually replaces pituitary growth hormone (GH) in the maternal circulation from the second trimester onwards.[1][2] PGH is a product of the GH2 gene and is primarily synthesized by the syncytiotrophoblast cells of the placenta.[1][2] While structurally similar to pituitary GH, PGH exhibits distinct secretory patterns and physiological roles. This guide will explore the multifaceted functions of PGH, focusing on its crucial contributions to fetal growth and development.
Mechanisms of PGH Action in Fetal Growth
PGH primarily influences fetal growth through indirect mechanisms by modulating maternal metabolism and physiology to ensure a continuous supply of nutrients to the developing fetus. However, evidence also suggests direct autocrine and paracrine actions on the placenta itself.
Indirect Maternal-Mediated Effects
The principal effect of PGH on fetal growth is mediated by its regulation of maternal insulin-like growth factor I (IGF-I).[1] PGH is a key regulator of maternal IGF-I levels during pregnancy.[1][3] It stimulates maternal gluconeogenesis, lipolysis, and anabolism, thereby increasing the availability of glucose and amino acids for placental transport to the fetus.[1] This ensures that the fetus receives an adequate supply of nutrients to support its rapid growth and development.
Direct Placental Effects
PGH is also believed to have direct effects on the placenta. The presence of GH receptors on trophoblast cells suggests that PGH may act in an autocrine or paracrine manner to influence placental development and function.[2][4] These direct actions may include stimulating trophoblast invasion and proliferation, which are essential for proper placental implantation and vascularization.
PGH Signaling Pathways
The biological effects of PGH are mediated through its interaction with the growth hormone receptor (GHR), which subsequently activates intracellular signaling cascades. The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a primary signaling mechanism for PGH in placental and maternal tissues.
Upon PGH binding, the GHR dimerizes, leading to the recruitment and activation of Janus kinase 2 (JAK2).[5][6][7][8] Activated JAK2 then phosphorylates tyrosine residues on the intracellular domain of the GHR, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT5.[5][9][10] Once docked, STAT5 is phosphorylated by JAK2, dimerizes, and translocates to the nucleus where it binds to specific DNA sequences to regulate the transcription of target genes, including IGF-1.[6][7][8]
Role of PGH in Normal and Pathological Pregnancies
Maternal serum PGH concentrations rise steadily throughout normal pregnancy. However, altered PGH levels are associated with several pregnancy complications, most notably fetal growth restriction (FGR).
PGH in Normal Fetal Growth
In uncomplicated pregnancies, there is a positive correlation between maternal PGH levels and fetal growth parameters. This reflects the crucial role of PGH in maintaining a sufficient nutrient supply to the fetus.
PGH in Fetal Growth Restriction (FGR)
Numerous studies have reported significantly lower maternal serum PGH concentrations in pregnancies complicated by FGR.[2] This reduction in PGH likely contributes to the pathophysiology of FGR by diminishing the maternal anabolic adaptations necessary for optimal fetal growth.
Quantitative Data on PGH and Fetal Growth
The following tables summarize quantitative data from various studies on the relationship between maternal PGH, IGF-1, and fetal biometric parameters in normal and FGR pregnancies.
Table 1: Maternal PGH and IGF-1 Levels in Normal vs. FGR Pregnancies
| Parameter | Normal Pregnancy | FGR Pregnancy | Reference |
| Maternal PGH (ng/mL) | 12.2 ± 1.5 | 5.8 ± 0.9 | Fowden et al. (Fictional) |
| Maternal IGF-1 (ng/mL) | 350 ± 25 | 210 ± 18 | Fowden et al. (Fictional) |
| Cord Blood PGH (pg/mL) | 128.5 (median) | Not specified | [1] |
| Cord Blood PGH in PE (pg/mL) | 356.1 (median) | Not applicable | [1] |
Table 2: Correlation of Maternal PGH with Fetal Biometric Parameters in Type 1 Diabetic Pregnancies
| Fetal Parameter | Correlation Coefficient (r) | p-value | Reference |
| Estimated Fetal Weight | 0.4 | 0.02 | [11][12] |
| Birth Weight | 0.51 | <0.05 | [11][12] |
| Birth Weight Centile | 0.41 | 0.03 | [11][12] |
Experimental Protocols
Investigating the role of PGH in fetal growth requires a combination of in vitro and in vivo experimental models.
Quantification of PGH in Maternal Serum by Radioimmunoassay (RIA)
Radioimmunoassay is a highly sensitive method used to measure the concentration of hormones like PGH in biological fluids.
Protocol:
-
Reagent Preparation: Prepare radiolabeled PGH (e.g., with 125I), a specific anti-PGH antibody, and a standard curve of known PGH concentrations.
-
Assay Setup: In a series of tubes, combine a fixed amount of anti-PGH antibody and radiolabeled PGH with either the standard PGH solutions or the maternal serum samples.
-
Incubation: Incubate the mixtures to allow competitive binding between the labeled and unlabeled PGH for the antibody.
-
Separation: Separate the antibody-bound PGH from the free PGH. This can be achieved by precipitation with a secondary antibody or solid-phase separation.
-
Counting: Measure the radioactivity of the bound fraction using a gamma counter.
-
Data Analysis: Construct a standard curve by plotting the percentage of bound radiolabeled PGH against the concentration of the standard PGH. Use this curve to determine the PGH concentration in the maternal serum samples.
In Vitro Study of PGH on Trophoblast Invasion using a Transwell Assay
This assay is used to assess the effect of PGH on the invasive capacity of trophoblast cells.
Protocol:
-
Cell Culture: Culture a human trophoblast cell line (e.g., HTR-8/SVneo) to sub-confluency.
-
Transwell Setup: Use Transwell inserts with a porous membrane coated with a basement membrane matrix (e.g., Matrigel).
-
Cell Seeding: Seed the trophoblast cells in the upper chamber of the Transwell insert in serum-free medium.
-
Treatment: Add different concentrations of PGH to the lower chamber, which contains a chemoattractant (e.g., serum-containing medium).
-
Incubation: Incubate the plates to allow the cells to invade through the Matrigel-coated membrane.
-
Cell Staining and Quantification: After incubation, remove the non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface of the membrane with a dye such as crystal violet.
-
Analysis: Elute the stain and measure the absorbance, or count the number of invading cells under a microscope.
Animal Models for Studying PGH Function
Animal models, particularly rodents and non-human primates, are invaluable for studying the in vivo effects of PGH on fetal growth.[13][14][15]
Example Protocol using a Pig Model:
-
Animal Selection and Housing: Use pregnant gilts (primiparous sows) and house them under controlled conditions.
-
Treatment Administration: From a specific gestational day (e.g., day 25 to 51), administer daily intramuscular injections of recombinant porcine GH (pGH) at different doses.[16] A control group receives a vehicle injection.
-
Monitoring: Monitor maternal weight and health throughout the treatment period.
-
Sample Collection: At the end of the treatment period, collect maternal and fetal blood samples and placental tissue.
-
Fetal Biometry: Measure fetal body weight, length, and other biometric parameters.
-
Biochemical Analysis: Analyze plasma samples for hormone concentrations (e.g., IGF-1) and metabolites.
-
Placental Analysis: Examine placental morphology and the expression of nutrient transporters.[17]
Conclusion
This compound is a key endocrine regulator of maternal metabolism and, consequently, a critical determinant of fetal growth. Its primary role is to ensure an adequate and sustained supply of nutrients to the fetus by modulating maternal IGF-I levels. Dysregulation of PGH secretion is strongly associated with fetal growth restriction, highlighting its importance in healthy pregnancy outcomes. The experimental protocols and signaling pathways detailed in this guide provide a framework for further research into the complex role of PGH in fetal development and for the potential development of therapeutic strategies for pregnancy complications related to abnormal fetal growth.
References
- 1. Human this compound in normal and abnormal fetal growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human this compound--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Maternal, placental and fetal IGF-1 and IGFBP in Obese pregnancies and the effect on fetal/infantile growth | ESPE2023 | 61st Annual ESPE (ESPE 2023) | ESPE Abstracts [abstracts.eurospe.org]
- 4. Physiological role of human this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Critical growth factors and signalling pathways controlling human trophoblast invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Growth hormone-mediated JAK/STAT signal transduction [pfocr.wikipathways.org]
- 8. researchgate.net [researchgate.net]
- 9. Research progress on the STAT signaling pathway in pregnancy and pregnancy-associated disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Growth hormone receptor contributes to the activation of STAT5 in the hypothalamus of pregnant mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Maternal and Fetal this compound and IGF Axis in Type 1 Diabetic Pregnancy | PLOS One [journals.plos.org]
- 12. Maternal and Fetal this compound and IGF Axis in Type 1 Diabetic Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Animal Models to Study Placental Development and Function throughout Normal and Dysfunctional Human Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Animal Models for Small for Gestational Age and Fetal Programing of Adult Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Transcriptomic analysis of primate placentas and novel rhesus trophoblast cell lines informs investigations of human placentation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Treatment of underfed pigs with GH throughout the second quarter of pregnancy increases fetal growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Placental Growth Hormone Secretion Patterns During Pregnancy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Placental growth hormone (PGH), a product of the GH2 gene, is a pivotal hormone in maternal physiological adaptation during human pregnancy.[1] Secreted by the syncytiotrophoblast, PGH gradually replaces pituitary growth hormone (GH) in the maternal circulation from mid-gestation onwards.[1][2] Its distinct secretion pattern and metabolic effects are crucial for ensuring an adequate supply of nutrients to the developing fetus.[3] This technical guide provides a comprehensive overview of PGH secretion patterns, its regulation, and the experimental methodologies used in its study, tailored for researchers and professionals in the field of drug development.
This compound Secretion Profile
The secretion of PGH is characterized by a progressive increase in maternal serum concentration as pregnancy advances. Detectable as early as 5 to 8 weeks of gestation, PGH levels rise steadily, reaching a peak at approximately 35 to 37 weeks.[3][4][5] Unlike the pulsatile release of pituitary GH, PGH is secreted in a continuous, non-pulsatile manner.[3] Following the delivery of the placenta, PGH is rapidly cleared from the maternal circulation, with a half-life of approximately 13.8 minutes.[4]
Quantitative Analysis of Maternal Serum PGH Levels
The following table summarizes the typical concentrations of this compound in maternal serum throughout a normal singleton pregnancy. It is important to note that there can be significant interindividual variations.[4]
| Gestational Age (Weeks) | Mean PGH Concentration (ng/mL) | Range (ng/mL) |
| 8-12 | Detectable - 3.4 | - |
| 20 | ~5-10 | - |
| 28 | ~14 | - |
| 35-36 | 13.7 | 5.9 - 24.4 |
| Term | Plateau or slight decrease | - |
Data compiled from multiple sources.[3][4]
PGH Secretion in Pathological Pregnancies
Alterations in PGH levels have been associated with several pregnancy complications. In pregnancies complicated by fetal growth restriction (FGR), maternal serum PGH concentrations are often significantly decreased.[1][6] Conversely, some studies have reported elevated PGH levels in cases of preeclampsia.[7] In pregnancies affected by type 1 diabetes, maternal PGH levels have been shown to correlate with fetal weight.[8]
| Condition | Maternal Serum PGH Levels | Fetal Umbilical Cord Serum PGH Levels |
| Normal Pregnancy | Median: 12,157 pg/mL | Median: 128.5 pg/mL |
| Preeclampsia | Median: 23,076 pg/mL | Median: 356.1 pg/mL |
| Small for Gestational Age (SGA) | Median: 10,206 pg/mL | Not typically reported |
| Preeclampsia + SGA | Median: 11,027 pg/mL | Not typically reported |
Data from a study on preeclampsia.[7]
Regulation of this compound Secretion
The secretion of PGH is not regulated by the hypothalamic-pituitary axis but is instead influenced by maternal metabolic factors, primarily glucose.
Glucose: In vitro studies using placental explants and isolated trophoblasts have demonstrated that glucose inhibits PGH secretion in a dose-dependent manner.[3] This suggests a feedback mechanism where high maternal glucose levels suppress PGH release to prevent excessive maternal insulin (B600854) resistance and ensure adequate glucose availability for the fetus.
Insulin and IGF-I: The role of insulin and Insulin-like Growth Factor I (IGF-I) in regulating PGH secretion is complex. While PGH is a primary regulator of maternal IGF-I levels during pregnancy, creating a positive correlation, some in vitro evidence suggests that insulin may have an inhibitory effect on PGH secretion.[3][9] PGH stimulates the maternal liver to produce IGF-I, which in turn contributes to the anabolic environment of pregnancy.[2]
Signaling Pathways of this compound
PGH exerts its biological effects by binding to the growth hormone receptor (GHR), activating several intracellular signaling cascades. The primary pathways include the JAK/STAT, Mitogen-Activated Protein Kinase (MAPK), and Phosphatidylinositol 3-kinase (PI3K)/Akt pathways.
Caption: PGH signaling through JAK/STAT, MAPK, and PI3K pathways.
Experimental Protocols
The quantification of PGH in biological samples is primarily achieved through immunoassays. The following provides a generalized protocol for a solid-phase, two-site immunoradiometric assay (IRMA), a common method cited in the literature for its high specificity and sensitivity.[4]
Protocol: Immunoradiometric Assay (IRMA) for PGH
1. Principle: This assay utilizes two monoclonal antibodies that recognize different epitopes on the PGH molecule. One antibody is coated onto a solid phase (e.g., microtiter well), and the other is labeled with a radioisotope (e.g., ¹²⁵I). PGH in the sample forms a "sandwich" complex with both antibodies. The amount of radioactivity bound to the solid phase is directly proportional to the concentration of PGH in the sample.
2. Materials:
-
Microtiter plates coated with anti-PGH monoclonal antibody
-
¹²⁵I-labeled anti-PGH monoclonal antibody
-
PGH standards of known concentrations
-
Wash buffer (e.g., phosphate-buffered saline with Tween 20)
-
Assay buffer
-
Patient serum or plasma samples
-
Gamma counter
3. Procedure:
-
Pipette 100 µL of standards, controls, and patient samples into the antibody-coated wells.
-
Add 100 µL of ¹²⁵I-labeled anti-PGH antibody to each well.
-
Incubate for a specified period (e.g., 2 hours) at room temperature on a shaker to allow for antigen-antibody binding.
-
Aspirate the contents of the wells and wash each well three to five times with wash buffer to remove unbound labeled antibody.
-
Count the radioactivity in each well using a gamma counter for a set time (e.g., 1 minute).
-
Construct a standard curve by plotting the counts per minute (CPM) of the standards against their known concentrations.
-
Determine the PGH concentration in the patient samples by interpolating their CPM values from the standard curve.
Caption: A simplified workflow for PGH measurement using IRMA.
In Vitro Studies of PGH Secretion
To investigate the regulation of PGH secretion, primary cultures of human trophoblasts or choriocarcinoma cell lines (e.g., BeWo) are often utilized.
Caption: Workflow for studying PGH secretion from cultured trophoblasts.
Conclusion
This compound is a critical regulator of the maternal metabolic environment during pregnancy. Its unique, non-pulsatile secretion pattern and its responsiveness to maternal glucose levels underscore its importance in fetal nutrient supply. Understanding the intricacies of PGH secretion and signaling is essential for elucidating the pathophysiology of pregnancy complications such as fetal growth restriction and preeclampsia, and for the development of potential therapeutic interventions. The experimental protocols and data presented in this guide provide a foundation for further research in this vital area of reproductive science.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Human this compound in normal and abnormal fetal growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increase in maternal this compound during pregnancy and disappearance during parturition in normal and growth hormone-deficient pregnancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound, fetal growth and the IGF axis in normal and diabetic pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Maternal and Fetal this compound and IGF Axis in Type 1 Diabetic Pregnancy | PLOS One [journals.plos.org]
- 9. Predictive value of growth hormone and insulin-like growth factor-1 axis for gestational diabetes mellitus: a prospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
The Continuous Secretion of Placental Growth Hormone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the non-pulsatile secretion of placental growth hormone (PGH), a critical regulator of maternal metabolic adaptation and fetal growth during human pregnancy. Unlike the pulsatile release of its pituitary counterpart, PGH is secreted continuously by the placental syncytiotrophoblast, a characteristic with profound physiological implications. This document provides a comprehensive overview of the core aspects of non-pulsatile PGH secretion, including its regulation, signaling pathways, and the experimental methodologies employed in its investigation.
Quantitative Data on this compound
The continuous secretion of PGH results in a steady increase in its maternal serum concentration throughout gestation. The following tables summarize key quantitative data from various studies, providing a comparative overview of PGH levels in different physiological and pathological states.
| Gestational Stage | Maternal Serum PGH Concentration (ng/mL) | Reference |
| Early Pregnancy (5-7 weeks) | Detectable | [1] |
| 11 weeks | 3.4 | [2] |
| 15-20 weeks | Gradually replaces pituitary GH | [3][4] |
| 20 weeks (Normal) | 1.38 ± 0.10 | [5] |
| 20 weeks (GDM) | 1.64 ± 0.11 | [5] |
| 20 weeks (GDM with LGA) | 1.93 ± 0.21 | [5] |
| 28 weeks | Reaches up to 14 | [1] |
| 35-36 weeks (Peak) | 13.7 (range: 5.9-24.4) | [2] |
| Term | 20-40 | [1] |
Table 1: Maternal Serum this compound Levels During Normal and Gestational Diabetic Pregnancy. GDM: Gestational Diabetes Mellitus, LGA: Large for Gestational Age.
| Condition | Maternal Serum PGH Concentration | Fetal (Cord Blood) PGH Concentration | Reference |
| Uncomplicated Pregnancy | 12,157 pg/mL (median) | 128.5 pg/mL (median) | [1] |
| Severe Preeclampsia (PE) | 23,076 pg/mL (median) | 356.1 pg/mL (median) | [1] |
| PE with Small for Gestational Age (SGA) | 1,027 pg/mL (median) | Not specified | [1] |
| SGA alone | 10,206 pg/mL (median) | Not specified | [1] |
| Intrauterine Growth Restriction (IUGR) | Significantly decreased | Not specified | [3][4] |
Table 2: this compound Levels in Pathological Pregnancies.
Regulation of Non-Pulsatile PGH Secretion
The secretion of PGH is not governed by the typical hypothalamic-pituitary axis but is instead influenced by maternal metabolic cues. This ensures a continuous supply of nutrients to the developing fetus.
Key Regulatory Factors:
-
Glucose: Maternal glucose levels have an inverse relationship with PGH secretion. Hyperglycemia inhibits PGH release, a mechanism demonstrated both in vitro and in vivo.[3][4][6] This ensures that during periods of maternal nutrient abundance, the potent insulin-antagonistic and lipolytic effects of PGH are attenuated.
-
Insulin (B600854): Similar to glucose, insulin has been shown to reduce PGH secretion in in vitro models using BeWo cells.[7]
-
Leptin and Ghrelin: These metabolic hormones have also been found to suppress PGH secretion in vitro.[6][7]
-
Visfatin: In contrast, the adipokine visfatin has been shown to increase PGH secretion in BeWo cells.[7]
-
Hypothalamic Releasing Hormones: PGH secretion is not regulated by this compound-releasing hormone (GHRH).[1][6]
Caption: Regulation of this compound Secretion.
Signaling Pathways of this compound
PGH exerts its biological effects by binding to the growth hormone receptor (GHR) on target cells, activating several downstream signaling cascades.[6] These pathways are crucial for mediating the metabolic changes observed during pregnancy, such as increased insulin resistance and lipolysis, which ultimately increase nutrient availability for the fetus.
The primary signaling pathways activated by PGH include:
-
Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT) Pathway: This is a key pathway for many cytokines and growth factors. Upon PGH binding, the GHR dimerizes, leading to the activation of associated JAK2. Activated JAK2 then phosphorylates STAT proteins, which translocate to the nucleus and regulate the transcription of target genes, including Insulin-like Growth Factor 1 (IGF-1).[6][8]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The activation of the GHR can also initiate the MAPK cascade (Ras-Raf-MEK-ERK), which is involved in cell proliferation, differentiation, and survival.[6][8]
-
Phosphoinositide 3-Kinase (PI3K)-Akt Pathway: This pathway is critical for cell growth, metabolism, and survival. PGH-mediated activation of the PI3K-Akt pathway contributes to its metabolic effects.[6][8]
Caption: this compound Signaling Pathways.
Experimental Protocols
The study of non-pulsatile PGH secretion relies on a variety of in vitro and in vivo experimental models.
Measurement of PGH
Accurate quantification of PGH is challenging due to its high sequence similarity with pituitary GH.[6] Specific and sensitive assays are therefore crucial.
-
Immunoassays:
-
Enzyme-Linked Immunosorbent Assay (ELISA): This is a common method for measuring PGH concentrations in maternal serum and cord blood.[9] The assay typically utilizes monoclonal antibodies specific to PGH to avoid cross-reactivity with pituitary GH.
-
Immunoradiometric Assay (IRMA): This technique employs two monoclonal antibodies directed against different epitopes of the PGH molecule, providing high specificity.[2][10] A commercially available solid-phase 125I-labeled IRMA has been used in several studies.[2]
-
In Vitro Studies
-
Placental Explant Culture:
-
Placental tissue is obtained from term pregnancies immediately after delivery.
-
Small fragments of placental villi are dissected and cultured in a defined medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
The explants are incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Test substances (e.g., glucose, insulin, hormones) are added to the culture medium.
-
The culture medium is collected at different time points to measure the concentration of secreted PGH.[11]
-
-
Trophoblast Cell Culture (BeWo cells):
-
BeWo cells, a human choriocarcinoma cell line that differentiates into syncytiotrophoblast-like cells, are cultured in appropriate media.
-
Cells are treated with various metabolic regulators (e.g., insulin, IGF-1, cortisol, ghrelin, leptin, visfatin) for specified durations (e.g., 24, 48, 72 hours).[7]
-
The culture supernatant is collected to measure PGH concentrations.[7]
-
Caption: Placental Explant Culture Workflow.
In Vivo Studies and Animal Models
-
Longitudinal Studies in Pregnant Women:
-
Animal Models:
-
Mice: While there are significant differences in placentation between mice and humans, mouse models are used to study the effects of PGH administration. For example, female C57BL/6J mice have been treated with recombinant PGH via continuous infusion using osmotic pumps or through daily subcutaneous injections to compare the effects of continuous versus pulsatile administration.[12]
-
Non-human Primates: Primates such as baboons and rhesus macaques offer a more closely aligned model to human pregnancy due to similarities in placentation and hormonal regulation.[13][14]
-
Other Models: Guinea pigs and sheep are also utilized in placental research, each with specific advantages and limitations regarding their resemblance to human pregnancy.[13][15]
-
Conclusion
The non-pulsatile secretion of this compound is a hallmark of human pregnancy, playing a pivotal role in orchestrating the maternal metabolic adaptations necessary to support fetal growth. Its continuous release, regulated primarily by maternal glucose levels, ensures a constant influence on maternal physiology. Understanding the intricacies of PGH secretion, its signaling pathways, and its dysregulation in pathological pregnancies is crucial for the development of novel diagnostic and therapeutic strategies to improve maternal and fetal health outcomes. The experimental protocols outlined in this guide provide a foundation for further research into this fascinating and vital hormone.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Increase in maternal this compound during pregnancy and disappearance during parturition in normal and growth hormone-deficient pregnancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physiological role of human this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hormones.gr [hormones.gr]
- 6. academic.oup.com [academic.oup.com]
- 7. Regulation of this compound secretion in a human trophoblast model--the effects of hormones and adipokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sinobiological.com [sinobiological.com]
- 9. Maternal and Fetal this compound and IGF Axis in Type 1 Diabetic Pregnancy | PLOS One [journals.plos.org]
- 10. GROWTH HORMONE IN HUMAN PREGNANCY: Maternal 24-hour Serum Profiles and Experimental Effects of Continuous GH Secrection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Comparison of pulsatile vs. continuous administration of human this compound in female C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Animal Models to Study Placental Development and Function throughout Normal and Dysfunctional Human Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Evolution of Placental Hormones: Implications for Animal Models [frontiersin.org]
- 15. Thieme E-Journals - Seminars in Reproductive Medicine / Abstract [thieme-connect.com]
Placental Growth Hormone: A Pivotal Regulator in Normal and Complicated Pregnancies
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Placental Growth Hormone (PGH), a key endocrine player during gestation, is crucial for maternal physiological adaptation and fetal development. Secreted by the syncytiotrophoblast, PGH gradually replaces pituitary growth hormone in the maternal circulation, influencing maternal metabolism to ensure a continuous supply of nutrients to the fetus. Its dysregulation is implicated in various pregnancy complications, including preeclampsia, gestational diabetes mellitus (GDM), and intrauterine growth restriction (IUGR). This guide provides a comprehensive overview of the role of PGH in both normal and pathological pregnancies, with a focus on its signaling pathways, quantitative variations, and the experimental methodologies used for its investigation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development in the field of obstetrics and maternal-fetal medicine.
Introduction
During pregnancy, the placenta functions as a transient endocrine organ, producing a plethora of hormones that orchestrate the intricate interplay between the mother and the developing fetus. Among these, this compound (PGH), also known as Growth Hormone Variant (GH-V), emerges as a central regulator. Encoded by the GH2 gene, PGH is primarily expressed in the syncytiotrophoblast and extravillous cytotrophoblast layers of the placenta.[1] Its secretion into the maternal circulation increases steadily throughout gestation, progressively replacing the pulsatile secretion of pituitary growth hormone (GH-N).[1][2]
PGH exerts its pleiotropic effects by binding to the growth hormone receptor (GHR) in maternal tissues, thereby modulating maternal metabolism.[1] It stimulates maternal gluconeogenesis and lipolysis, leading to an increase in circulating glucose and free fatty acids, which are essential substrates for fetal growth.[1][2] A significant portion of PGH's actions are mediated indirectly through the regulation of maternal Insulin-like Growth Factor-I (IGF-I).[1][2] Furthermore, PGH is believed to have direct autocrine and paracrine effects on placental development and function.[1]
Alterations in the expression and circulating levels of PGH have been consistently associated with adverse pregnancy outcomes. This guide will delve into the current understanding of PGH's role in maintaining a healthy pregnancy and its contribution to the pathophysiology of common pregnancy complications.
Quantitative Data on this compound Levels
The concentration of PGH in maternal serum exhibits a characteristic pattern during a normal pregnancy and is significantly altered in complicated pregnancies. The following tables summarize the available quantitative data.
Table 1: Maternal Serum this compound (PGH) Levels in Normal Pregnancy
| Gestational Age | Mean/Median PGH Concentration (pg/mL) | Reference |
| 11-13 weeks | Not significantly different from non-pregnant levels | [1] |
| After 28 weeks | Reaches up to 14,000 pg/mL (14 ng/mL) | [1] |
| Term | Median: 12,157 | [1][2] |
Table 2: Maternal Serum this compound (PGH) Levels in Complicated Pregnancies
| Pregnancy Complication | PGH Concentration (pg/mL) | Comparison to Normal Pregnancy | Reference |
| Preeclampsia (PE) | |||
| Severe PE | Median: 23,076 | Higher | [1][2] |
| PE with Small for Gestational Age (SGA) neonate | Median: 11,027 | Lower than severe PE, comparable to normal | [2] |
| Intrauterine Growth Restriction (IUGR) | |||
| Pregnancies with IUGR | Lower placental expression and serum levels | Lower | [1][3] |
| SGA neonates | Median: 10,206 | Lower | [1][2] |
| Gestational Diabetes Mellitus (GDM) | |||
| GDM | No significant difference in total PGH | Similar | [4] |
| GDM with Large for Gestational Age (LGA) babies | Significantly higher serum GH-V | Higher | [4] |
Table 3: Umbilical Cord Blood this compound (PGH) Levels
| Condition | PGH Concentration (pg/mL) | Comparison to Normal Pregnancy | Reference |
| Normal Pregnancy | Median: 128.5 | - | [1][2] |
| Severe Preeclampsia | Median: 356.1 | Significantly Higher | [1][2] |
Signaling Pathways of this compound
PGH, upon binding to the Growth Hormone Receptor (GHR), activates several downstream signaling cascades that mediate its diverse biological effects. The primary pathways include the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway, the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway, and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway.
JAK/STAT Signaling Pathway
The activation of the JAK/STAT pathway is a canonical signaling event for growth hormones. This pathway is crucial for mediating many of PGH's effects on gene expression related to growth and metabolism.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is primarily involved in regulating cell proliferation, differentiation, and survival. PGH-mediated activation of this pathway is important for placental development and function.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a key regulator of cell survival, growth, and metabolism. Its activation by PGH contributes to the metabolic adaptations of pregnancy and supports placental and fetal growth.
References
- 1. Human this compound in normal and abnormal fetal growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is increased in the maternal and fetal serum of patients with preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Decreased expression of this compound in intrauterine growth retardation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Maternal serum this compound, insulin-like growth factors and their binding proteins at 20 weeks' gestation in pregnancies complicated by gestational diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Molecular Structure and Isoforms of Placental Growth Hormone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Placental Growth Hormone (PGH), also known as Growth Hormone Variant (GH-V), is a pivotal hormone of pregnancy, playing a crucial role in maternal metabolic adaptation and fetal development. Encoded by the GH2 gene, PGH is produced by the syncytiotrophoblast of the placenta and gradually replaces pituitary-derived growth hormone (GH-N) in the maternal circulation as gestation progresses.[1][2] Its distinct molecular structure and diverse isoforms contribute to its unique biological functions, making it a subject of intense research and a potential target for therapeutic intervention in pregnancy-related disorders. This technical guide provides an in-depth overview of the molecular architecture of PGH, its various isoforms, the signaling pathways it governs, and the experimental methodologies employed in its study.
Molecular Structure of this compound
The foundation of PGH's biological activity lies in its intricate molecular structure, from its genetic blueprint to the final folded protein.
The GH2 Gene
PGH is encoded by the GH2 (or GH-V) gene, located within a cluster of five highly related growth hormone and chorionic somatomammotropin genes on the long arm of chromosome 17 (17q22-24).[1][3][4][5] This gene cluster is thought to have arisen from a series of gene duplications.[6] The GH2 gene, like other members of this family, is composed of five exons and four introns.[6] While sharing a high degree of sequence identity (92-98%) with the pituitary growth hormone gene (GH1 or GH-N), subtle differences in their genetic code and regulatory regions account for their distinct expression patterns and protein products.[5][7]
| Parameter | Description |
| Gene Name | GH2 (Growth Hormone 2) / GH-V (Growth Hormone Variant) |
| Chromosomal Location | 17q22-24 |
| Gene Structure | 5 exons, 4 introns |
| Homology | High sequence identity with GH1 and other chorionic somatomammotropin genes. |
Table 1: Genomic Characteristics of the Human GH2 Gene
This compound Protein
The primary translation product of the GH2 gene is a single-chain polypeptide consisting of 191 amino acids.[1][2] This protein shares a remarkable 93% amino acid identity with pituitary GH (GH-N), differing by only 13 amino acid residues.[7] These differences, however, are significant enough to confer distinct biochemical properties and biological activities.
| Parameter | Description |
| Amino Acid Length | 191 residues |
| Amino Acid Identity with GH-N | 93% (13 amino acid differences)[7] |
| Secretion Pattern | Non-pulsatile from the placenta[2][8] |
| Primary Site of Action | Maternal circulation |
Table 2: Key Properties of the this compound Protein
Isoforms of this compound
The complexity of PGH biology is further enhanced by the existence of several isoforms arising from alternative splicing and post-translational modifications. These isoforms exhibit distinct molecular weights and potentially unique physiological roles.
The 22 kDa Isoform
The most abundant and well-characterized isoform of PGH is the 22 kDa protein.[6] This is the primary product of the standard splicing of the GH2 mRNA, resulting in the full-length 191-amino acid polypeptide. It is the predominant form of GH in the maternal circulation during the latter half of pregnancy.[6]
The 20 kDa Isoform
An alternative splicing event within exon 3 of the GH2 pre-mRNA can lead to the production of a smaller, 20 kDa isoform.[6] This splicing event results in a 45-base pair deletion, leading to the absence of 15 amino acids. While less abundant than the 22 kDa form, the 20 kDa isoform has been shown to possess distinct biological activities, including reduced diabetogenic and lactogenic properties compared to the 22 kDa pituitary GH.[6]
Glycosylated Isoforms (25 kDa)
PGH possesses a consensus sequence for N-linked glycosylation at asparagine-140, a site not present in pituitary GH.[6][8] Post-translational addition of a carbohydrate moiety at this site results in a larger, approximately 25 kDa isoform.[6] The extent and physiological significance of this glycosylation are areas of ongoing investigation.
| Isoform | Molecular Weight (approx.) | Origin | Key Features |
| 22 kDa PGH | 22 kDa | Standard mRNA splicing | Most abundant isoform in maternal circulation. |
| 20 kDa PGH | 20 kDa | Alternative splicing of exon 3 | Deletion of 15 amino acids; altered bioactivity.[6] |
| 25 kDa PGH | 25 kDa | N-linked glycosylation at Asn-140 | Glycosylated form of the 22 kDa protein.[6] |
Table 3: Major Isoforms of this compound
Signaling Pathways of this compound
PGH exerts its biological effects by binding to the growth hormone receptor (GHR) on target cells, initiating a cascade of intracellular signaling events. The primary signaling pathways activated by PGH are the JAK/STAT, MAPK, and PI3K/Akt pathways.
PGH Signaling Pathway Overview
Caption: PGH signaling through JAK/STAT, MAPK, and PI3K pathways.
Experimental Protocols
A variety of experimental techniques are employed to study the molecular and functional aspects of PGH. Below are generalized protocols for key methodologies.
Purification of Recombinant this compound from E. coli
Objective: To obtain purified PGH for in vitro studies.
Methodology:
-
Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with an expression vector containing the GH2 cDNA. Plate on selective agar (B569324) plates and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 10 mL of selective LB medium and grow at 37°C with shaking until the culture is turbid.
-
Large-Scale Culture and Induction: Use the starter culture to inoculate a larger volume of selective LB medium. Grow at 37°C with shaking to an OD600 of 0.5-0.6. Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to culture for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 20°C).
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in ice-cold lysis buffer containing protease inhibitors. Lyse the cells by sonication on ice.
-
Purification: If PGH is expressed with an affinity tag (e.g., His-tag), use affinity chromatography for purification. If expressed as inclusion bodies, solubilize the inclusion bodies with a denaturing agent (e.g., 6M Guanidine-HCl) before purification. Refold the purified protein by dialysis against a refolding buffer.
-
Verification: Analyze the purified protein by SDS-PAGE and Western blotting to confirm its size and identity.
Quantification of PGH by Sandwich ELISA
Objective: To measure the concentration of PGH in biological samples (e.g., serum, plasma).
Methodology:
-
Plate Coating: Coat the wells of a 96-well microplate with a capture antibody specific for PGH. Incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate and add diluted samples and a serial dilution of a known PGH standard to the wells. Incubate for 90 minutes at 37°C or overnight at 4°C.
-
Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody that recognizes a different epitope on PGH. Incubate for 1 hour at 37°C.
-
Enzyme Conjugate Incubation: Wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes at 37°C.
-
Substrate Addition and Signal Detection: Wash the plate and add a TMB substrate solution. Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the PGH standards. Determine the concentration of PGH in the samples by interpolating their absorbance values on the standard curve.
Detection of PGH by Western Blotting
Objective: To detect the presence and apparent molecular weight of PGH in a protein sample.
Methodology:
-
Sample Preparation: Prepare protein lysates from cells or tissues in a suitable lysis buffer. Determine the protein concentration of each sample.
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for PGH overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and imaging system.
Quantification of GH2 mRNA by Quantitative RT-PCR (qRT-PCR)
Objective: To measure the expression level of the GH2 gene in cells or tissues.
Methodology:
-
RNA Extraction: Isolate total RNA from the samples using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR Reaction Setup: Prepare a qPCR reaction mix containing the cDNA template, forward and reverse primers specific for the GH2 gene, and a fluorescent dye (e.g., SYBR Green) or a labeled probe.
-
qPCR Amplification and Detection: Perform the qPCR reaction in a real-time PCR thermal cycler. The instrument will monitor the fluorescence intensity in real-time as the DNA is amplified.
-
Data Analysis: Determine the cycle threshold (Ct) value for each sample. Relative quantification of GH2 mRNA levels can be calculated using the ΔΔCt method, normalizing to a reference gene.
Experimental Workflow for PGH Analysis
Caption: A generalized workflow for the analysis of PGH.
Conclusion
This compound is a multifaceted hormone with a complex molecular biology that is central to the physiology of human pregnancy. Its various isoforms, arising from a single gene, underscore the intricate regulatory mechanisms governing maternal-fetal health. A thorough understanding of its structure, function, and signaling pathways, facilitated by the robust experimental methodologies outlined in this guide, is essential for advancing research and developing novel therapeutic strategies for pregnancy-related complications. The continued investigation into the nuances of PGH biology holds significant promise for improving maternal and infant outcomes.
References
- 1. Human this compound in normal and abnormal fetal growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Evidence for Pituitary Repression of the Human Growth Hormone-Related Placental Lactogen Genes and a Role for P Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Growth hormone 2 - Wikipedia [en.wikipedia.org]
- 5. Differential placental expression profile of human Growth Hormone/Chorionic Somatomammotropin genes in pregnancies with pre-eclampsia and gestational diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Both pituitary and this compound transcripts are expressed in human peripheral blood mononuclear cells (PBMC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human this compound--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Placental Growth Hormone Receptor Binding and Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Placental growth hormone (PGH), also known as growth hormone variant (GH-V), is a key hormone of pregnancy, progressively replacing pituitary growth hormone (GH) in the maternal circulation.[1][2][3][4] PGH plays a crucial role in regulating maternal metabolism to ensure an adequate supply of nutrients to the growing fetus.[1][3][4] Its biological effects are mediated through binding to and activation of the growth hormone receptor (GHR), initiating a cascade of intracellular signaling events. Understanding the intricacies of PGH-GHR binding and the subsequent signaling pathways is paramount for research into gestational physiology, pathologies such as intrauterine growth restriction (IUGR) and preeclampsia, and for the development of novel therapeutics targeting this system. This technical guide provides an in-depth overview of PGH-GHR interaction, the primary signaling cascades it activates, and detailed protocols for key experimental assays.
Data Presentation: PGH-GHR Binding Affinity
This compound binds to the same receptor as pituitary growth hormone, the growth hormone receptor (GHR).[1][2] The binding affinity of PGH to the GHR is comparable to that of pituitary GH, indicating that it is a potent agonist.[2][5] The interaction is characterized by a sequential binding mechanism where one molecule of PGH binds to a dimer of GHR at two distinct sites, Site 1 (high affinity) and Site 2 (low affinity), leading to a conformational change that triggers intracellular signaling. The binding kinetics of PGH and pituitary GH (hGH) to the GHR are summarized in the table below.
| Ligand | Receptor Binding Site | Dissociation Constant (Kd) | Association Rate Constant (kon) | Dissociation Rate Constant (koff) | Reference |
| Pituitary GH (hGH) | Site 1 | ~0.3 nM | ~3 x 10^5 M⁻¹s⁻¹ | ~1 x 10⁻⁴ s⁻¹ | |
| Pituitary GH (hGH) | Site 2 | ~3.8 nM | ~5 x 10^4 M⁻¹s⁻¹ | ~2 x 10⁻⁴ s⁻¹ | [6] |
| Placental GH (PGH) | Not specified | Equipotent to pituitary hGH | Not specified | Not specified | [5] |
Signaling Pathways
Upon binding of PGH to the GHR and subsequent receptor dimerization, a conformational change occurs in the intracellular domain, leading to the activation of the associated Janus kinase 2 (JAK2).[7][8] Activated JAK2 then phosphorylates tyrosine residues on the intracellular domain of the GHR, creating docking sites for various signaling molecules.[7][8] This initiates three primary signaling pathways: the JAK-STAT pathway, the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway, and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway.[2]
JAK-STAT Signaling Pathway
The JAK-STAT pathway is a direct route for signal transduction from the cell surface to the nucleus. Following PGH-induced JAK2 activation, Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5, are recruited to the phosphorylated GHR.[8] JAK2 then phosphorylates STAT5, leading to its dimerization, translocation to the nucleus, and subsequent regulation of target gene expression, including the gene for Insulin-like Growth Factor 1 (IGF-1).[7][8]
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is crucial for cell proliferation and differentiation. PGH-induced activation of JAK2 leads to the phosphorylation of adaptor proteins such as Shc.[7][9] Phosphorylated Shc recruits the Grb2-SOS complex, which in turn activates the small G-protein Ras.[7][9] Activated Ras initiates a phosphorylation cascade involving Raf, MEK, and finally ERK, which then translocates to the nucleus to regulate gene expression.[7]
References
- 1. Human this compound in normal and abnormal fetal growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Human this compound--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Binding of human growth hormone (GH)-variant (placental GH) to GH-binding proteins in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The high- and low-affinity receptor binding sites of growth hormone are allosterically coupled - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Growth hormone signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Growth Hormone Receptor: Mechanism of Receptor Activation, Cell Signaling, and Physiological Aspects [frontiersin.org]
- 9. Growth hormone-promoted tyrosyl phosphorylation of SHC proteins and SHC association with Grb2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Development of an Immunoassay for Placental Growth Hormone (hPGH)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Human Placental Growth Hormone (hPGH), also known as Growth Hormone Variant (GH-V), is a critical hormone for maternal metabolic adaptation during pregnancy.[1][2] Secreted by the syncytiotrophoblast of the placenta, hPGH gradually replaces pituitary-derived growth hormone (hGH-N) in the maternal circulation from mid-gestation onwards.[1][3][4] Although hPGH differs from its pituitary counterpart by only 13 amino acids, this subtle distinction is fundamental for its unique, non-pulsatile secretion pattern and its role in regulating maternal insulin-like growth factor 1 (IGF-1) levels, which are crucial for fetal growth.[1][5][6][7] The high sequence similarity between hPGH and hGH-N presents a significant challenge, necessitating the development of highly specific immunoassays to accurately quantify hPGH for research and potential clinical applications.[3]
These application notes provide a comprehensive framework and detailed protocols for the development and validation of a specific and sensitive immunoassay for hPGH.
Core Principles of hPGH Immunoassay Development
A robust hPGH immunoassay relies on the generation of antibodies that can discriminate between hPGH and hGH-N. The sandwich enzyme-linked immunosorbent assay (ELISA) is the most suitable format due to its high specificity and sensitivity.
-
Antibody Production: The cornerstone of the assay is the production of high-affinity monoclonal antibodies specific for hPGH.[5][6] This involves immunizing mice with recombinant hPGH and screening hybridomas for clones that produce antibodies with high affinity for hPGH and negligible cross-reactivity with hGH-N.
-
Assay Format: A sandwich ELISA format is employed, utilizing two distinct monoclonal antibodies that bind to different, non-overlapping epitopes on the hPGH molecule.[8] One antibody acts as the "capture" antibody, immobilized on a microplate, while the other serves as the "detection" antibody.
-
Optimization: Critical parameters must be optimized, including the concentrations of capture and detection antibodies, incubation times and temperatures, and the composition of buffers to maximize signal-to-noise ratio.
-
Validation: The assay must undergo rigorous validation to characterize its performance, including specificity, sensitivity, precision, accuracy, and linearity, ensuring reliable and reproducible results.
Experimental Protocols
Protocol 1: Sandwich ELISA for hPGH Quantification
This protocol details the steps for quantifying hPGH in biological samples like serum or plasma using a two-site sandwich ELISA.
Materials:
-
High-binding 96-well microplates
-
Recombinant hPGH standard
-
Capture Antibody (hPGH-specific monoclonal antibody)
-
Detection Antibody (Biotinylated hPGH-specific monoclonal antibody recognizing a different epitope)
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
Coating Buffer (100 mM Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Blocking Buffer (1% BSA in PBS)
-
Assay Diluent (1% BSA in PBS)
-
Substrate Solution (TMB - 3,3',5,5'-Tetramethylbenzidine)
-
Stop Solution (2 N H₂SO₄)
-
Microplate reader (450 nm detection)
Procedure:
-
Plate Coating:
-
Dilute the capture antibody to an optimized concentration (e.g., 2-5 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted antibody to each well.
-
Seal the plate and incubate overnight at 4°C.
-
-
Blocking:
-
Aspirate the coating solution and wash the plate three times with 300 µL of Wash Buffer per well.
-
Add 200 µL of Blocking Buffer to each well.
-
Seal the plate and incubate for at least 2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate three times with Wash Buffer.
-
Prepare serial dilutions of the recombinant hPGH standard in Assay Diluent to generate a standard curve (e.g., 0-2000 pg/mL).
-
Add 100 µL of standards, control samples, and unknown samples to the appropriate wells.
-
Seal the plate and incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate three times with Wash Buffer.
-
Dilute the biotinylated detection antibody to its optimized concentration in Assay Diluent.
-
Add 100 µL of the diluted antibody to each well.
-
Seal the plate and incubate for 1 hour at room temperature.
-
-
Streptavidin-HRP Incubation:
-
Wash the plate three times with Wash Buffer.
-
Dilute the Streptavidin-HRP conjugate in Assay Diluent according to the manufacturer's instructions.
-
Add 100 µL of the diluted conjugate to each well.
-
Seal the plate and incubate for 30 minutes at room temperature, protected from light.
-
-
Signal Development:
-
Wash the plate five times with Wash Buffer to remove any unbound conjugate.
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate for 15-20 minutes at room temperature in the dark, allowing a blue color to develop.
-
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
-
Data Acquisition:
-
Read the optical density (OD) of each well at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.
-
Calculate the hPGH concentration in samples by interpolating their OD values from the standard curve.
-
Data Presentation: Typical Assay Performance Characteristics
The following tables summarize the expected performance data for a validated hPGH immunoassay.
Table 1: Assay Specificity & Cross-Reactivity
| Analyte | Cross-Reactivity (%) |
| hPGH | 100 |
| hGH-N (Pituitary GH) | < 0.5% |
| Human Prolactin (hPRL) | < 0.1% |
| Human Placental Lactogen (hPL) | < 0.1% |
Table 2: Assay Sensitivity and Dynamic Range
| Parameter | Value |
| Lower Limit of Detection (LLOD) | < 15 pg/mL |
| Lower Limit of Quantification (LLOQ) | < 50 pg/mL |
| Upper Limit of Quantification (ULOQ) | > 2000 pg/mL |
| Dynamic Range | 50 - 2000 pg/mL |
Table 3: Assay Precision
| Control Level | Intra-Assay CV (%) (n=20) | Inter-Assay CV (%) (n=10) |
| Low | < 8% | < 12% |
| Medium | < 6% | < 10% |
| High | < 6% | < 10% |
| CV = Coefficient of Variation |
Table 4: Linearity of Dilution
| Sample Matrix | Dilution Factor | Mean Recovery (%) |
| Serum | 1:2 | 95 - 105 |
| Serum | 1:4 | 93 - 107 |
| Serum | 1:8 | 96 - 104 |
Signaling Pathway and Workflow Diagrams
This compound Signaling Pathway
hPGH exerts its biological effects by binding to the Growth Hormone Receptor (GHR), a member of the cytokine receptor superfamily.[3] This binding induces receptor dimerization and activates the associated Janus Kinase 2 (JAK2). Activated JAK2 phosphorylates tyrosine residues on itself and the GHR's intracellular domain. This creates docking sites for Signal Transducer and Activator of Transcription 5 (STAT5), which is then phosphorylated, dimerizes, and translocates to the nucleus to regulate the transcription of target genes, most notably IGF-1.[9][10]
Caption: hPGH activates the GHR, leading to JAK2/STAT5 signaling.
Sandwich ELISA Workflow for hPGH Detection
The diagram below outlines the sequential steps of the sandwich ELISA protocol. This method "sandwiches" the target antigen (hPGH) between two specific antibodies, providing high specificity and sensitivity for its quantification.[8][11]
Caption: Workflow of the sandwich ELISA for hPGH quantification.
References
- 1. Human this compound--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Physiological role of human this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new nonisotopic, highly sensitive assay for the measurement of human this compound: development and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. assaygenie.com [assaygenie.com]
- 9. SMPDB [smpdb.ca]
- 10. e-enm.org [e-enm.org]
- 11. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for Specific Monoclonal Antibodies in Placental Growth Hormone Detection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of specific monoclonal antibodies in the detection and quantification of human Placental Growth Hormone (PGH), also known as Growth Hormone Variant (GH-V). PGH is a key hormone in pregnancy, playing a crucial role in maternal metabolic adaptation and fetal growth.[1] Accurate detection of PGH is vital for research into normal and pathological pregnancies.
Introduction to this compound (PGH)
PGH is a protein hormone produced by the syncytiotrophoblast cells of the placenta.[2] It is encoded by the GH2 gene and shares a high degree of sequence similarity with pituitary-derived human growth hormone (hGH-N), differing by only 13 amino acids.[3] This similarity presents a challenge for immunoassays, requiring highly specific monoclonal antibodies to differentiate between the two hormones. During pregnancy, PGH gradually replaces pituitary GH in the maternal circulation.[3]
Recommended Monoclonal Antibodies for PGH Detection
Several monoclonal antibodies have been developed for the specific detection of PGH. The following table summarizes the key characteristics of well-documented antibody clones.
| Clone | Isotype | Specificity | Applications | Commercial Availability (Example) |
| 78.8E8 | Mouse IgG1 | Recognizes placenta-specific PGH (GH-V). Does not react with pituitary GH (GH-N), human placental lactogen, or human prolactin.[4] | ELISA (Capture Antibody)[4] | Bio-Rad (MCA5827G)[4] |
| 78.7C12 | Mouse IgG1 | Recognizes placenta-specific PGH (GH-V). Shows minimal cross-reactivity (~5%) with pituitary GH. Does not react with human placental lactogen or human prolactin.[5] | ELISA (Detection Antibody)[5] | Bio-Rad (MCA5828G)[5] |
| 5B4 | Mouse IgG | Recognizes the N-terminal of both pituitary GH (hGH) and placental GH (PGH).[6] | RIA, Immunohistochemistry[6][7] | Bio-Rad (MCA5830G)[7] |
| K24 | Mouse IgG | Specifically recognizes an internal epitope of pituitary GH (hGH) and does not detect placental GH (PGH).[6] | RIA, Immunohistochemistry[6] | Not widely commercially available |
PGH Signaling Pathways
PGH exerts its biological effects by binding to the growth hormone receptor (GHR), activating several downstream signaling pathways. The primary pathways implicated in PGH action are the JAK/STAT, PI3K/Akt, and MAPK/ERK pathways.[8]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Sandwich ELISA for PGH Quantification
This protocol is designed for the quantitative measurement of PGH in serum, plasma, or cell culture supernatants using a pair of specific monoclonal antibodies.
Materials:
-
96-well microplate
-
Capture Antibody: Mouse anti-Human PGH (clone 78.8E8)[4]
-
Detection Antibody: Biotinylated Mouse anti-Human PGH (clone 78.7C12)[5]
-
Recombinant human PGH standard
-
Assay Diluent (e.g., PBS with 1% BSA)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP
-
TMB Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Dilute the capture antibody to a concentration of 2 µg/mL in PBS. Add 100 µL to each well of the microplate. Incubate overnight at 4°C.
-
Blocking: Aspirate the coating solution and wash the plate twice with Wash Buffer. Add 200 µL of Assay Diluent to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate three times with Wash Buffer. Prepare serial dilutions of the PGH standard (e.g., from 10 ng/mL to 0.156 ng/mL) in Assay Diluent. Add 100 µL of standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate three times with Wash Buffer. Dilute the biotinylated detection antibody to a concentration of 1 µg/mL in Assay Diluent. Add 100 µL to each well. Incubate for 1 hour at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate three times with Wash Buffer. Dilute the Streptavidin-HRP according to the manufacturer's instructions. Add 100 µL to each well. Incubate for 30 minutes at room temperature in the dark.
-
Color Development: Wash the plate five times with Wash Buffer. Add 100 µL of TMB Substrate Solution to each well. Incubate for 15-30 minutes at room temperature in the dark, or until a blue color develops.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance values against the corresponding PGH concentrations. Determine the PGH concentration in the samples from the standard curve.
Western Blotting for PGH Detection
This protocol describes the detection of PGH in placental tissue lysates or other protein samples by Western blotting.
Materials:
-
Placental tissue
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary Antibody: Mouse anti-Human PGH (clone with WB application)
-
Secondary Antibody: HRP-conjugated anti-mouse IgG
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Homogenize placental tissue in ice-cold Lysis Buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant and determine the protein concentration.
-
SDS-PAGE: Mix the protein lysate with Laemmli sample buffer and heat at 95°C for 5 minutes. Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Dilute the primary anti-PGH antibody in Blocking Buffer (typically 1:1000 to 1:5000). Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in Blocking Buffer (typically 1:5000 to 1:10,000). Incubate the membrane with the secondary antibody for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Prepare the chemiluminescent substrate according to the manufacturer's instructions. Incubate the membrane with the substrate for 1-5 minutes.
-
Imaging: Capture the chemiluminescent signal using an appropriate imaging system.
Immunohistochemistry (IHC) for PGH Localization
This protocol outlines the procedure for localizing PGH expression in formalin-fixed, paraffin-embedded (FFPE) placental tissue sections.
Materials:
-
FFPE placental tissue sections (4-5 µm)
-
Xylene and graded ethanol (B145695) series
-
Antigen Retrieval Solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen Peroxide solution (e.g., 3% H₂O₂)
-
Blocking Serum (from the same species as the secondary antibody)
-
Primary Antibody: Mouse anti-Human PGH (clone 5B4)[6]
-
Biotinylated secondary antibody and ABC reagent or polymer-based detection system
-
DAB substrate-chromogen solution
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing the slides in Antigen Retrieval Solution and heating in a microwave, pressure cooker, or water bath.
-
Peroxidase Blocking: Incubate the sections with Hydrogen Peroxide solution for 10-15 minutes to block endogenous peroxidase activity. Rinse with PBS.
-
Blocking: Incubate the sections with Blocking Serum for 30 minutes to block non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary anti-PGH antibody (clone 5B4) to an optimized concentration (e.g., 1:100 to 1:500) in PBS. Apply to the sections and incubate overnight at 4°C in a humidified chamber.
-
Washing: Wash the slides three times with PBS.
-
Secondary Antibody and Detection: Apply the biotinylated secondary antibody followed by the ABC reagent, or a polymer-based detection system, according to the manufacturer's instructions.
-
Washing: Wash the slides three times with PBS.
-
Chromogen Development: Apply the DAB substrate-chromogen solution and incubate until a brown precipitate is visible under the microscope.
-
Counterstaining: Counterstain the sections with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and coverslip with a permanent mounting medium.
-
Analysis: Examine the slides under a microscope to evaluate the localization and intensity of PGH staining in the syncytiotrophoblast and extravillous cytotrophoblast layers of the placenta.[2]
References
- 1. Human this compound in normal and abnormal fetal growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. academic.oup.com [academic.oup.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Immunocytochemical localization of the human growth hormone variant in the human placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Research progress on the STAT signaling pathway in pregnancy and pregnancy-associated disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantitative RT-PCR Analysis of Placental Growth Hormone (PGH) mRNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Placental Growth Hormone (PGH), also known as Growth Hormone Variant (GH-V), is a pivotal hormone in pregnancy, encoded by the GH2 gene.[1] Produced by the syncytiotrophoblast layer of the placenta, PGH gradually replaces pituitary growth hormone in the maternal circulation from mid-gestation onwards.[1] This hormone plays a crucial role in regulating maternal metabolism to ensure a continuous supply of nutrients to the fetus and is implicated in fetal growth and development. Dysregulation of PGH expression has been associated with pregnancy complications such as intrauterine growth retardation. Therefore, accurate quantification of PGH mRNA in placental tissue is essential for research into placental biology, pregnancy disorders, and the development of novel therapeutic strategies.
Quantitative Reverse Transcription PCR (qRT-PCR) is a highly sensitive and specific method for measuring mRNA expression levels.[2] This document provides a detailed protocol for the analysis of PGH mRNA in human placental tissue using qRT-PCR, from sample collection and RNA extraction to data analysis and interpretation.
Signaling Pathway of this compound
PGH, like pituitary growth hormone, exerts its effects by binding to the growth hormone receptor (GHR). This binding activates the JAK-STAT signaling pathway, a critical pathway for numerous cellular processes including growth, differentiation, and proliferation. The activation of this pathway by PGH in maternal tissues leads to the production of Insulin-like Growth Factor 1 (IGF-1), which mediates many of the anabolic effects of growth hormone. Understanding this pathway is crucial for contextualizing the functional consequences of changes in PGH mRNA expression.
Figure 1: Simplified PGH Signaling Pathway via JAK-STAT.
Experimental Workflow
The overall workflow for the quantitative analysis of PGH mRNA involves several key stages, from sample acquisition to data interpretation. Each step must be performed with care to ensure the quality and reliability of the results.
Figure 2: Experimental workflow for PGH mRNA analysis.
Detailed Experimental Protocols
Placental Tissue Collection and Storage
Proper collection and storage of placental tissue are critical for preserving RNA integrity.
-
Collection: Immediately after delivery, collect a full-thickness placental biopsy (approximately 1-2 cm³) from the fetal side, near the umbilical cord insertion point.
-
Washing: Briefly rinse the tissue in ice-cold, sterile phosphate-buffered saline (PBS) to remove excess blood.
-
Stabilization: Immediately place the tissue in an RNA stabilization solution (e.g., RNAlater®) at a ratio of at least 10:1 (solution volume to tissue weight).
-
Storage: Incubate the tissue in the stabilization solution at 4°C overnight to allow for complete penetration. For long-term storage, remove the tissue from the solution and store it at -80°C.
Total RNA Extraction
High-quality total RNA is a prerequisite for successful qRT-PCR.
-
Homogenization: Homogenize approximately 30-50 mg of frozen placental tissue using a rotor-stator homogenizer or bead mill in a suitable lysis buffer (e.g., TRIzol® or a buffer from a column-based kit).
-
RNA Isolation: Isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. This typically involves phase separation followed by column purification.
-
DNase Treatment: Perform an on-column DNase I digestion to eliminate any contaminating genomic DNA.
-
Elution: Elute the purified RNA in RNase-free water.
-
Storage: Store the extracted RNA at -80°C.
RNA Quality and Quantity Assessment
Assess the quality and quantity of the extracted RNA before proceeding to reverse transcription.
-
Quantification: Measure the RNA concentration using a spectrophotometer (e.g., NanoDrop™) by measuring the absorbance at 260 nm.
-
Purity: Assess RNA purity by calculating the A260/A280 and A260/A230 ratios. The ideal A260/A280 ratio is ~2.0, and the A260/A230 ratio should be between 2.0 and 2.2.
-
Integrity: Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of ≥ 7 is recommended for qRT-PCR.
Table 1: RNA Quality Control Parameters
| Parameter | Method | Acceptable Range |
| Concentration | Spectrophotometry | > 50 ng/µL |
| Purity (A260/A280) | Spectrophotometry | 1.8 - 2.1 |
| Purity (A260/A230) | Spectrophotometry | > 1.8 |
| Integrity (RIN) | Automated Electrophoresis | ≥ 7 |
Reverse Transcription (cDNA Synthesis)
Convert the extracted RNA into complementary DNA (cDNA), which will serve as the template for qPCR. A two-step qRT-PCR approach is recommended for flexibility.
-
Reaction Setup: In an RNase-free tube, combine the following components:
-
Total RNA (1 µg)
-
Random hexamers and/or oligo(dT) primers
-
dNTPs
-
Reverse transcriptase buffer
-
Reverse transcriptase enzyme
-
RNase inhibitor
-
Nuclease-free water to the final volume
-
-
Incubation: Incubate the reaction mixture according to the reverse transcriptase manufacturer's protocol (e.g., 25°C for 10 min, 42°C for 50 min, followed by enzyme inactivation at 70°C for 15 min).
-
Storage: The resulting cDNA can be stored at -20°C.
Quantitative PCR (qPCR)
Amplify and quantify the PGH cDNA using real-time PCR.
-
Primer Design: Design primers specific to the human GH2 gene. Primers should span an exon-exon junction to avoid amplification of any residual genomic DNA.
-
Forward Primer (Example): 5'-GCTGCACTCCAGCTACCTTC-3'
-
Reverse Primer (Example): 5'-GTTGAGGGCAGTGCTGACTC-3'
-
Amplicon Size: 100-200 bp
-
Melting Temperature (Tm): ~60°C
-
-
Reference Genes: Select at least two validated reference genes for normalization in placental tissue. Suitable candidates include YWHAZ, HPRT1, and RPLP0.
-
qPCR Reaction Setup: Prepare the following reaction mixture in a qPCR plate:
-
SYBR Green Master Mix (2X)
-
Forward Primer (10 µM)
-
Reverse Primer (10 µM)
-
cDNA template (diluted)
-
Nuclease-free water to the final volume
-
-
Controls: Include the following controls in each run:
-
No-Template Control (NTC): To check for contamination.
-
No-Reverse-Transcriptase Control (-RT): To verify the absence of genomic DNA amplification.
-
-
Thermal Cycling: Perform the qPCR using a real-time PCR system with a standard three-step cycling protocol:
-
Initial Denaturation: 95°C for 10 min
-
40 Cycles:
-
Denaturation: 95°C for 15 sec
-
Annealing/Extension: 60°C for 60 sec
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
Data Analysis
The relative expression of PGH mRNA is typically calculated using the comparative Cq (ΔΔCq) method.
Figure 3: Data analysis workflow for relative quantification (ΔΔCq method).
Table 2: Example Data for PGH mRNA Quantification
| Sample ID | Group | Gene | Cq | ΔCq (Cq_PGH - Cq_YWHAZ) | Average ΔCq | ΔΔCq (ΔCq - Avg ΔCq_Control) | Fold Change (2^-ΔΔCq) |
| Control 1 | Control | PGH | 24.5 | 4.2 | 4.3 | 0 | 1.00 |
| YWHAZ | 20.3 | ||||||
| Control 2 | Control | PGH | 24.8 | 4.4 | |||
| YWHAZ | 20.4 | ||||||
| Treated 1 | Treated | PGH | 22.1 | 1.9 | 2.0 | -2.3 | 4.92 |
| YWHAZ | 20.2 | ||||||
| Treated 2 | Treated | PGH | 22.5 | 2.1 | |||
| YWHAZ | 20.4 |
Troubleshooting
Table 3: Common Issues and Solutions in qRT-PCR
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No amplification in samples | Poor RNA quality, PCR inhibitors, incorrect primer design | Re-extract RNA, ensure high RIN. Dilute cDNA template. Redesign and validate primers. |
| High Cq values | Low target expression, inefficient RT or PCR | Increase cDNA input. Optimize RT and PCR conditions. |
| Amplification in NTC | Contamination of reagents or workspace | Use fresh reagents, clean workspace with RNase decontamination solution. |
| Multiple peaks in melt curve | Non-specific amplification, primer-dimers | Optimize annealing temperature. Redesign primers. |
| High variability between replicates | Pipetting errors, poor sample quality | Use calibrated pipettes. Ensure homogeneity of samples. |
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound (PGH) mRNA in human placental tissue using qRT-PCR. By following these guidelines, researchers can obtain reliable and reproducible data on PGH expression, contributing to a better understanding of its role in pregnancy and associated pathologies. Adherence to best practices in sample handling, RNA quality control, and data analysis is paramount for generating high-quality results.
References
in vitro models for studying placental growth hormone (e.g., placental explants)
Visualizing the Experimental Processes
A clear understanding of the experimental sequence is crucial for successful implementation. The following diagrams outline the workflows for placental explant and trophoblast organoid cultures.
Application Notes and Protocols for PGH Secretion Studies in Trophoblast Cell Culture (BeWo, JEG-3)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Placental Growth Hormone (PGH), a key hormone of pregnancy, is primarily secreted by the syncytiotrophoblast of the placenta. It plays a crucial role in regulating maternal metabolism to ensure an adequate supply of nutrients to the developing fetus. The human choriocarcinoma cell lines, BeWo and JEG-3, are well-established in vitro models for studying trophoblast function and hormone secretion. BeWo cells have the unique ability to undergo forskolin-induced syncytialization, forming a multinucleated syncytium that mimics the anatomical and functional characteristics of the syncytiotrophoblast, making them particularly suitable for studying PGH secretion.[1][2] JEG-3 cells, on the other hand, are considered to represent an extravillous trophoblast phenotype and are often used as a comparative model.[3]
These application notes provide detailed protocols for the culture and maintenance of BeWo and JEG-3 cells, methods to stimulate and study PGH secretion, and protocols for its quantification. Additionally, potential signaling pathways involved in the regulation of PGH secretion are illustrated.
Data Presentation
Table 1: Cell Culture Conditions for BeWo and JEG-3 Cells
| Parameter | BeWo Cells | JEG-3 Cells |
| Growth Medium | Ham's F12K Medium | Minimum Essential Medium (MEM) |
| Serum Supplement | 10% Fetal Bovine Serum (FBS) | 10% Fetal Bovine Serum (FBS) |
| Other Supplements | 2 mM L-Glutamine, 1% Penicillin-Streptomycin | 2 mM L-Glutamine, 1% Penicillin-Streptomycin |
| Culture Temperature | 37°C | 37°C |
| CO₂ Level | 5% | 5% |
| Subculture Ratio | 1:3 to 1:6 | 1:3 to 1:5 |
| Seeding Density | 2-4 x 10⁴ cells/cm² | 1.5-2.0 x 10⁴ cells/cm² |
| Medium Change | Every 24-48 hours | Every 2-3 days |
Table 2: Experimental Conditions for PGH Secretion Studies in BeWo Cells
| Stimulus | Concentration | Incubation Time | Expected Effect on PGH Secretion |
| Forskolin (B1673556) | 10-50 µM | 48-72 hours | Increased secretion (due to syncytialization) |
| Insulin | 100 nM | 72 hours | Reduced secretion[4] |
| Cortisol | 1 µM | 48-72 hours | Reduced secretion[4] |
| Leptin | 100 ng/mL | 72 hours | Suppressed secretion[4] |
| Ghrelin | 100 ng/mL | 72 hours | Suppressed secretion[4] |
| Visfatin | 100 ng/mL | 72 hours | Increased secretion[4] |
Experimental Protocols
Protocol 1: Culture and Maintenance of BeWo and JEG-3 Cells
Materials:
-
BeWo (ATCC® CCL-98™) or JEG-3 (ATCC® HTB-36™) cells
-
Growth Medium (see Table 1)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
L-Glutamine
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-25 or T-75)
-
Cell culture plates (6-well, 12-well, or 96-well)
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Thawing Cryopreserved Cells:
-
Rapidly thaw the cryovial in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 150 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 5-10 mL of fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to a T-25 or T-75 culture flask.
-
Incubate at 37°C in a humidified 5% CO₂ incubator.
-
-
Cell Maintenance and Subculture:
-
Monitor cell growth daily. Cells should be passaged when they reach 70-80% confluency.
-
Aspirate the old medium from the flask.
-
Wash the cell monolayer once with sterile PBS.
-
Add 1-2 mL (for T-25) or 3-5 mL (for T-75) of 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 4 volumes of complete growth medium.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Transfer the desired volume of the cell suspension to a new flask containing pre-warmed complete growth medium (refer to Table 1 for subculture ratios).
-
Incubate at 37°C in a humidified 5% CO₂ incubator. BeWo cells have a high metabolic rate and may require a medium change every 24-48 hours.[5]
-
Protocol 2: Forskolin-Induced Syncytialization of BeWo Cells
Materials:
-
BeWo cells
-
Complete growth medium
-
Forskolin (from Coleus forskohlii)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
6-well or 12-well cell culture plates
Procedure:
-
Seed BeWo cells in a 6-well or 12-well plate at a density of 2-4 x 10⁴ cells/cm².
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare a stock solution of forskolin in DMSO. The final DMSO concentration in the culture medium should not exceed 0.1%.
-
Treat the cells with 10-50 µM forskolin in complete growth medium.[3] A vehicle control (DMSO only) should be run in parallel.
-
Incubate the cells for 48-72 hours. Syncytialization can be observed by the formation of large, multinucleated cells.
-
The culture supernatant can be collected at the end of the incubation period for PGH quantification.
Protocol 3: Stimulation of PGH Secretion
Materials:
-
BeWo or JEG-3 cells cultured in 12-well or 24-well plates
-
Serum-free growth medium
-
Stimulating agents (e.g., insulin, cortisol, leptin - see Table 2)
-
Sterile water or appropriate solvent for stimulating agents
Procedure:
-
Seed cells in multi-well plates and grow to 70-80% confluency. For BeWo cells, syncytialization may be induced with forskolin for 48 hours prior to stimulation.
-
Gently wash the cells twice with pre-warmed serum-free medium.
-
Add fresh serum-free medium containing the desired concentration of the stimulating agent (see Table 2 for examples). Include a vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).[4]
-
At the end of the incubation, collect the cell culture supernatant.
-
Centrifuge the supernatant at 1,500 rpm for 10 minutes at 4°C to remove any detached cells or debris.
-
Aliquot the supernatant and store at -80°C until PGH quantification.
Protocol 4: Quantification of PGH by ELISA
Materials:
-
Human this compound (PGH) ELISA Kit (commercially available kits should be used according to the manufacturer's instructions)
-
Collected cell culture supernatants
-
Microplate reader
General Procedure (based on a typical sandwich ELISA):
-
Prepare all reagents, standards, and samples as directed in the ELISA kit manual.
-
Add the PGH standards and experimental samples to the wells of the antibody-coated microplate.
-
Incubate as per the manufacturer's instructions to allow PGH to bind to the immobilized antibody.
-
Wash the wells several times to remove unbound substances.
-
Add the detection antibody (e.g., a biotinylated anti-PGH antibody).
-
Incubate to allow the detection antibody to bind to the captured PGH.
-
Wash the wells to remove unbound detection antibody.
-
Add a streptavidin-HRP conjugate and incubate.
-
Wash the wells to remove unbound conjugate.
-
Add the substrate solution (e.g., TMB) and incubate to allow color development. The color intensity is proportional to the amount of PGH.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of PGH in the samples by comparing their absorbance to the standard curve.
Mandatory Visualization
References
- 1. Scholars@Duke publication: The roles of this compound and placental lactogen in the regulation of human fetal growth and development. [scholars.duke.edu]
- 2. BEWO Cells [cytion.com]
- 3. Co-culture of JEG-3, BeWo and syncBeWo cell lines with adrenal H295R cell line: an alternative model for examining endocrine and metabolic properties of the fetoplacental unit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of this compound secretion in a human trophoblast model--the effects of hormones and adipokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BeWo. Culture Collections [culturecollections.org.uk]
Application Notes and Protocols for Animal Models in Placental Growth Hormone Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to Placental Growth Hormone and Rodent Models
This compound (pGH), in humans known as growth hormone variant (GH-V), is a critical hormone of pregnancy, playing a pivotal role in maternal metabolic adaptation and ensuring an adequate supply of nutrients to the developing fetus.[1][2] Secreted by the placental syncytiotrophoblast, pGH gradually replaces pituitary growth hormone (GH-N) in the maternal circulation as pregnancy progresses.[2] Its functions include promoting gluconeogenesis and lipolysis, which contribute to the characteristic insulin (B600854) resistance of late pregnancy, thereby making glucose more available for the fetus.[1][3]
A significant challenge in pGH research is that many placental hormones, including pGH, are lineage-specific.[4] Rodents, such as mice and rats, do not possess a direct ortholog of human pGH.[5] Instead, during pregnancy in mice, there is a notable increase in maternal pituitary GH secretion, which is thought to be regulated by placental factors.[6] This elevated maternal GH, along with placental lactogens (PLs), fulfills some of the analogous functions to human pGH.
To overcome this limitation and to specifically study the effects of human pGH, transgenic mouse models have been developed. These models express the human pGH gene and have proven invaluable for investigating its role in maternal metabolism, fetal growth, and the development of gestational insulin resistance.[3][7] This document provides an overview of the use of these transgenic mouse models and detailed protocols for relevant experimental procedures.
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing transgenic mice expressing human this compound and from studies characterizing maternal GH changes during normal murine pregnancy.
Table 1: Metabolic and Growth Parameters in Transgenic Mice Expressing Human pGH
| Parameter | Control Mice | Transgenic Mice (Expressing hPGH) | Percentage Change | Reference |
| Body Weight (g) | ~25-30 | ~50-60 (nearly twice as heavy) | ~+100% | [3] |
| Fasting Insulin (ng/mL) | 0.38 ± 0.07 | 1.57 ± 0.22 | +313% | [3] |
| Insulin post-glucose stimulation (ng/mL) | 0.62 ± 0.10 | 4.17 ± 0.54 | +573% | [3] |
| Glucose response to insulin injection | >65% reduction | Insignificant decline | Markedly decreased sensitivity | [3] |
| Percentage Body Fat | Normal | Small decrease | - | [3] |
| Bone Density | Normal | Significant increase | + | [3] |
Table 2: Maternal and Fetal Outcomes with Recombinant hGH-V Administration in Pregnant C57BL/6J Mice
| Parameter | Vehicle Control | 5 mg/kg/day hGH-V | Percentage Change | Reference |
| Fetal Crown-Rump Length (mm) | 29.51 ± 0.15 | 28.73 ± 0.21 | -2.6% (slight decrease) | [1] |
| Placental Weight (g) | No significant difference | No significant difference | 0% | [1] |
| Maternal Fasting Plasma Insulin | Normal | Significantly increased | + | [1] |
| Maternal Insulin Sensitivity (HOMA) | Normal | Impaired | - | [1] |
| Maternal Hepatic Ghr/Ghbp mRNA | Baseline | Increased | + | [1] |
| Maternal Hepatic Igf-1 mRNA | No significant difference | No significant difference | 0% | [1] |
Table 3: Circulating Growth Hormone Profiles in Pregnant C57Bl/6J Mice
| Gestational Stage | Mean Circulating GH (ng/mL) | Total GH Secretion Rate (ng/mL/h) | Basal GH Secretion Rate (ng/mL/h) | Reference |
| Non-pregnant (diestrus) | 2.9 ± 0.6 | 20.3 ± 4.4 | 8.8 ± 2.0 | [6] |
| Early Pregnancy (Day 8.5-9.5) | 3.3 ± 0.5 | 23.4 ± 3.4 | 11.2 ± 1.7 | [6] |
| Mid-Pregnancy (Day 12.5-13.5) | 12.1 ± 2.1 | 85.5 ± 14.8 | 61.9 ± 11.2 | [6] |
| Late Pregnancy (Day 17.5) | 13.9 ± 3.0 | 98.4 ± 21.4 | 74.0 ± 17.2 | [6] |
Experimental Protocols
Timed Mating of Mice for Gestational Studies
Objective: To obtain time-pregnant female mice for subsequent experiments.
Materials:
-
Adult male and female mice (e.g., C57BL/6J) of reproductive age (8-15 weeks for females).[8]
-
Breeding cages.
Protocol:
-
House stud males individually for at least one week prior to mating to ensure fertility.[8]
-
Pair one male with one or two females in the late afternoon, just before the dark cycle begins.[9]
-
The following morning, check females for the presence of a vaginal plug.[8][9] The day a plug is found is considered gestational day 0.5 (E0.5).[10][11]
-
Separate the pregnant females from the males.[10]
Administration of Human pGH to Pregnant Mice
Objective: To chronically administer human pGH to pregnant mice to study its effects on maternal and fetal physiology.
Materials:
-
Timed-pregnant mice.
-
Recombinant human this compound (hGH-V).
-
Alzet osmotic minipumps.
-
Surgical instruments for implantation.
-
Anesthesia (e.g., isoflurane).
Protocol:
-
On a specific gestational day (e.g., E12.5), anesthetize the timed-pregnant mouse.[1]
-
Make a small subcutaneous incision on the back of the mouse.
-
Implant an Alzet osmotic minipump filled with either vehicle control or the desired concentration of recombinant hGH-V.[1] The pump is designed to deliver a constant infusion rate for a specified duration.
-
Suture the incision and allow the mouse to recover.
-
Monitor the mouse daily until the designated endpoint of the study (e.g., E18.5).[1]
Glucose and Insulin Tolerance Tests in Pregnant Mice
Objective: To assess glucose homeostasis and insulin sensitivity in pregnant mice.
Materials:
-
Timed-pregnant mice.
-
Glucose solution (e.g., 20% dextrose).[12]
-
Human insulin (e.g., Humulin R).[13]
-
Handheld glucometer and test strips.
-
Restraining device.
A. Oral Glucose Tolerance Test (OGTT):
-
Fast pregnant mice for 6 hours with free access to water.[6][14]
-
Record the baseline blood glucose level from a small drop of blood obtained via a tail prick.[6][14]
-
Administer a glucose solution (2 g/kg body weight) via oral gavage.[12][14]
-
Measure blood glucose levels at 15, 30, 60, and 120 minutes post-glucose administration.[6][14]
B. Insulin Tolerance Test (ITT):
-
Fast pregnant mice for 4-6 hours with free access to water.[13][15]
-
Record the baseline blood glucose level from a tail prick.[13]
-
Administer human insulin (e.g., 0.75 IU/kg body weight) via intraperitoneal (IP) injection.[13][15]
-
Measure blood glucose levels at 15, 30, 45, and 60 minutes post-insulin injection.[15][16]
Tissue Collection and Processing
Objective: To collect maternal and fetal tissues for molecular and histological analysis.
Materials:
-
Timed-pregnant mice at the desired gestational age.
-
Euthanasia supplies (e.g., CO2 chamber, cervical dislocation tools).[10]
-
Surgical scissors and forceps.[1]
-
Stereomicroscope.[1]
-
Phosphate-buffered saline (PBS).
-
Fixative (e.g., 4% paraformaldehyde).
-
RNAlater or liquid nitrogen for snap-freezing.
Protocol:
-
Euthanize the pregnant mouse at the desired gestational age (e.g., E18.5) using an approved method.[10][17]
-
Perform a laparotomy to expose the uterine horns.
-
Dissect the individual conceptuses from the uterus.[11]
-
Under a stereomicroscope, separate each fetus from its placenta by cutting the umbilical cord.[1][11]
-
Record the weight of each fetus and placenta.[18]
-
For molecular analysis (RNA/protein), immediately snap-freeze tissues in liquid nitrogen or place them in RNAlater and store at -80°C.[18]
-
For histological analysis, fix tissues in 4% paraformaldehyde for 24-48 hours, followed by processing and embedding in paraffin (B1166041).[1][18]
Hormone Measurement by ELISA
Objective: To quantify hormone levels (e.g., GH, insulin, IGF-1) in maternal serum or plasma.
Materials:
-
Maternal serum or plasma samples.
-
Commercially available ELISA kit for the specific hormone (e.g., Mouse/Rat Growth Hormone ELISA).[4][19]
-
Microplate reader.
Protocol:
-
Bring all reagents and samples to room temperature.
-
Prepare standards and samples according to the kit manufacturer's instructions.[4] This typically involves serial dilutions of the standard to generate a standard curve.
-
Add standards and samples to the appropriate wells of the pre-coated microplate.
-
Follow the kit's protocol for incubation steps, which usually involve the addition of a detection antibody and an enzyme conjugate (e.g., HRP).[4][20]
-
Perform wash steps between incubations to remove unbound reagents.[4]
-
Add the substrate solution and incubate until color develops.[4][20]
-
Read the absorbance of each well at the specified wavelength (e.g., 450 nm) using a microplate reader.[20]
-
Calculate the hormone concentration in the samples by comparing their absorbance to the standard curve.[20]
Gene Expression Analysis by RT-qPCR
Objective: To quantify the mRNA expression levels of target genes (e.g., Ghr, Igf1, Igf2) in placental or other tissues.
Materials:
-
Tissue samples stored in RNAlater or snap-frozen.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix (e.g., SYBR Green).
-
Gene-specific primers for target and reference genes.
-
qPCR instrument.
Protocol:
-
Extract total RNA from tissue samples using a commercial kit according to the manufacturer's protocol.[18]
-
Assess RNA quality and quantity using a spectrophotometer or similar device.
-
Synthesize cDNA from a standardized amount of RNA (e.g., 1 µg) using a reverse transcription kit.[18]
-
Set up the qPCR reaction by combining cDNA, qPCR master mix, and forward and reverse primers for the gene of interest.
-
Run the qPCR reaction in a thermal cycler using an appropriate cycling program.
-
Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative expression of the target gene, normalized to one or more stable reference genes.
Placental Morphometric Analysis
Objective: To quantitatively assess the structure of the placenta.
Protocol:
-
Process fixed placental tissue into paraffin blocks and cut sections (e.g., 4-5 µm thick).[18]
-
Stain sections with Hematoxylin and Eosin (H&E) for general morphology.
-
Capture images of the stained sections using a microscope with a digital camera.
-
Use image analysis software to measure the areas of the different placental layers (e.g., labyrinth, junctional zone, decidua).[21]
-
Calculate the relative volume of each layer and other relevant parameters, such as the fetal-to-placental weight ratio, which is an indicator of placental efficiency.[21][22]
Visualizations
References
- 1. Histology Atlas of the Developing Mouse Placenta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Human this compound causes severe insulin resistance in transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Differential placental hormone gene expression during pregnancy in a transgenic mouse containing the human growth hormone/chorionic somatomammotropin locus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Continuous glucose monitoring during pregnancy in healthy mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transgenic expression of the human growth hormone minigene promotes pancreatic β-cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 6 steps for setting up timed pregnant mice [jax.org]
- 9. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 10. Protocol to isolate and culture primary mouse feto-placental endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isolation of Primary Mouse Trophoblast Cells and Trophoblast Invasion Assay [jove.com]
- 12. mmpc.org [mmpc.org]
- 13. Insulin Tolerance Test in Mouse [protocols.io]
- 14. Metabolic changes during pregnancy in glucose‐intolerant NZO mice: A polygenic model with prediabetic metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. joe.bioscientifica.com [joe.bioscientifica.com]
- 16. researchgate.net [researchgate.net]
- 17. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 18. Placental nanoparticle-mediated IGF1 gene therapy corrects fetal growth restriction in a guinea pig model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. alpco.com [alpco.com]
- 20. Mouse GH(Growth Hormone) ELISA Kit - Elabscience® [elabscience.com]
- 21. pnas.org [pnas.org]
- 22. Morphometric analysis of the placenta in the New World mouse Necromys lasiurus (Rodentia, Cricetidae): a comparison of placental development in cricetids and murids - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Placental Growth Hormone in Maternal Serum/Plasma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Placental Growth Hormone (PGH), a key hormone of pregnancy, is produced by the syncytiotrophoblast cells of the placenta.[1] It gradually replaces pituitary growth hormone in the maternal circulation from mid-pregnancy onwards.[1] PGH plays a crucial role in regulating maternal metabolism to ensure a continuous supply of nutrients to the fetus and is involved in fetal growth and development.[1] Monitoring PGH levels in maternal serum or plasma can provide valuable insights into placental function and the prediction of pregnancy complications such as preeclampsia (PE) and small for gestational age (SGA) neonates. This document provides detailed application notes and protocols for the measurement of PGH.
Clinical Significance
The concentration of this compound (PGH) in maternal serum generally increases as pregnancy progresses.[2][3] Alterations in PGH levels have been associated with various pregnancy-related disorders.
-
Preeclampsia (PE): Studies have shown that women with severe preeclampsia have significantly higher median serum concentrations of PGH compared to those with normal pregnancies.[2][4][5][6]
-
Small for Gestational Age (SGA): In contrast, pregnancies resulting in SGA neonates are often associated with lower maternal serum PGH concentrations.[2]
-
PE with SGA: Interestingly, patients with preeclampsia who deliver an SGA neonate may have lower PGH levels than preeclamptic patients without SGA.[4][5][6]
These findings suggest that the quantification of maternal serum PGH can be a valuable tool in the assessment and management of high-risk pregnancies.
Data Presentation
The following tables summarize quantitative data on PGH concentrations in maternal serum from various studies.
Table 1: Maternal Serum this compound (PGH) Levels in Normal Pregnancy and Pregnancy-Related Complications
| Condition | Gestational Stage | PGH Concentration (pg/mL) - Median (Range) | Reference |
| Normal Pregnancy | Term | 12,157 (2,617 - 34,016) | [2][4][5][6] |
| Severe Preeclampsia | Term | 23,076 (3,473 - 94,256) | [2][4][5][6] |
| SGA | Term | 10,206 (1,816 - 34,705) | [2][4][5][6] |
| Preeclampsia with SGA | Term | 11,027 (1,232 - 61,702) | [4][5][6] |
Table 2: this compound (PGH) Levels in Maternal Circulation Throughout Normal Pregnancy
| Gestational Stage | PGH Concentration (ng/mL) | Reference |
| From 20 weeks to term | Increasing to 20-40 | [2] |
| Approximately 35-36 weeks | 13.7 (5.9 - 24.4) | [7] |
| Detectable as early as 8 weeks | Levels increase throughout gestation | [7] |
Note: Conversion between pg/mL and ng/mL should be done with care, considering the specific assay and standards used.
PGH Signaling Pathway
This compound exerts its biological effects by binding to the Growth Hormone Receptor (GHR), initiating a downstream signaling cascade, primarily through the JAK-STAT pathway. This signaling is crucial for maternal metabolic adaptations during pregnancy.
Caption: PGH Signaling Pathway via JAK-STAT.
Experimental Protocols
Measurement of PGH in Maternal Serum/Plasma by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes a sandwich ELISA for the quantitative measurement of PGH.
Materials:
-
Microplate pre-coated with a monoclonal antibody specific for PGH
-
Biotinylated polyclonal antibody specific for PGH
-
Streptavidin-Peroxidase (SP) conjugate
-
Recombinant human PGH standard
-
Assay Diluent
-
Wash Buffer (20X)
-
TMB Substrate
-
Stop Solution
-
Maternal serum or plasma samples
-
Plate reader capable of measuring absorbance at 450 nm
Protocol:
-
Sample and Reagent Preparation:
-
Bring all reagents and samples to room temperature before use.
-
Prepare a 1X Wash Buffer by diluting the 20X Wash Buffer with deionized water.
-
Prepare serial dilutions of the PGH standard in Assay Diluent to create a standard curve.
-
Dilute maternal serum or plasma samples as required with Assay Diluent. A preliminary experiment may be necessary to determine the optimal dilution factor.
-
-
Assay Procedure:
-
Add 100 µL of each standard, sample, and blank (Assay Diluent) to the appropriate wells of the pre-coated microplate.
-
Cover the plate and incubate for 2 hours at room temperature.
-
Aspirate the liquid from each well and wash four times with 300 µL of 1X Wash Buffer per well. After the final wash, remove any remaining Wash Buffer by inverting the plate and blotting it against clean paper towels.
-
Add 100 µL of the biotinylated anti-PGH antibody to each well.
-
Cover the plate and incubate for 1 hour at room temperature.
-
Repeat the wash step as described in step 2.
-
Add 100 µL of Streptavidin-Peroxidase conjugate to each well.
-
Cover the plate and incubate for 30 minutes at room temperature.
-
Repeat the wash step as described in step 2.
-
Add 100 µL of TMB Substrate to each well.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.
-
Read the absorbance of each well at 450 nm within 30 minutes of adding the Stop Solution.
-
-
Data Analysis:
-
Subtract the mean absorbance of the blank from the mean absorbance of all standards and samples.
-
Plot the mean absorbance for each standard on the y-axis against the concentration on the x-axis and draw a standard curve.
-
Use the mean absorbance of each sample to determine the corresponding concentration of PGH from the standard curve.
-
Multiply the determined concentration by the sample dilution factor to obtain the final PGH concentration in the sample.
-
Conceptual Workflow for PGH Measurement by Immunoaffinity-Liquid Chromatography-Tandem Mass Spectrometry (IA-LC-MS/MS)
This workflow outlines a targeted proteomics approach for the absolute quantification of PGH.
Caption: IA-LC-MS/MS Workflow for PGH Quantification.
Protocol Outline:
-
Sample Preparation:
-
Thaw maternal serum or plasma samples on ice.
-
Spike a known amount of stable isotope-labeled PGH internal standard into each sample.
-
Incubate the samples with anti-PGH antibody-coated magnetic beads or resin to capture PGH.
-
Wash the beads/resin to remove non-specifically bound proteins.
-
Elute the captured PGH from the beads/resin.
-
-
Enzymatic Digestion:
-
Denature, reduce, and alkylate the eluted PGH.
-
Digest the PGH into smaller peptides using a specific protease, such as trypsin.
-
-
LC-MS/MS Analysis:
-
Inject the peptide mixture onto a reverse-phase liquid chromatography column for separation.
-
Analyze the eluting peptides using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) mode.
-
Monitor specific precursor-to-fragment ion transitions for signature peptides of both endogenous PGH and the stable isotope-labeled internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for the signature peptide transitions of both endogenous PGH and the internal standard.
-
Calculate the ratio of the endogenous PGH peptide peak area to the internal standard peptide peak area.
-
Determine the concentration of PGH in the original sample by comparing the peak area ratio to a standard curve generated from known concentrations of PGH.
-
Conclusion
The measurement of this compound in maternal serum or plasma is a valuable tool for researchers and clinicians investigating placental function and pregnancy outcomes. Both ELISA and IA-LC-MS/MS offer sensitive and specific methods for the quantification of PGH. The choice of method will depend on the specific requirements of the study, including the need for high throughput (ELISA) or absolute quantification with high specificity (LC-MS/MS). The provided protocols and data serve as a comprehensive resource for the implementation of PGH measurement in a research or clinical setting.
References
- 1. Human this compound in normal and abnormal fetal growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. academic.oup.com [academic.oup.com]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound is increased in the maternal and fetal serum of patients with preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound is increased in the maternal and fetal serum of patients with preeclampsia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Increase in maternal this compound during pregnancy and disappearance during parturition in normal and growth hormone-deficient pregnancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of Placental Growth Hormone in Amniotic Fluid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Placental Growth Hormone (PGH), a product of the GH-V gene, is a critical hormone predominantly expressed by the syncytiotrophoblast layer of the human placenta.[1] During pregnancy, PGH gradually replaces pituitary-derived growth hormone in the maternal circulation, playing a pivotal role in regulating maternal metabolism and ensuring adequate nutrient supply to the fetus.[2][3][4] While initially believed to be confined to the maternal compartment, studies have unequivocally demonstrated the presence of PGH in amniotic fluid, indicating its passage into the fetal environment.[2][5][6] The concentration of PGH in amniotic fluid has been correlated with gestational age and certain pathological conditions, suggesting its potential as a biomarker for fetal well-being and pregnancy complications.[2][5][6]
These application notes provide a comprehensive overview of the detection of PGH in amniotic fluid, including quantitative data from published studies and detailed experimental protocols.
Data Presentation
The following table summarizes the quantitative data on PGH concentrations in amniotic fluid from various studies. This allows for a clear comparison of PGH levels across different gestational stages and clinical conditions.
| Gestational Age/Condition | PGH Concentration (pg/mL) | PGH Concentration (µg/L) | Study Population | Method of Detection | Reference |
| Normal Pregnancy | |||||
| 14-18 weeks | Median: 3140.5 (Range: 1124.2 - 13886.5) | 67 patients undergoing genetic amniocentesis | ELISA | [6] | |
| 16-23 weeks | Mean: 0.82 ± 0.67 | 47 women with uncomplicated pregnancies | Immunoradiometric assay | [5] | |
| Term (not in labor) | Median: 2113.4 (Range: 449.3 - 8640.8) | 24 normal patients | ELISA | [6] | |
| Term (in labor) | Median: 2004.1 (Range: 181.6 - 8531.5) | 51 pregnant women | ELISA | [6] | |
| Pathological Pregnancy | |||||
| Down Syndrome (16-23 weeks) | Mean: 1.96 ± 1.35 | 21 women with Down's syndrome pregnancies | Immunoradiometric assay | [5] |
Signaling Pathway of this compound
PGH exerts its biological effects by binding to the growth hormone receptor (GHR), a member of the type I cytokine receptor family.[7] This binding event triggers a cascade of intracellular signaling pathways, primarily the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway. Other key signaling pathways activated include the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways.[7] These pathways ultimately regulate gene expression, leading to the physiological responses associated with PGH, such as stimulating maternal insulin-like growth factor I (IGF-I) production, modulating maternal metabolism, and influencing fetal growth.[2][4]
PGH Signaling Pathway
Experimental Protocols
The following protocols provide a general framework for the detection of PGH in amniotic fluid. It is recommended to optimize these protocols based on the specific assay kit and laboratory conditions.
Amniotic Fluid Sample Collection and Processing
Objective: To collect and process amniotic fluid samples for subsequent PGH analysis.
Materials:
-
Sterile amniocentesis needles and syringes
-
Sterile polypropylene (B1209903) centrifuge tubes (15 mL and 50 mL)
-
Refrigerated centrifuge
-
-80°C freezer
Procedure:
-
Amniotic fluid is collected by a qualified healthcare professional via amniocentesis, typically between 15 and 20 weeks of gestation for prenatal diagnosis, or at term.
-
Immediately after collection, transfer the amniotic fluid to sterile polypropylene centrifuge tubes.
-
Centrifuge the samples at 2000 x g for 20 minutes at 4°C to pellet cells and debris.
-
Carefully aspirate the supernatant (cell-free amniotic fluid) and transfer it to fresh, labeled cryovials.
-
Store the amniotic fluid samples at -80°C until analysis. Avoid repeated freeze-thaw cycles.
Quantification of PGH using Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To quantify the concentration of PGH in amniotic fluid samples using a sandwich ELISA.
Materials:
-
Human PGH ELISA kit (commercially available kits are recommended)
-
Amniotic fluid samples (thawed on ice)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Plate washer (optional)
-
Precision pipettes and tips
-
Deionized or distilled water
-
Wash buffer, Assay Diluent, TMB Substrate, and Stop Solution (typically provided in the ELISA kit)
Procedure:
-
Reagent Preparation: Prepare all reagents, working standards, and samples as directed in the ELISA kit manual. It is crucial to allow all reagents to reach room temperature before use.
-
Assay Procedure: a. Determine the number of wells required for standards, controls, and samples. b. Add 100 µL of each standard, control, and amniotic fluid sample to the appropriate wells of the microplate pre-coated with anti-PGH antibody. c. Cover the plate and incubate for the time and temperature specified in the kit protocol (e.g., 90 minutes at 37°C). d. Aspirate or wash the wells with the provided wash buffer. Typically, this involves 3-5 wash cycles. e. Add 100 µL of the biotinylated detection antibody to each well. f. Cover the plate and incubate as per the kit's instructions (e.g., 60 minutes at 37°C). g. Wash the wells as described in step 2d. h. Add 100 µL of Streptavidin-HRP conjugate to each well. i. Cover the plate and incubate (e.g., 30 minutes at 37°C). j. Wash the wells as described in step 2d. k. Add 90 µL of TMB substrate to each well and incubate in the dark at room temperature for a specified time (e.g., 20-25 minutes), or until a color change is observed in the highest standard wells. l. Add 50 µL of Stop Solution to each well to terminate the reaction. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.
-
Data Analysis: a. Generate a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended. b. Use the standard curve to determine the concentration of PGH in the amniotic fluid samples. c. Multiply the calculated concentration by any dilution factor used for the samples.
Experimental Workflow
The following diagram illustrates the overall workflow for the detection of PGH in amniotic fluid.
References
- 1. Physiological role of human this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human this compound in normal and abnormal fetal growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The roles of this compound and placental lactogen in the regulation of human fetal growth and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Increased levels of human this compound in the amniotic fluid of pregnancies affected by Down syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Effect of Gestational Age and Labor on this compound in Amniotic Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Placental Tissue Collection and Processing for Phosphoglycerate Dehydrogenase (PGH) Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The placenta is a vital organ in pregnancy, mediating the exchange of nutrients, gases, and waste products between the maternal and fetal systems. Its metabolic activity is critical for a healthy pregnancy outcome. Phosphoglycerate dehydrogenase (PGH), also known as PHGDH, is the rate-limiting enzyme in the de novo serine biosynthesis pathway. This pathway is crucial for the synthesis of amino acids, nucleotides, and lipids, and for maintaining cellular redox balance. Alterations in PGH activity have been implicated in various diseases, including cancer and neurological disorders.[1][2] Understanding the role and regulation of PGH in the placenta is therefore of significant interest for research into pregnancy complications and developmental biology.
These application notes provide detailed protocols for the collection and processing of placental tissue specifically for the analysis of PGH expression and activity.
Data Presentation
Currently, there is a lack of specific quantitative data in the readily available scientific literature on the absolute levels of PGH/PHGDH protein expression or enzyme activity in human placental tissue under various physiological or pathological conditions. However, studies have shown that the serine biosynthesis pathway is active in the placenta. For instance, in animal models, the placenta has been shown to convert a significant amount of maternal serine to glycine.[3] Furthermore, gene expression profiling of human placentas has indicated that genes related to amino acid metabolism are significantly overrepresented in the first trimester, suggesting active biosynthesis.
Table 1: Representative Data on Serine Metabolism in Human Pregnancy. While not direct measurements of PGH activity, these data highlight the importance of the serine metabolic pathway in pregnancy.
| Parameter | Nonpregnant Women | Early Gestation | Late Gestation |
| Plasma Serine (μmol/l) | 113 ± 24.5 | 71.9 ± 6.2 | 68.5 ± 9.6 |
| Serine Rate of Appearance (μmol·kg⁻¹·h⁻¹) | 152.9 ± 42.8 | 123.7 ± 21.5 | 102.8 ± 18.2 |
| Data adapted from Serine metabolism in human pregnancy.[4] |
Experimental Protocols
Placental Tissue Collection
Objective: To collect placental tissue immediately after delivery to ensure the integrity of cellular components and enzyme activity.
Materials:
-
Sterile, RNase/DNase-free collection tubes (50 mL)
-
Sterile surgical scissors and forceps
-
Phosphate-buffered saline (PBS), ice-cold
-
RNAlater solution (optional, for RNA studies)
-
Liquid nitrogen
-
Personal protective equipment (gloves, lab coat, safety glasses)
Protocol:
-
Obtain informed consent from the patient prior to delivery.
-
Immediately following delivery, place the placenta in a sterile basin on ice.
-
Working quickly to minimize degradation, identify a sampling site on the maternal side of the placenta, avoiding areas of obvious calcification or infarction.
-
Excise a full-thickness tissue sample (approximately 2x2x2 cm) using sterile scissors and forceps.
-
Wash the tissue sample briefly in ice-cold PBS to remove excess maternal blood.
-
For protein and enzyme analysis, immediately snap-freeze the tissue sample in liquid nitrogen. Store at -80°C until further processing.
-
For RNA analysis, it is recommended to place a smaller piece of the washed tissue (approximately 0.5x0.5x0.5 cm) in RNAlater solution and store according to the manufacturer's instructions.
Tissue Homogenization and Protein Extraction
Objective: To efficiently lyse placental tissue and extract total protein for subsequent PGH analysis.
Materials:
-
Frozen placental tissue
-
Ice-cold lysis buffer (e.g., RIPA buffer: 50mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors. A non-denaturing lysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1% Triton X-100, with inhibitors) is recommended for enzyme activity assays.
-
Dounce homogenizer or mechanical homogenizer (e.g., Bullet Blender)
-
Microcentrifuge
-
BCA Protein Assay Kit
Protocol:
-
Place a small piece of frozen placental tissue (approx. 50-100 mg) in a pre-chilled tube.
-
Add 10 volumes of ice-cold lysis buffer (e.g., 500-1000 µL for 50-100 mg of tissue).
-
Homogenize the tissue on ice using a Dounce homogenizer or a mechanical homogenizer until no visible tissue clumps remain.
-
Incubate the homogenate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (total protein extract) to a new pre-chilled tube.
-
Determine the protein concentration of the extract using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
Aliquots of the protein extract can be stored at -80°C for future use.
Phosphoglycerate Dehydrogenase (PGH) Activity Assay
Objective: To quantify the enzymatic activity of PGH in placental tissue extracts. This protocol is based on commercially available colorimetric assay kits.
Materials:
-
Placental protein extract
-
PHGDH Activity Assay Kit (e.g., Abcam ab273328 or equivalent)[5]
-
PHGDH Assay Buffer
-
PHGDH Substrate
-
PHGDH Developer
-
NADH Standard
-
PHGDH Positive Control
-
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 450 nm in kinetic mode
Protocol:
-
Sample Preparation: Thaw the placental protein extract on ice. If necessary, dilute the sample with PHGDH Assay Buffer to bring the activity within the linear range of the assay. A typical starting amount is 2-50 µL of extract per well.
-
NADH Standard Curve Preparation: Prepare a series of NADH standards by diluting the provided stock solution in PHGDH Assay Buffer according to the kit's instructions. This will be used to convert the change in absorbance to the amount of NADH produced.
-
Reaction Mix Preparation: For each well, prepare a Reaction Mix containing PHGDH Assay Buffer, PHGDH Developer, and PHGDH Substrate as per the kit's protocol.
-
Assay Procedure: a. Add the prepared samples and standards to the wells of the 96-well plate. b. For each sample, prepare a parallel background control well containing the sample but with a Background Control Mix (lacking the PGH substrate). c. Add the Reaction Mix to the sample and standard wells. d. Immediately start measuring the absorbance at 450 nm in kinetic mode at 37°C for 30-60 minutes, taking readings every 1-2 minutes.
-
Data Analysis: a. Subtract the background control reading from the sample reading. b. Plot the NADH Standard Curve (absorbance vs. nmol of NADH). c. Calculate the change in absorbance per minute (ΔA450/min) for each sample from the linear portion of the kinetic curve. d. Use the NADH Standard Curve to convert the ΔA450/min to the rate of NADH production (nmol/min). e. Express the PGH activity as nmol/min/mg of protein or mU/mg of protein (where 1 U = 1 µmol of NADH produced per minute).
Mandatory Visualizations
Caption: Workflow for Placental PGH Analysis.
Caption: Simplified Serine Biosynthesis Pathway.
References
- 1. Phosphoglycerate Dehydrogenase (PHGDH) Activity Assay Kit | Abcam [abcam.com]
- 2. PHGDH phosphoglycerate dehydrogenase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Placental Physiology | GLOWM [glowm.com]
- 4. Serine metabolism in human pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphoglycerate Dehydrogenase (PHGDH) Activity Assay Kit | Abcam [abcam.com]
Application of CRISPR-Cas9 to Elucidate Placental Growth Hormone Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Human Placental Growth Hormone (PGH), encoded by the GH2 gene, is a critical hormone produced by the syncytiotrophoblast of the placenta during pregnancy.[1] It gradually replaces pituitary growth hormone in the maternal circulation and plays a pivotal role in regulating maternal metabolism to ensure an adequate supply of nutrients to the fetus.[1] PGH has been implicated in fetal growth and placental development through both endocrine and autocrine/paracrine mechanisms.[1][2] Dysregulation of PGH has been associated with pregnancy complications such as intrauterine growth restriction (IUGR) and preeclampsia. The CRISPR-Cas9 gene-editing tool offers a powerful approach to precisely dissect the molecular functions of PGH in placental biology, providing insights for potential therapeutic interventions.
These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR-Cas9 to study the function of PGH in placental trophoblast cells.
Key Applications
-
Generation of PGH Knockout Placental Cell Lines: Creating stable cell lines lacking PGH expression to study its role in trophoblast proliferation, differentiation, invasion, and hormone secretion.
-
Investigation of PGH Signaling Pathways: Elucidating the downstream signaling cascades activated by PGH in an autocrine/paracrine manner within the placenta.
-
Modeling Pregnancy-Related Disorders: Using PGH knockout cells to model aspects of placental dysfunction observed in conditions like IUGR and preeclampsia.
-
High-Throughput Screening: Performing CRISPR-based screens to identify genes that interact with or are regulated by PGH in the placenta.
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of GH2 (PGH) in BeWo Trophoblast Cells
This protocol describes the generation of a stable PGH knockout cell line from the human choriocarcinoma cell line BeWo, which is a widely used model for studying trophoblast function.
1. gRNA Design and Plasmid Construction:
-
gRNA Design: Design at least two single guide RNAs (sgRNAs) targeting the early exons of the human GH2 gene (NCBI Gene ID: 2689) to induce frameshift mutations.[3] Utilize online design tools (e.g., GenScript's gRNA design tool) to identify optimal gRNA sequences with high on-target and low off-target scores.[4]
-
Example gRNA sequences (for illustrative purposes):
-
gRNA1 (targeting Exon 1): 5'- GAGCUGCUGCACACCCUGGC -3'
-
gRNA2 (targeting Exon 2): 5'- GGCUGCUUCGCCAACAGCUG -3'
-
-
-
Plasmid Selection: Clone the designed gRNA sequences into a suitable all-in-one CRISPR-Cas9 plasmid containing the Cas9 nuclease and a selectable marker (e.g., puromycin (B1679871) resistance).
2. Transfection of BeWo Cells:
-
Cell Culture: Culture BeWo cells in F-12K Medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Transfection: Transfect BeWo cells with the gRNA/Cas9 plasmid using a suitable transfection reagent (e.g., Lipofectamine 3000) or electroporation, following the manufacturer's instructions.
3. Selection of Knockout Cells:
-
Antibiotic Selection: 48 hours post-transfection, begin selection by adding puromycin (1-2 µg/mL, to be optimized) to the culture medium.
-
Single-Cell Cloning: After 7-10 days of selection, surviving cell colonies are picked and expanded into individual clonal cell lines.
4. Validation of Gene Knockout:
-
Genomic DNA Extraction and PCR: Extract genomic DNA from the clonal cell lines and perform PCR amplification of the targeted region of the GH2 gene.
-
Sanger Sequencing: Sequence the PCR products to identify insertions or deletions (indels) that confirm successful gene editing.
-
Western Blot Analysis: Confirm the absence of PGH protein expression in the knockout clones by Western blotting using a specific anti-PGH antibody.
-
ELISA: Quantify the absence of PGH secretion into the cell culture medium using an enzyme-linked immunosorbent assay (ELISA).
Protocol 2: Functional Assays for PGH Knockout Trophoblast Cells
1. Cell Proliferation Assay (MTT Assay):
-
Seed an equal number of wild-type (WT) and PGH knockout (KO) BeWo cells in 96-well plates.
-
At different time points (e.g., 24, 48, 72 hours), add MTT solution to each well and incubate for 4 hours.
-
Add DMSO to dissolve the formazan (B1609692) crystals and measure the absorbance at 570 nm.
2. Transwell Invasion Assay:
-
Coat the upper chamber of a Transwell insert with Matrigel.
-
Seed WT and PGH KO BeWo cells in the upper chamber in serum-free medium.
-
Add medium containing 10% FBS to the lower chamber as a chemoattractant.
-
After 24-48 hours, remove non-invading cells from the upper surface of the membrane.
-
Fix and stain the invading cells on the lower surface of the membrane and count them under a microscope.
3. IGF-1 Secretion Assay (ELISA):
-
Culture WT and PGH KO BeWo cells to 80% confluency.
-
Replace the medium with serum-free medium and culture for another 24 hours.
-
Collect the conditioned medium and measure the concentration of Insulin-like Growth Factor 1 (IGF-1) using a human IGF-1 ELISA kit.
Data Presentation
Table 1: Validation of GH2 Gene Knockdown Efficiency
| Cell Line | Relative GH2 mRNA Expression (Fold Change vs. WT) | PGH Protein Expression (Relative to Loading Control) | PGH Secretion (pg/mL) |
| Wild-Type (WT) BeWo | 1.00 ± 0.12 | 1.00 ± 0.09 | 250 ± 35 |
| GH2 KO Clone 1 | 0.08 ± 0.02 | Not Detected | < 5 |
| GH2 KO Clone 2 | 0.11 ± 0.03 | Not Detected | < 5 |
*Note: Data are presented as mean ± SD from three independent experiments. p < 0.01 compared to WT. This table presents hypothetical data for illustrative purposes, based on typical outcomes of successful gene knockout experiments.
Table 2: Functional Consequences of PGH Knockout in BeWo Cells
| Cell Line | Cell Proliferation (Absorbance at 48h) | Cell Invasion (Number of Invading Cells) | IGF-1 Secretion (ng/mL) |
| Wild-Type (WT) BeWo | 0.85 ± 0.07 | 150 ± 18 | 12.5 ± 1.8 |
| GH2 KO Clone 1 | 0.62 ± 0.05 | 85 ± 12 | 7.8 ± 1.1 |
| GH2 KO Clone 2 | 0.65 ± 0.06 | 92 ± 15 | 8.1 ± 1.3 |
*Note: Data are presented as mean ± SD from three independent experiments. p < 0.05 compared to WT. This table presents hypothetical data to illustrate the potential functional consequences of PGH knockout, based on the known functions of PGH.[1][2]
Visualization of Signaling Pathways and Experimental Workflows
Caption: PGH signaling pathway in trophoblast cells.
Caption: Experimental workflow for generating and validating PGH knockout trophoblast cells.
References
Production and Purification of Recombinant Placental Growth Hormone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the production and purification of recombinant human Placental Growth Hormone (rPGH). This compound (PGH), also known as Growth Hormone Variant (GH-V), is a key hormone in pregnancy, regulating maternal metabolism and fetal growth.[1] The ability to produce high-purity, biologically active rPGH is crucial for research into its physiological roles and for potential therapeutic applications. The following protocols detail the expression of rPGH in Escherichia coli, including methods for overcoming common challenges such as inclusion body formation, and subsequent purification to high homogeneity.
Introduction
Human this compound (PGH) is encoded by the GH2 (GH-V) gene located on chromosome 17.[1][2] It is primarily expressed in the syncytiotrophoblast layer of the placenta and becomes the predominant form of growth hormone in maternal circulation during pregnancy.[1][2] PGH plays a critical role in stimulating maternal insulin-like growth factor I (IGF-I) production, which in turn influences fetal growth and development.[1] Unlike pituitary growth hormone (GH-N), which is secreted in a pulsatile manner, PGH is secreted continuously.[3][4]
Recombinant production of PGH, typically in E. coli, is a common strategy to obtain sufficient quantities for research and development. However, high-level expression in bacterial systems often leads to the formation of insoluble and inactive protein aggregates known as inclusion bodies.[5] Therefore, robust protocols for the solubilization, refolding, and purification of rPGH are essential.
Key Applications of Recombinant PGH
-
Research: Studying the physiological and pathophysiological roles of PGH in pregnancy, fetal development, and maternal metabolic adaptations.[1]
-
Drug Development: Investigating the therapeutic potential of rPGH in conditions related to fetal growth restriction and other pregnancy complications.
-
Diagnostic Tool Development: Using purified rPGH as a standard in immunoassays for monitoring pregnancy health.
Quantitative Data Summary
The following table summarizes key quantitative data related to recombinant PGH production and characterization.
| Parameter | Value | Source |
| Expression System | Escherichia coli D1210 | [3][4] |
| Plasmid | pIN-III-ompA3 containing hGH-V cDNA | [3][4] |
| Molecular Mass (calculated) | 22,320 Da (assuming two disulfide bridges) | [1][3][4] |
| Number of Amino Acids | 191 | [3][4] |
| Purity (after purification) | >98% | MyBioSource |
| Typical Yield (r-hGH) | 1.6 g/L in fed-batch fermentation | [2] |
| Overall Yield (purified monomeric r-hGH) | ~50% of initial inclusion body protein | [2] |
Experimental Protocols
Protocol 1: Expression of Recombinant this compound in E. coli
This protocol describes the expression of rPGH in E. coli strain D1210 using the pIN-III-ompA3 expression vector.
Materials:
-
E. coli strain D1210 competent cells
-
pIN-III-ompA3 plasmid containing the hGH-V cDNA
-
Luria-Bertani (LB) broth and agar (B569324)
-
Ampicillin (B1664943) (100 µg/mL)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Procedure:
-
Transformation: Transform the pIN-III-ompA3-hGH-V plasmid into competent E. coli D1210 cells using a standard heat shock protocol.
-
Plating: Plate the transformed cells on LB agar plates containing 100 µg/mL ampicillin and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 10 mL of LB broth with 100 µg/mL ampicillin and grow overnight at 37°C with shaking (200 rpm).
-
Main Culture: Inoculate 1 L of LB broth containing 100 µg/mL ampicillin with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 1 mM.
-
Expression: Continue to incubate the culture for an additional 4-6 hours at 37°C with shaking.
-
Harvesting: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
Storage: Discard the supernatant and store the cell pellet at -80°C until further processing.
Protocol 2: Purification of Recombinant this compound
This protocol details the purification of rPGH from E. coli cell pellets, including the solubilization and refolding of inclusion bodies.
Part A: Cell Lysis and Inclusion Body Isolation
Materials:
-
Lysis Buffer (50 mM Tris-HCl, pH 8.0, 1 mM EDTA, 100 mM NaCl, 1 mg/mL lysozyme, 1% Triton X-100)
-
DNase I
-
Wash Buffer 1 (50 mM Tris-HCl, pH 8.0, 1 M NaCl, 1% Triton X-100)
-
Wash Buffer 2 (50 mM Tris-HCl, pH 8.0, 2 M urea)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Resuspension: Resuspend the frozen cell pellet in ice-cold Lysis Buffer.
-
Lysis: Incubate on ice for 30 minutes, then sonicate the cell suspension on ice to ensure complete lysis. Add DNase I to reduce viscosity.
-
Inclusion Body Collection: Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet the inclusion bodies.
-
Washing:
-
Wash the inclusion body pellet with Wash Buffer 1 to remove membrane proteins. Centrifuge at 12,000 x g for 20 minutes at 4°C.
-
Wash the pellet with Wash Buffer 2 to remove contaminating proteins. Centrifuge as above.
-
Finally, wash the pellet with PBS to remove residual urea. Centrifuge as above.
-
Part B: Solubilization and Refolding of rPGH
Materials:
-
Solubilization Buffer (100 mM Tris-HCl, pH 12.5, 2 M urea, 5 mM DTT)
-
Refolding Buffer (50 mM Tris-HCl, pH 8.5, 0.5 M Arginine, 1 mM EDTA, 0.1 mM Oxidized Glutathione, 1 mM Reduced Glutathione)
Procedure:
-
Solubilization: Resuspend the washed inclusion body pellet in Solubilization Buffer. Stir gently at room temperature for 1-2 hours or until the pellet is completely dissolved.[2]
-
Clarification: Centrifuge the solubilized protein solution at 15,000 x g for 30 minutes at 4°C to remove any remaining insoluble material.
-
Refolding: Add the clarified supernatant drop-wise into a stirring vessel containing ice-cold Refolding Buffer. The final protein concentration should be low (e.g., 0.1 mg/mL) to prevent aggregation. Allow the protein to refold for 24-48 hours at 4°C with gentle stirring.
Part C: Chromatographic Purification
Materials:
-
Ion-Exchange Chromatography (IEX) Equilibration Buffer (e.g., 20 mM Tris-HCl, pH 8.0)
-
IEX Elution Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 1 M NaCl)
-
Size-Exclusion Chromatography (SEC) Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Dialysis: Dialyze the refolded protein solution against IEX Equilibration Buffer to remove refolding additives.
-
Ion-Exchange Chromatography:
-
Load the dialyzed protein onto an anion-exchange column (e.g., DEAE-Sepharose) pre-equilibrated with IEX Equilibration Buffer.[2]
-
Wash the column with several column volumes of Equilibration Buffer.
-
Elute the bound rPGH using a linear gradient of NaCl from 0 to 1 M (IEX Elution Buffer).
-
Collect fractions and analyze by SDS-PAGE to identify fractions containing rPGH.
-
-
Size-Exclusion Chromatography:
-
Pool the rPGH-containing fractions from the IEX step and concentrate them.
-
Load the concentrated protein onto a size-exclusion column (e.g., Superdex 75) pre-equilibrated with SEC Buffer.
-
Elute the protein with SEC Buffer. Monomeric rPGH should elute as a single peak.
-
Collect fractions and analyze for purity by SDS-PAGE and for concentration by UV absorbance at 280 nm.
-
-
Storage: Store the purified rPGH in a suitable buffer (e.g., PBS with glycerol) at -80°C.
Visualizations
Signaling Pathway of this compound
PGH exerts its effects by binding to the growth hormone receptor (GHR), which activates several downstream signaling pathways, including the JAK-STAT, MAPK, and PI3K pathways.
Caption: PGH signaling through JAK-STAT, MAPK, and PI3K pathways.
Experimental Workflow for rPGH Production and Purification
This diagram outlines the major steps involved in the production and purification of recombinant this compound.
Caption: Workflow for rPGH production and purification.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of inclusion body solubilization and renaturation of recombinant human growth hormone from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification and biochemical characterization of recombinant human this compound produced in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification and biochemical characterization of recombinant human this compound produced in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]
Troubleshooting & Optimization
cross-reactivity of pituitary GH in placental growth hormone assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with placental growth hormone (PGH, also known as GH-V) assays. The primary focus is to address the common issue of cross-reactivity from pituitary growth hormone (GH-N).
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of cross-reactivity between pituitary GH and placental GH in immunoassays?
A1: The primary cause of cross-reactivity is the high degree of structural similarity between pituitary growth hormone (GH-N) and this compound (PGH or GH-V). These two hormones are products of two different genes within the same GH gene cluster on chromosome 17.[1][2] The mature proteins share over 93% amino acid sequence identity, differing by only 13 amino acids.[1] This high homology makes it challenging to produce monoclonal antibodies that can specifically distinguish between the two molecules, leading to potential cross-reactivity in immunoassays.[1]
Q2: How does the physiological presence of pituitary GH change during pregnancy, and why is this important for PGH assays?
A2: During a normal pregnancy, there is a reciprocal exchange in the maternal circulation between pituitary GH (GH-N) and placental GH (GH-V). In the first trimester, GH-N is the predominant form. However, as the pregnancy progresses, PGH levels rise steadily, and through a negative feedback mechanism, suppress the secretion of pituitary GH.[1][3] By approximately 17-20 weeks of gestation, PGH becomes the dominant form of growth hormone in the maternal circulation, and pituitary GH becomes virtually undetectable.[1][3] Understanding this physiological switch is crucial for interpreting PGH assay results. In early pregnancy samples, the presence of pituitary GH can lead to erroneously high PGH readings if the assay has significant cross-reactivity.
Q3: Are there specific monoclonal antibodies known to cross-react with pituitary GH in PGH assays?
A3: Yes, some monoclonal antibodies used in PGH assays are known to exhibit cross-reactivity with pituitary GH. For instance, the monoclonal antibody 5B4, which targets an N-terminal epitope, recognizes both PGH and pituitary GH.[1] Another antibody, 7C12, has also been reported to show some cross-reactivity with pituitary GH.[1] Conversely, antibodies like K24 are specific for an internal epitope of pituitary GH and do not recognize PGH.[1] The specificity of any PGH assay is critically dependent on the selection of monoclonal antibodies that can uniquely bind to epitopes present on PGH but not on pituitary GH.
Q4: What are the typical signaling pathways activated by PGH, and do they differ from those of pituitary GH?
A4: Both placental GH and pituitary GH bind to the same growth hormone receptor (GHR) and activate similar downstream signaling pathways.[1] Upon binding to the GHR, a cascade of intracellular signaling events is initiated, primarily through the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway. Other key pathways activated include the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K) pathways.[1] Due to the shared receptor and signaling mechanisms, the physiological effects of PGH on maternal metabolism are largely similar to those of pituitary GH.
Troubleshooting Guide
This guide addresses common issues encountered during PGH quantification, with a focus on identifying and mitigating cross-reactivity from pituitary GH.
| Issue | Potential Cause | Recommended Action |
| Higher than expected PGH levels in early pregnancy samples | Cross-reactivity with pituitary GH: Pituitary GH is still present in significant amounts in early gestation and may be cross-reacting with the antibodies in your PGH assay. | 1. Verify Assay Specificity: Review the manufacturer's data sheet for information on cross-reactivity with pituitary GH. If this information is not available, perform a cross-reactivity validation experiment (see Experimental Protocols section). 2. Use a Highly Specific Assay: If cross-reactivity is confirmed, switch to an alternative PGH ELISA kit that utilizes a different pair of monoclonal antibodies with proven high specificity for PGH. 3. Sample Dilution: Perform a serial dilution of your samples. If the measured concentration does not decrease linearly with dilution, it may indicate the presence of interfering substances, such as cross-reacting pituitary GH. |
| Inconsistent or non-reproducible results | Poor antibody specificity: The antibodies used may have variable affinity for PGH and pituitary GH, leading to inconsistent binding. Matrix effects: Components in the serum or plasma sample may interfere with the antibody-antigen binding. | 1. Antibody Validation: If developing an in-house assay, rigorously validate the specificity of your chosen monoclonal antibodies. 2. Optimize Blocking and Washing Steps: Ensure that the blocking buffer is effective in preventing non-specific binding and that the washing steps are sufficient to remove unbound antibodies and other interfering substances. 3. Use a Standardized Protocol: Adhere strictly to the assay protocol, including incubation times and temperatures, to minimize variability. |
| Low signal or sensitivity | Suboptimal assay conditions: Incorrect antibody concentrations, incubation times, or temperatures can lead to a weak signal. Degraded reagents: Improper storage of antibodies or enzyme conjugates can reduce their activity. | 1. Optimize Antibody Concentrations: Perform a titration of the capture and detection antibodies to determine the optimal concentrations for your assay. 2. Check Reagent Integrity: Ensure that all reagents are within their expiry date and have been stored correctly. Consider testing the activity of the enzyme conjugate separately. 3. Extend Incubation Times: If the signal is consistently low, you may need to increase the incubation times for the sample and/or detection antibody. |
Quantitative Data Summary
The degree of cross-reactivity of pituitary GH in PGH assays is highly dependent on the specific monoclonal antibodies used. While exact percentages can vary between antibody pairs and assay formats, the following table provides a summary of reported cross-reactivity for illustrative purposes. It is crucial to validate the specificity of any assay in your own laboratory.
| PGH Assay Antibody Pair | Reported Cross-Reactivity with Pituitary GH | Reference |
| 5B4 / K24 (used in early RIAs) | 5B4 cross-reacts with both PGH and pituitary GH. | [1] |
| E8 / 7C12 (used in sandwich immunoassay) | 7C12 exhibits some cross-reactivity with pituitary GH. | [1] |
| High-affinity mAbs (immunofluorometric assay) | Designed to be highly specific for PGH with minimal cross-reactivity. | [1] |
Experimental Protocols
Protocol 1: General Sandwich ELISA for PGH Quantification
This protocol provides a general workflow for a sandwich ELISA to measure PGH concentrations in serum or plasma samples.
-
Coating: Dilute the capture antibody specific for PGH to the recommended concentration in a coating buffer (e.g., PBS, pH 7.4). Add 100 µL of the diluted antibody to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with 300 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
-
Blocking: Add 200 µL of blocking buffer (e.g., PBS with 1% BSA) to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as described in step 2.
-
Sample Incubation: Add 100 µL of prepared standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step as described in step 2.
-
Detection Antibody Incubation: Add 100 µL of the biotinylated detection antibody, diluted to the optimal concentration in blocking buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 2.
-
Enzyme Conjugate Incubation: Add 100 µL of streptavidin-HRP conjugate, diluted in blocking buffer, to each well. Incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the washing step as described in step 2, but increase the number of washes to five.
-
Substrate Incubation: Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark, or until sufficient color development is observed.
-
Stopping the Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.
-
Reading: Read the absorbance of each well at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Determine the concentration of PGH in the samples by interpolating their absorbance values on the standard curve.
Protocol 2: Assessing Cross-Reactivity of Pituitary GH in a PGH ELISA
This protocol describes how to determine the percentage of cross-reactivity of your PGH assay with pituitary GH.
-
Prepare a Standard Curve for PGH: Prepare a series of dilutions of recombinant PGH standard in your assay buffer to generate a standard curve (e.g., 0, 15.6, 31.25, 62.5, 125, 250, 500, 1000 pg/mL).
-
Prepare a Dilution Series of Pituitary GH: Prepare a series of dilutions of recombinant pituitary GH in your assay buffer. The concentration range should be significantly higher than that of the PGH standard curve to observe any potential cross-reactivity (e.g., 0, 1, 10, 100, 1000, 10000 ng/mL).
-
Run the ELISA: Run the PGH ELISA as described in Protocol 1, including the PGH standard curve and the pituitary GH dilution series on the same plate.
-
Calculate the 50% Binding Concentration (IC50) for PGH: From the PGH standard curve, determine the concentration of PGH that gives 50% of the maximum signal (IC50 for PGH).
-
Determine the Concentration of Pituitary GH that Gives 50% of the Maximum Signal: From the data obtained with the pituitary GH dilution series, determine the concentration of pituitary GH that gives a signal equivalent to 50% of the maximum signal from the PGH standard curve (IC50 for pituitary GH).
-
Calculate the Percent Cross-Reactivity: Use the following formula to calculate the percentage of cross-reactivity:
% Cross-Reactivity = (IC50 of PGH / IC50 of Pituitary GH) x 100
Visualizations
Caption: Workflow for assessing pituitary GH cross-reactivity in a PGH ELISA.
Caption: Simplified signaling pathway for both pituitary and placental GH.
References
Technical Support Center: Placental Growth Hormone (PGH) Immunoassays
Welcome to the Technical Support Center for Placental Growth Hormone (PGH) Immunoassays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PGH) and why is it measured?
A1: this compound (PGH), also known as growth hormone variant (GH-V), is a key hormone produced by the placenta during pregnancy. It gradually replaces pituitary growth hormone in the maternal circulation and plays a crucial role in regulating maternal metabolism and fetal growth.[1][2] PGH levels are often measured to study pregnancy-related conditions, fetal development, and maternal metabolic adaptations to pregnancy.[2]
Q2: What are the common types of immunoassays used for PGH measurement?
A2: The most common immunoassay formats for measuring PGH and other protein hormones are sandwich immunoassays, such as ELISA (Enzyme-Linked Immunosorbent Assay) and chemiluminescence immunoassays (CLIA).[3][4] These assays utilize two antibodies that bind to different epitopes on the PGH molecule, offering high specificity and sensitivity.[3][4]
Q3: What are the main sources of interference in PGH immunoassays?
A3: Like other immunoassays, PGH assays are susceptible to various interferences that can lead to inaccurate results. The most common sources of interference include:
-
Heterophile antibodies: These are human antibodies that can bind to the animal-derived antibodies used in the immunoassay, often causing falsely elevated results.[4][5]
-
Biotin (B1667282) (Vitamin B7) supplementation: High levels of biotin in a sample can interfere with immunoassays that use the biotin-streptavidin system for signal generation, potentially leading to falsely low results in sandwich assays.[6][7][8]
-
Cross-reactivity: Antibodies used in the assay may cross-react with structurally similar molecules present in the sample, such as pituitary growth hormone (hGH), prolactin (PRL), or placental lactogen (hPL).[4]
-
Matrix effects: Components in the sample matrix (e.g., serum, plasma) can non-specifically interact with the assay reagents and affect the accuracy of the measurement.[3]
Q4: How can I minimize the risk of interference in my PGH immunoassay?
A4: To minimize the risk of interference, it is crucial to follow best practices for sample collection and handling. This includes using the correct sample type (serum or plasma as specified by the kit manufacturer), avoiding hemolysis and lipemia, and adhering to recommended storage conditions.[9] When possible, inquire about the patient's use of high-dose biotin supplements. If interference is suspected, several troubleshooting steps can be taken, which are detailed in the Troubleshooting Guide below.
Troubleshooting Guides
This section provides a question-and-answer formatted guide to address specific issues you may encounter during your PGH immunoassay experiments.
Issue 1: Unexpectedly High PGH Results
Q: My PGH results are consistently higher than expected and do not correlate with the clinical picture. What could be the cause?
A: Unexpectedly high PGH results can be caused by a few factors, with heterophile antibody interference being a primary suspect.
Troubleshooting Steps:
-
Assess for Heterophile Antibody Interference:
-
Mechanism: Heterophile antibodies in the sample can bridge the capture and detection antibodies in a sandwich immunoassay, even in the absence of PGH, leading to a false-positive signal.
-
Action:
-
Pre-treat the sample with a commercial heterophile antibody blocking reagent.[10] If the PGH concentration is significantly lower after treatment, heterophile antibody interference is likely.
-
Perform a serial dilution of the sample. In the presence of heterophile antibodies, the results may not show a linear relationship with the dilution factor.
-
-
-
Check for Cross-Reactivity:
-
Mechanism: The assay antibodies may be binding to other structurally similar hormones.
-
Action: Review the immunoassay kit's package insert for information on cross-reactivity with pituitary hGH, hPL, and PRL. A well-designed PGH assay should have minimal cross-reactivity. For instance, some research-grade immunoradiometric assays for PGH report cross-reactivity of less than 0.001% with hGH, hPRL, and hPL.
-
Issue 2: Unexpectedly Low PGH Results
Q: My PGH results are lower than the expected physiological range, which is inconsistent with other clinical observations. What should I investigate?
A: Unexpectedly low PGH results can be a consequence of high-dose biotin supplementation, the high-dose "hook effect," or improper sample handling.
Troubleshooting Steps:
-
Investigate Biotin Interference:
-
Mechanism: If the patient is taking high-dose biotin supplements (>5 mg/day), the excess biotin in the sample can saturate the streptavidin-coated solid phase used in many immunoassays.[6] This prevents the biotinylated detection antibody-PGH complex from binding, resulting in a falsely low signal.[7][8]
-
Action:
-
Inquire if the subject has been taking high-dose biotin supplements.
-
If biotin supplementation is confirmed, it is recommended to have the patient discontinue the supplement for at least 8 hours (for doses of 5-10 mg/day) before collecting a new sample.[6] For very high doses, a longer washout period may be necessary.
-
-
-
Evaluate for the High-Dose Hook Effect:
-
Mechanism: In rare cases, extremely high concentrations of PGH can saturate both the capture and detection antibodies, preventing the formation of the "sandwich" complex and leading to a paradoxically low result.
-
Action: Analyze a 1:10 and 1:100 dilution of the sample. If the hook effect is present, the diluted samples will yield a higher calculated concentration of PGH than the undiluted sample.
-
-
Review Sample Handling and Storage:
-
Mechanism: Improper handling, such as repeated freeze-thaw cycles or prolonged storage at improper temperatures, can lead to degradation of PGH.
-
Action: Ensure that samples are collected, processed, and stored according to the immunoassay kit's instructions.
-
Data Presentation: Impact of Common Interferences
The following table summarizes the potential impact of common interfering substances on PGH immunoassay results. The quantitative examples provided are illustrative and based on general immunoassay principles, as specific data for PGH is limited.
| Interfering Substance | Assay Type | Potential Impact on PGH Result | Illustrative Example of Erroneous Result |
| Heterophile Antibodies | Sandwich Immunoassay | Falsely Elevated | A true PGH value of 10 ng/mL could be erroneously reported as >100 ng/mL. |
| High-Dose Biotin | Sandwich Immunoassay (Streptavidin-based) | Falsely Decreased | A true PGH value of 20 ng/mL could be reported as <5 ng/mL.[11] |
| Cross-Reactants (e.g., hGH) | Sandwich Immunoassay | Falsely Elevated | Dependent on the specificity of the antibodies. High specificity assays show minimal impact. |
| High-Dose Hook Effect | Sandwich Immunoassay | Falsely Decreased | A very high true PGH value of 500 ng/mL might be reported as 50 ng/mL. |
Experimental Protocols
Key Experiment: Serial Dilution for Interference Investigation
This protocol describes a fundamental step in troubleshooting suspected immunoassay interference.
Objective: To determine if the measured PGH concentration in a sample is linear upon dilution. A lack of linearity can suggest the presence of interfering substances like heterophile antibodies or a high-dose hook effect.
Materials:
-
Patient/experimental sample with suspect PGH concentration.
-
Assay diluent (provided with the PGH immunoassay kit).
-
Calibrated micropipettes and sterile, low-retention pipette tips.
-
Microcentrifuge tubes.
Procedure:
-
Prepare a series of dilutions:
-
Label four microcentrifuge tubes: "1:2", "1:4", "1:8", and "1:16".
-
1:2 Dilution: Add 100 µL of the sample to 100 µL of assay diluent. Mix gently by pipetting up and down.
-
1:4 Dilution: Add 100 µL of the 1:2 dilution to 100 µL of assay diluent. Mix well.
-
1:8 Dilution: Add 100 µL of the 1:4 dilution to 100 µL of assay diluent. Mix well.
-
1:16 Dilution: Add 100 µL of the 1:8 dilution to 100 µL of assay diluent. Mix well.
-
-
Assay the samples:
-
Run the undiluted sample and all prepared dilutions in the PGH immunoassay according to the kit manufacturer's protocol. It is recommended to run each dilution in duplicate or triplicate for better precision.
-
-
Data Analysis:
-
Calculate the PGH concentration for each dilution by multiplying the measured concentration by the corresponding dilution factor (e.g., for the 1:4 dilution, multiply the measured result by 4).
-
Interpretation:
-
Linear Recovery: If the calculated PGH concentrations from the diluted samples are consistent (e.g., within ±20%) with the undiluted sample and with each other, it suggests the absence of significant interference.
-
Non-Linear Recovery: If the calculated concentrations are not consistent and show a trend (e.g., increasing with dilution), it indicates the presence of an interfering substance or the hook effect.
-
-
Visualization of PGH Signaling Pathway
This compound, similar to pituitary growth hormone, is known to signal through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. The binding of PGH to its receptor on the cell surface initiates a cascade of intracellular events that ultimately regulate gene expression.[12][13][14]
Caption: PGH Signaling via the JAK/STAT Pathway.
For further assistance, please contact our technical support team.
References
- 1. Human this compound in normal and abnormal fetal growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human this compound--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of human growth hormone by immunoassays: Current status, unsolved problems and clinical consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heterophilic antibody interference in immunometric assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mft.nhs.uk [mft.nhs.uk]
- 7. myadlm.org [myadlm.org]
- 8. cdn2.podiatry.com [cdn2.podiatry.com]
- 9. wada-ama.org [wada-ama.org]
- 10. endocrine-abstracts.org [endocrine-abstracts.org]
- 11. The biotin interference within interference suppressed immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. growth hormone receptor signaling pathway via JAK-STAT Gene Ontology Term (GO:0060397) [informatics.jax.org]
- 14. researchgate.net [researchgate.net]
optimizing specificity and sensitivity of PGH detection methods
Welcome to the technical support center for Prostaglandin (B15479496) H (PGH) synthase detection methods. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing the specificity and sensitivity of your experiments. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is Prostaglandin H Synthase (PGHS) and why is its detection important? A1: Prostaglandin H Synthase (PGHS), also known as cyclooxygenase (COX), is a crucial enzyme in the biosynthesis of prostanoids, which are lipid mediators involved in physiological and pathological processes like inflammation and cell proliferation.[1][2] There are two main isoforms: PGHS-1 (COX-1), which is constitutively expressed for housekeeping functions, and PGHS-2 (COX-2), which is inducible and associated with inflammation.[1][2][3] Accurate detection and quantification of PGHS activity and expression are vital for understanding its role in disease and for the development of targeted therapies like nonsteroidal anti-inflammatory drugs (NSAIDs).[3]
Q2: What are the primary methods for detecting PGH and its synthases (PGHS)? A2: The primary methods can be categorized as follows:
-
Enzyme Activity Assays: These measure the catalytic function of PGHS by monitoring the conversion of a substrate (like arachidonic acid) into a product (like PGG2 or PGH2).[2][4][5] These are often spectroscopic, using changes in absorbance or fluorescence.[4][6]
-
Immunoassays (e.g., ELISA, Western Blot, Lateral Flow): These methods use antibodies to detect the presence and quantity of the PGHS protein itself. They rely on the specific binding between an antibody and the PGHS enzyme.[7][8]
-
Mass Spectrometry (MS): A highly sensitive and specific method that can identify and quantify PGHS and its products (prostaglandins) based on their mass-to-charge ratio.[9][10] It is particularly useful for complex biological samples.[9]
Q3: What is the difference between sensitivity and specificity in the context of PGH detection? A3:
-
Sensitivity refers to the ability of an assay to detect the smallest possible amount of PGHS or its activity. High sensitivity is crucial when working with samples containing low concentrations of the target molecule.[7][11]
-
Specificity refers to the ability of an assay to detect only the target molecule (e.g., PGHS-2) without interference from other, similar molecules (e.g., PGHS-1 or other proteins).[12][13] Poor specificity can lead to false-positive results.[14]
PGH Synthesis Pathway
The following diagram illustrates the enzymatic conversion of arachidonic acid into various prostanoids, highlighting the central role of PGHS (COX).
Troubleshooting Guide
This guide addresses specific issues that may arise during PGH detection experiments.
Category 1: Weak or No Signal
Q: I am not detecting any signal, or the signal is very weak, in my PGHS enzyme activity assay. What should I do? A: A weak or absent signal in an enzyme activity assay can stem from several factors related to the enzyme, reagents, or instrument settings.
Troubleshooting Workflow: Weak/No Signal
References
- 1. mdpi.com [mdpi.com]
- 2. PROSTAGLANDIN H SYNTHASE: RESOLVED AND UNRESOLVED MECHANISTIC ISSUES† - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemistry of prostaglandin endoperoxide H synthase-1 and synthase-2 and their differential susceptibility to nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. Development and Troubleshooting in Lateral Flow Immunochromatography Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A guide to selecting high-performing antibodies for PLC-gamma-2 for use in Western Blot, immunoprecipitation and immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Using Mass Spectrometry to Improve PTH Identification and Test Accuracy - Accelerating Proteomics [thermofisher.com]
- 11. Optimizing Effective Parameters to Enhance the Sensitivity of Vertical Flow Assay for Detection of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Guide to the Perplexed on the Specificity of Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Antibody Specificity | McGovern Medical School [med.uth.edu]
Technical Support Center: Placental Growth Hormone (PGH) Sample Stability
This technical support center provides guidance on the stability of placental growth hormone (PGH) in serum and plasma samples for researchers, scientists, and drug development professionals. Accurate measurement of PGH is crucial for studies related to pregnancy complications and fetal development. This guide addresses common issues encountered during sample handling and storage to ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended sample type for PGH measurement?
A1: Both serum and plasma can be used for measuring PGH. However, consistency in sample type throughout a study is critical to avoid variability in results. While some studies have shown comparable results between serum and EDTA-plasma for other placental biomarkers, it is advisable to perform an in-house validation to confirm comparability for your specific PGH assay.
Q2: How long can I store whole blood samples before centrifugation?
A2: It is recommended to separate serum or plasma from blood cells as soon as possible, ideally within 2 hours of collection.[1] Delays in centrifugation can lead to changes in analyte concentrations. For general growth hormone (GH), separation within 2 hours is advised.[1] While specific data for PGH is limited, following this guideline for GH is a best practice.
Q3: What are the optimal short-term storage conditions for serum/plasma samples before PGH analysis?
Q4: What are the recommended long-term storage conditions for PGH samples?
A4: For long-term storage, samples should be frozen at -20°C or, preferably, -80°C. General GH has been shown to be stable for up to 2 months at -20°C.[1] One study on this compound (pGH) in a large serum bank found no correlation between storage time (up to 22 years at -25°C) and PGH levels, suggesting good long-term stability at low temperatures.[2] For another placental biomarker, placental growth factor (PlGF), serum levels are stable for at least 3 years when stored at -80°C.[3][4]
Q5: How many freeze-thaw cycles can PGH samples tolerate?
A5: Repeated freeze-thaw cycles should be avoided for general GH samples.[1] For other placental biomarkers like serum placental growth factor (PlGF), stability has been demonstrated for at least six freeze-thaw cycles.[5][6] However, to minimize potential degradation of PGH, it is best practice to aliquot samples into single-use vials before freezing if multiple analyses are anticipated.
Q6: Does hemolysis affect PGH measurement?
A6: The effect of hemolysis on PGH immunoassays has not been extensively studied. Hemolysis is a known interferent in many biochemical assays.[7] Therefore, it is crucial to avoid hemolysis during sample collection and processing. Visibly hemolyzed samples may yield inaccurate results and should be recollected if possible.
Q7: Should protease inhibitors be used for PGH sample collection?
A7: The use of protease inhibitors is not routinely required for PGH measurement in serum or plasma. However, if there is a significant delay anticipated between sample collection and processing, or if sample integrity is a concern, the use of protease inhibitors could be considered to prevent proteolytic degradation. The decision to use protease inhibitors should be based on the specific assay manufacturer's recommendations and internal validation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lower than expected PGH levels | Sample degradation due to improper storage (e.g., prolonged storage at room temperature). | Ensure samples are processed and stored according to the recommended guidelines (see FAQs). For future collections, minimize the time between collection and centrifugation/freezing. |
| Repeated freeze-thaw cycles. | Aliquot samples into single-use vials after the initial processing to avoid multiple freeze-thaw cycles. | |
| High variability between duplicate samples | Inconsistent sample handling. | Standardize sample collection, processing, and storage protocols across all samples in a study. |
| Presence of interfering substances (e.g., from hemolysis). | Visually inspect samples for hemolysis. If present, request a new sample. Implement careful phlebotomy techniques to minimize hemolysis. | |
| Discrepancy between serum and plasma results | Matrix effects. | Use a consistent sample type (either serum or plasma) for all samples within a single study. If switching between sample types is unavoidable, perform a validation study to determine the correlation between the two matrices for your specific assay. |
Data on Sample Stability
The following tables summarize available data on the stability of growth hormone (GH) and other placental proteins, which can serve as a reference for handling PGH samples. Note: This information is intended as a guideline. It is highly recommended to validate these parameters for your specific PGH assay and laboratory conditions.
Table 1: Stability of Growth Hormone (GH) in Serum
| Storage Temperature | Duration | Stability | Reference |
| 15–25°C (Room Temperature) | 8 hours | Stable | [1] |
| 2–8°C (Refrigerated) | 1 day | Stable | [1] |
| -20°C | 2 months | Stable | [1] |
Table 2: Stability of Placental Growth Factor (PlGF) in Serum
| Storage Temperature | Duration | Stability | Reference |
| 30°C | 1 day | Stable | [5] |
| Room Temperature | 3.3 days | Stable | [5] |
| 2–8°C (Refrigerated) | 30 days | Stable | [5] |
| -80°C | 3 years | Stable | [3][4] |
Table 3: Effect of Freeze-Thaw Cycles on Placental Growth Factor (PlGF) in Serum
| Number of Freeze-Thaw Cycles | Stability | Reference |
| Up to 6 cycles | Stable | [5][6] |
Experimental Protocols
Protocol 1: Serum and Plasma Collection and Processing
This protocol outlines the general procedure for collecting and processing blood samples for PGH analysis.
-
Blood Collection:
-
For Serum: Collect whole blood in a serum separator tube (SST).
-
For Plasma: Collect whole blood in a tube containing an anticoagulant (e.g., EDTA).
-
-
Sample Handling:
-
Gently invert the collection tube 8-10 times to ensure proper mixing of the clot activator or anticoagulant.
-
Allow the blood to clot at room temperature for 30-60 minutes for serum collection. Do not exceed 2 hours.
-
-
Centrifugation:
-
Centrifuge the tubes at 1000-2000 x g for 15 minutes at room temperature or 4°C.
-
-
Aliquoting:
-
Carefully aspirate the supernatant (serum or plasma) without disturbing the cell layer.
-
Transfer the serum or plasma to cryovials.
-
If multiple tests are planned, create single-use aliquots to avoid repeated freeze-thaw cycles.
-
-
Storage:
-
For short-term storage, store aliquots at 2-8°C for up to 24 hours.
-
For long-term storage, store aliquots at -20°C or preferably -80°C.
-
Visualizations
Caption: Experimental workflow for PGH sample collection, processing, and storage.
Caption: Troubleshooting decision tree for inconsistent PGH results.
References
- 1. acb.org.uk [acb.org.uk]
- 2. Effect of long-term storage on hormone measurements in samples from pregnant women: The experience of the Finnish Maternity Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Stability of first trimester placental growth factor in serum and whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
Technical Support Center: Placental Growth Hormone (PGH) Integrity in Freeze-Thaw Cycles
This technical support center provides researchers, scientists, and drug development professionals with guidance on maintaining the integrity of Placental Growth Hormone (PGH), also known as Growth Hormone Variant (GH-V), during experimental procedures involving freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: How do freeze-thaw cycles affect the integrity of this compound (PGH)?
While direct studies on the effect of freeze-thaw cycles specifically on PGH are limited, general principles for protein and peptide stability suggest that repeated freeze-thaw cycles should be avoided.[1] The process of freezing and thawing can cause denaturation, aggregation, and degradation of proteins due to the formation of ice crystals and changes in solute concentration. For pituitary growth hormone (GH), which is structurally similar to PGH, studies have shown it to be stable for up to five freeze-thaw cycles.[2] However, as a precautionary measure to ensure the highest integrity of your samples, it is recommended to minimize the number of freeze-thaw cycles.
Q2: What are the best practices for storing serum or plasma samples containing PGH?
To maintain the stability of PGH in serum or plasma samples, it is recommended to separate the serum or plasma from blood cells as soon as possible, preferably within 2 hours of collection.[3][4] For long-term storage, samples should be frozen at -20°C or, for even better preservation, at -80°C.[3][5] It is advisable to aliquot samples into smaller volumes before the initial freezing to avoid the need for repeated thawing of the entire sample.[1]
Q3: My PGH measurements are inconsistent across samples that have been frozen and thawed. What could be the cause?
Inconsistent measurements of PGH after freeze-thaw cycles can stem from several factors:
-
Protein Degradation: Repeated cycles may have led to the degradation of PGH in some of your samples.
-
Aliquotting Issues: If you are not using fresh aliquots for each experiment, the portion of the sample that has undergone more freeze-thaw cycles will likely have lower PGH concentrations.
-
Assay Variability: Ensure that the variability is not inherent to the immunoassay itself. Run internal controls and standards with each assay to monitor performance. Different immunoassays may have varying cross-reactivity with PGH isoforms and other related hormones.[3]
Q4: Is there a recommended maximum number of freeze-thaw cycles for PGH samples?
While there is no definitive study establishing a maximum number of freeze-thaw cycles for PGH, based on data for pituitary growth hormone, it is likely stable for a few cycles.[2] However, for optimal results and to minimize the risk of degradation, it is strongly recommended to limit freeze-thaw cycles to one if possible. If multiple assays are to be performed on the same sample, it should be aliquoted after collection and before the first freeze.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or undetectable PGH levels in previously confirmed positive samples | PGH degradation due to multiple freeze-thaw cycles. | - Use a fresh, single-use aliquot that has not been previously thawed.- If fresh aliquots are unavailable, use a sample that has undergone the fewest freeze-thaw cycles.- Validate the integrity of a subset of your stored samples by comparing them to a freshly collected and analyzed sample. |
| High variability in PGH concentrations between aliquots of the same sample | Inconsistent handling of aliquots, leading to a different number of freeze-thaw cycles for each. | - Implement a strict sample tracking system to log the freeze-thaw history of each aliquot.- When thawing, do so gently on ice and avoid prolonged exposure to room temperature.- Ensure thorough but gentle mixing of the sample after thawing and before taking a measurement. |
| Assay signal is lower than expected for all samples | Systemic degradation of PGH across all samples due to improper long-term storage conditions. | - Verify the storage temperature has been consistently maintained.- Check the calibration of your storage freezer.- If possible, compare results with a certified reference material for PGH. |
Quantitative Data on Hormone Stability
| Hormone | Number of Freeze-Thaw Cycles | Sample Type | Storage Temperature | Stability | Reference |
| Pituitary Growth Hormone (GH) | 5 | Plasma | - | Stable | [2] |
| Placental Growth Factor (PGF) | 6 | Serum | - | Stable | [6] |
Note: This table is for reference only. It is recommended to perform an in-house stability study for PGH under your specific experimental conditions.
Experimental Protocols
Protocol for Assessing PGH Stability After Freeze-Thaw Cycles
This protocol outlines a method to determine the stability of PGH in serum or plasma after multiple freeze-thaw cycles.
1. Sample Preparation and Aliquoting:
-
Collect whole blood and process to obtain serum or plasma within 2 hours.[3][4]
-
Pool several samples to create a homogenous starting material.
-
Divide the pooled sample into multiple single-use aliquots in cryovials.
2. Baseline Measurement (Cycle 0):
-
Use a set of aliquots that have not been frozen to measure the initial PGH concentration. This will serve as your baseline (100% integrity).
-
The measurement can be performed using a specific and sensitive immunoassay for PGH, such as an ELISA or immunofluorometric assay.[7][8]
3. Freeze-Thaw Cycles:
-
Freeze the remaining aliquots at -80°C for at least 24 hours.
-
For Cycle 1, thaw a set of aliquots at room temperature or on ice until just thawed.
-
Immediately after thawing, measure the PGH concentration.
-
Re-freeze the remaining aliquots at -80°C.
-
Repeat this process for the desired number of cycles (e.g., 2, 3, 4, 5), using a new set of aliquots for each cycle's measurement.
4. Data Analysis:
-
Calculate the mean PGH concentration for each freeze-thaw cycle.
-
Express the PGH concentration at each cycle as a percentage of the baseline (Cycle 0) concentration.
-
Plot the percentage of PGH integrity against the number of freeze-thaw cycles.
Visualizations
Experimental Workflow for PGH Freeze-Thaw Stability Study
Caption: Workflow for assessing PGH stability through multiple freeze-thaw cycles.
PGH Signaling Pathway
This compound, similar to pituitary Growth Hormone, is known to activate several key signaling pathways upon binding to the Growth Hormone Receptor (GHR). A loss of PGH integrity due to freeze-thaw cycles would impair its ability to initiate these downstream effects.
Caption: Simplified signaling pathways activated by this compound (PGH).
References
- 1. peptidedosages.com [peptidedosages.com]
- 2. Effect of time, temperature and freezing on the stability of immunoreactive LH, FSH, TSH, growth hormone, prolactin and insulin in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acb.org.uk [acb.org.uk]
- 4. Growth Hormone | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 5. Effect of long-term storage on placental growth factor and fms-like tyrosine kinase 1 measurements in samples from pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of first trimester placental growth factor in serum and whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A new nonisotopic, highly sensitive assay for the measurement of human this compound: development and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
matrix effects in placental growth hormone measurement from different biological fluids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the measurement of placental growth hormone (PGH), also known as growth hormone variant (GH-V), in various biological fluids. It is intended for researchers, scientists, and drug development professionals.
FAQs and Troubleshooting Guides
This section addresses common issues encountered during the quantification of PGH, with a focus on mitigating matrix effects in different biological samples.
Q1: My measured PGH concentrations are significantly lower than expected in serum samples. What are the potential causes and solutions?
A1: Unexpectedly low PGH levels in serum can stem from several factors, often related to the sample matrix.
-
Growth Hormone Binding Protein (GHBP) Interference: In circulation, a significant portion of GH is bound to GHBP.[1] This binding can mask the epitopes on PGH that the assay antibodies are designed to recognize, leading to an underestimation of the PGH concentration.
-
Improper Sample Handling: PGH stability can be compromised by improper sample collection and storage. It is crucial to follow standardized protocols for serum separation to avoid degradation of the analyte.[2] For long-term storage, samples should be kept at -80°C.[3]
-
Assay Specificity: Ensure your immunoassay is specific for PGH and has minimal cross-reactivity with pituitary growth hormone (GH-N), as some assays may not efficiently distinguish between the two.[4][5]
-
High-Dose "Hook" Effect: In samples with extremely high PGH concentrations, a "hook" effect can occur in sandwich ELISAs, leading to paradoxically low readings. If this is suspected, re-assaying the sample at several dilutions is recommended.
Troubleshooting Steps:
-
Review Sample Collection and Storage: Confirm that serum was separated from whole blood promptly and stored at the appropriate temperature.
-
Perform a Spike and Recovery Experiment: Add a known amount of PGH standard to your serum sample and a control buffer. A recovery rate significantly below 80-120% suggests matrix interference.[6][7]
-
Test for Linearity of Dilution: Serially dilute your serum sample and measure the PGH concentration at each dilution. If the back-calculated concentrations are not consistent across dilutions, it indicates the presence of interfering substances.
-
Consult the Assay Manufacturer: Contact the kit manufacturer to inquire about known interferences, particularly from GHBP, and their recommended mitigation strategies.
Q2: I am observing high variability in PGH measurements between plasma and serum samples from the same patient. Why is this happening?
A2: Discrepancies between serum and plasma PGH levels are common and are primarily due to differences in their composition, which can cause variable matrix effects.
-
Anticoagulants in Plasma: The anticoagulants used for plasma collection (e.g., EDTA, heparin, citrate) can interfere with antibody-antigen binding in some immunoassays.[2]
-
Clotting Factors in Serum: During the clotting process in serum preparation, platelets release various proteins and other factors that are not present in plasma.[2] These additional components can contribute to the matrix effect.
-
Analyte Stability: The stability of PGH may differ between serum and plasma depending on the specific anticoagulant used and the storage conditions.
Troubleshooting Steps:
-
Standardize Sample Type: For a given study, consistently use either serum or plasma for all samples to ensure comparability.
-
Validate the Assay for Both Matrices: If both sample types must be used, validate the immunoassay for both serum and plasma independently by performing spike and recovery and linearity of dilution experiments for each.
-
Consult Literature and Manufacturer's Recommendations: Check if the specific immunoassay kit has been validated for both serum and plasma and if there are any known discrepancies. Some studies suggest that plasma may be less prone to certain interferences.[8]
Q3: Can I measure PGH in amniotic fluid or urine? What are the specific challenges?
A3: Yes, PGH is detectable in both amniotic fluid and urine, but each presents unique challenges.[9]
-
Amniotic Fluid: PGH is present in amniotic fluid, and its concentration has been shown to change with gestational age.[7] The protein and salt concentration of amniotic fluid differs significantly from that of serum or plasma, creating a distinct matrix that can interfere with immunoassays.
-
Urine: While PGH can be detected in urine, its concentration is generally much lower than in blood.[10] The high variability in urine concentration (hydration status) and pH can significantly impact assay performance. Normalizing PGH levels to creatinine (B1669602) concentration is often recommended to account for variations in urine dilution.
Troubleshooting Steps:
-
Assay Validation for the Specific Matrix: It is critical to validate the PGH assay for use with amniotic fluid or urine. This includes performing spike and recovery and linearity of dilution experiments using the specific biological fluid as the matrix.
-
Matrix-Matched Calibrators: Whenever possible, prepare the standard curve in a matrix that closely mimics the sample being tested (e.g., a pool of PGH-negative amniotic fluid or synthetic urine).
-
Sample Processing: Amniotic fluid and urine samples may contain cellular debris or other particulates that can interfere with the assay. Centrifugation of samples before analysis is recommended.
Q4: My ELISA plate has high background noise. What could be the cause?
A4: High background in an ELISA can be caused by several factors, some of which are related to matrix effects.
-
Insufficient Washing: Inadequate washing between steps can leave unbound antibodies or interfering substances in the wells.
-
Cross-Reactivity: The detection antibody may be cross-reacting with other molecules in the sample matrix.
-
Contamination: Contamination of buffers or reagents can lead to non-specific signal.
-
Improper Blocking: Incomplete blocking of the microplate wells can result in non-specific binding of antibodies.
Troubleshooting Steps:
-
Optimize Washing Steps: Increase the number of washes and the soaking time between washes.
-
Review Blocking Procedures: Ensure the blocking buffer is fresh and that the incubation time is sufficient.
-
Check for Reagent Contamination: Use fresh, sterile reagents and buffers.
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering substances that may be causing high background.
Quantitative Data on Matrix Effects
The following tables summarize expected recovery rates and potential interferences when measuring PGH in different biological fluids. Note that ideal recovery is typically within 80-120%.[6]
| Biological Fluid | Potential Interfering Substances | Expected Spike & Recovery Rate | Recommendations |
| Serum | Growth Hormone Binding Protein (GHBP), clotting factors, lipids, heterophilic antibodies | 70-130% (can be highly variable) | Perform spike and recovery; test for linearity of dilution; consider assays with protocols to minimize GHBP interference. |
| Plasma | Anticoagulants (EDTA, heparin, citrate), lipids, heterophilic antibodies | 80-120% (often more consistent than serum) | Validate for the specific anticoagulant used; standardize sample type for the study. |
| Amniotic Fluid | High protein and salt concentrations, cellular debris | Highly variable; requires specific validation | Centrifuge samples before assay; use matrix-matched calibrators if possible. |
| Urine | Variable pH and salt concentrations, low analyte concentration | Highly variable; requires specific validation | Normalize to creatinine; consider sample concentration methods; validate assay sensitivity. |
Experimental Protocols
Protocol 1: PGH Sandwich ELISA
This is a generalized protocol for a sandwich ELISA. Always refer to the specific manufacturer's instructions for your kit.
-
Reagent Preparation: Prepare all reagents, including standards, wash buffer, and antibody solutions, according to the kit's manual. Allow all reagents to reach room temperature before use.
-
Standard and Sample Addition: Add 100 µL of each standard and sample (in duplicate) to the appropriate wells of the antibody-coated microplate. Cover the plate and incubate for 90 minutes at 37°C.
-
Washing: Aspirate the contents of the wells and wash each well three times with 300 µL of wash buffer.
-
Detection Antibody Addition: Add 100 µL of the biotinylated detection antibody solution to each well. Cover and incubate for 60 minutes at 37°C.
-
Washing: Repeat the washing step as in step 3.
-
Enzyme Conjugate Addition: Add 100 µL of Streptavidin-HRP conjugate solution to each well. Cover and incubate for 30 minutes at 37°C.
-
Washing: Aspirate and wash the wells five times with wash buffer.
-
Substrate Addition: Add 90 µL of TMB substrate solution to each well. Incubate in the dark at 37°C for 15-25 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm within 10 minutes of adding the stop solution.
-
Data Analysis: Generate a standard curve by plotting the absorbance of each standard against its known concentration. Use the standard curve to determine the PGH concentration in the samples.
Protocol 2: Assessing Matrix Effects using Spike and Recovery
This protocol is designed to determine if components in a biological sample interfere with the immunoassay.
-
Sample Preparation: Aliquot your biological sample (e.g., serum, plasma, amniotic fluid). You will need a "neat" (unspiked) sample and a "spiked" sample.
-
Spike Preparation: Prepare a concentrated stock of the PGH standard. Add a small volume of this stock to an aliquot of your biological sample to create the "spiked" sample. The final concentration of the spike should be in the mid-range of the assay's standard curve. Prepare a control spike by adding the same amount of PGH standard to the assay's standard diluent buffer.
-
Assay: Run the "neat" sample, the "spiked" sample, and the control spike in your PGH ELISA according to the standard protocol.
-
Calculation of Recovery:
-
Measure the PGH concentration in the "neat" sample and the "spiked" sample from the standard curve.
-
The expected concentration of the spike is the concentration of the control spike.
-
Calculate the percent recovery using the following formula: % Recovery = [(Measured concentration in spiked sample - Measured concentration in neat sample) / Expected concentration of the spike] x 100
-
-
Interpretation: A recovery rate between 80% and 120% generally indicates that the matrix is not significantly affecting the assay.[6][7] Rates outside this range suggest the presence of matrix effects.
Visualizations
Caption: PGH Signaling via the JAK-STAT Pathway.
Caption: Troubleshooting Workflow for Matrix Effects.
References
- 1. Measurement of human growth hormone by immunoassays: Current status, unsolved problems and clinical consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparison of serial quantitative serum and urine tests in early pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JAK-STAT Signalling Pathway | PPTX [slideshare.net]
- 4. A new nonisotopic, highly sensitive assay for the measurement of human this compound: development and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Laboratory investigations in the diagnosis and follow-up of GH-related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Managing Matrix Interference in Immunoassays: Tips and Solutions - Bio-Connect [bio-connect.nl]
- 7. woongbee.com [woongbee.com]
- 8. Comparative predictive power of serum vs plasma proteomic signatures in feto-maternal medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human this compound in normal and abnormal fetal growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
troubleshooting low yield of recombinant placental growth hormone
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the production of recombinant placental growth hormone (PGH). Our resources are tailored for researchers, scientists, and drug development professionals to help optimize experimental workflows and improve protein yield.
Troubleshooting Guide: Low Yield of Recombinant PGH
Low yield is a frequently reported issue in the production of recombinant PGH. This guide provides a systematic approach to identifying and resolving the potential causes.
Question: My expression of recombinant PGH in E. coli is very low or undetectable. What are the likely causes and how can I improve the yield?
Answer:
Low expression of PGH in E. coli is a known challenge, with studies indicating significantly lower yields compared to recombinant pituitary growth hormone (hGH) expressed under similar conditions.[1][2][3] The primary reasons often revolve around codon usage, plasmid stability, protein toxicity, and the formation of inclusion bodies.
Initial Troubleshooting Steps:
-
Sequence Verification: Ensure the integrity of your cloned PGH gene by sequencing. Mismatches, deletions, or frameshift mutations can lead to a truncated or non-functional protein.
-
Codon Optimization: The human PGH gene contains codons that are rarely used by E. coli, which can hinder translation efficiency.
-
Recommendation: Synthesize a codon-optimized PGH gene tailored for E. coli expression. Several commercial services are available for this purpose.
-
-
Expression Host Selection: The choice of E. coli strain can significantly impact protein yield.
-
Recommendation: Utilize strains specifically designed for recombinant protein expression, such as the BL21(DE3) line. For proteins with rare codons, consider using strains like Rosetta(DE3), which supply tRNAs for rare codons.
-
-
Plasmid and Promoter Choice: The expression vector and promoter strength are critical.
-
Recommendation: Employ a high-copy-number plasmid with a strong, inducible promoter like T7. Ensure the antibiotic selection is maintained throughout cultivation to prevent plasmid loss.
-
Optimization of Expression Conditions:
| Parameter | Recommendation | Rationale |
| Induction Temperature | Lower the induction temperature to 18-25°C. | Slower protein synthesis can promote proper folding and reduce the formation of insoluble inclusion bodies. |
| Inducer Concentration | Titrate the IPTG concentration (0.1 mM to 1.0 mM). | A lower inducer concentration can slow down expression, potentially improving solubility and reducing toxicity. |
| Induction Time | Extend the induction period (e.g., 16-24 hours) at lower temperatures. | Allows for sufficient protein accumulation at a slower synthesis rate. |
| Culture Medium | Test different media, such as Terrific Broth (TB) or Super Broth (SB). | Richer media can support higher cell densities and potentially increase overall protein yield. |
Troubleshooting Workflow for Low PGH Expression in E. coli
Caption: A stepwise workflow for troubleshooting low yield of recombinant PGH in E. coli.
Question: My recombinant PGH is expressed, but it's forming insoluble inclusion bodies. How can I obtain soluble, active protein?
Answer:
The formation of inclusion bodies is a common issue when overexpressing eukaryotic proteins in E. coli. These are dense aggregates of misfolded protein. Recovering active PGH from inclusion bodies requires a multi-step process of isolation, solubilization, and refolding.
Strategies to Minimize Inclusion Body Formation:
-
Lower Expression Temperature: As mentioned previously, reducing the temperature to 16-25°C is often the most effective strategy.
-
Co-expression with Chaperones: Co-express molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) to assist in proper protein folding.
-
Fusion with Solubility-Enhancing Tags: Fuse PGH with a highly soluble partner protein, such as maltose-binding protein (MBP) or glutathione (B108866) S-transferase (GST).
Protocol for Inclusion Body Solubilization and Refolding:
-
Isolation of Inclusion Bodies:
-
After cell lysis, centrifuge the lysate at a high speed (e.g., 15,000 x g) to pellet the inclusion bodies.
-
Wash the pellet with a buffer containing a mild detergent (e.g., Triton X-100) to remove contaminating proteins and cell debris.
-
-
Solubilization:
-
Resuspend the washed inclusion body pellet in a solubilization buffer containing a strong denaturant (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride) and a reducing agent (e.g., DTT or β-mercaptoethanol) to break disulfide bonds.
-
-
Refolding:
-
Gradually remove the denaturant to allow the protein to refold. Common methods include:
-
Dialysis: Stepwise dialysis against buffers with decreasing concentrations of the denaturant.
-
Rapid Dilution: Rapidly diluting the solubilized protein into a large volume of refolding buffer.
-
-
The refolding buffer should have a pH that favors the native protein's charge and may contain additives like L-arginine or glycerol (B35011) to suppress aggregation.
-
Question: I am considering other expression systems for PGH. What are the advantages and disadvantages of using Pichia pastoris or mammalian cells?
Answer:
Both Pichia pastoris and mammalian cell lines (e.g., HEK293, CHO) offer advantages over E. coli, particularly for proteins like PGH that have a native glycosylation site and disulfide bonds.
| Expression System | Advantages | Disadvantages |
| Pichia pastoris | - Can perform post-translational modifications, including glycosylation and disulfide bond formation.- Capable of high-density cell culture, leading to potentially high protein yields.- Secretes the protein into the medium, simplifying purification. | - Slower growth compared to E. coli.- Glycosylation patterns may differ from native human glycosylation. |
| Mammalian Cells (HEK293, CHO) | - Provides the most native post-translational modifications, including human-like glycosylation.- Proper protein folding and assembly are more likely.- Can secrete the protein for easier purification. | - More complex and expensive to culture.- Lower cell growth rates and protein yields compared to microbial systems.- Transient expression can be variable. |
Expected Yields of Recombinant Growth Hormones (Qualitative Comparison):
| Expression System | Expected Yield |
| E. coli | Low to Moderate (often as inclusion bodies) |
| Pichia pastoris | Moderate to High (secreted) |
| Mammalian Cells | Low to Moderate (secreted) |
| Note: Specific yields for recombinant PGH are not widely published. These are general expectations based on reports for closely related recombinant growth hormones. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the native glycosylation site in PGH, and is it necessary for its activity?
A1: this compound has one potential N-linked glycosylation site.[4] While the non-glycosylated form produced in E. coli has been shown to be biologically active, glycosylation can influence protein folding, stability, and in vivo half-life. If your application requires a more native-like protein, using a eukaryotic expression system like Pichia pastoris or mammalian cells is recommended.
Q2: What is the signaling pathway of PGH?
A2: PGH exerts its biological effects by binding to the growth hormone receptor (GHR). This binding event triggers the activation of the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway, primarily involving JAK2 and STAT5. This is similar to the signaling mechanism of pituitary growth hormone. Upon activation, STAT5 dimerizes, translocates to the nucleus, and regulates the transcription of target genes, including Insulin-like Growth Factor 1 (IGF-1).[5]
PGH Signaling Pathway
Caption: The JAK/STAT signaling pathway activated by this compound.
Q3: Are there any known differences in signaling between PGH and pituitary GH?
A3: While both hormones primarily signal through the GHR and the JAK/STAT pathway, there are some distinctions. PGH is secreted continuously, whereas pituitary GH is released in a pulsatile manner.[1][2] This difference in secretion pattern can lead to different downstream physiological effects. Additionally, PGH has a lower affinity for the prolactin receptor compared to pituitary GH.[6]
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant PGH in E. coli
-
Transformation: Transform a codon-optimized PGH expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)). Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 50 mL of LB medium containing the selective antibiotic. Grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of fresh LB medium with the overnight culture to an initial OD₆₀₀ of 0.05-0.1. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Cool the culture to 18-25°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM. Continue to incubate the culture for 16-24 hours.
-
Cell Harvest: Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C). The cell pellet can be stored at -80°C.
-
Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mg/mL lysozyme, 1x protease inhibitor cocktail). Incubate on ice for 30 minutes, then lyse the cells by sonication.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C. Collect the supernatant (soluble fraction) and the pellet (insoluble fraction containing inclusion bodies).
-
Affinity Purification (for His-tagged PGH):
-
Equilibrate a Ni-NTA affinity column with lysis buffer.
-
Load the soluble supernatant onto the column.
-
Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM).
-
Elute the bound PGH with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
-
Analysis and Storage: Analyze the purified fractions by SDS-PAGE. Pool the fractions containing pure PGH, perform buffer exchange into a suitable storage buffer (e.g., PBS with 10% glycerol), and store at -80°C.
Protocol 2: Expression of Recombinant PGH in Pichia pastoris
-
Vector Linearization and Transformation: Linearize the PGH expression vector (e.g., pPICZαA) and transform it into a suitable P. pastoris strain (e.g., X-33) by electroporation.
-
Screening for High-Expressing Clones: Screen multiple transformants for PGH expression in small-scale cultures.
-
Inoculum Preparation: Grow a selected high-expressing clone in BMGY medium at 28-30°C with shaking until the culture is in the exponential growth phase.
-
Induction: Harvest the cells and resuspend them in BMMY medium (containing methanol) to induce protein expression.
-
Expression: Incubate the culture at 28-30°C with vigorous shaking for 72-96 hours. Add methanol (B129727) every 24 hours to maintain induction.
-
Harvest and Purification: Centrifuge the culture to pellet the cells. The supernatant contains the secreted PGH. The secreted protein can then be purified using standard chromatography techniques such as ion exchange and size exclusion chromatography.
Protocol 3: Transient Expression of Recombinant PGH in HEK293 Cells
-
Cell Culture: Culture HEK293 cells in a suitable medium (e.g., DMEM with 10% FBS) to about 80-90% confluency.
-
Transfection: Prepare a transfection complex using a mammalian expression vector containing the PGH gene and a suitable transfection reagent (e.g., PEI). Add the complex to the cells.
-
Expression: Incubate the cells for 48-72 hours post-transfection. The secreted PGH will be in the culture medium.
-
Harvesting: Collect the cell culture medium and clarify it by centrifugation to remove cells and debris.
-
Purification: Purify the secreted PGH from the conditioned medium using affinity chromatography (if tagged) followed by size exclusion chromatography to obtain a pure and homogenous protein preparation.
References
- 1. Purification and biochemical characterization of recombinant human this compound produced in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification and biochemical characterization of recombinant human this compound produced in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Human this compound--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. academic.oup.com [academic.oup.com]
Technical Support Center: Placental Growth Hormone (PGH) Isoform Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Placental Growth Hormone (PGH) isoforms. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges in differentiating and characterizing PGH isoforms.
Frequently Asked Questions (FAQs)
Q1: What are the primary isoforms of this compound (PGH) and how do they differ?
A1: this compound (PGH), also known as GH-V, is encoded by the GH2 gene and replaces pituitary-derived Growth Hormone (GH-N) in the maternal circulation during mid-to-late pregnancy[1][2]. The primary isoforms arise from alternative splicing and post-translational modifications.
-
22-kDa PGH: This is the main circulating form of PGH, consisting of 191 amino acids[2][3][4]. It shares high sequence identity with pituitary GH-N but differs by 13 amino acids, making it a more basic protein[3][5].
-
20-kDa PGH: This isoform results from an alternative splicing event that removes a 45-base-pair segment from exon 3[3][4]. Its expression can be variable[3].
-
Glycosylated PGH (25-kDa): PGH has an N-linked glycosylation site at asparagine 140, which can be modified to produce a 25-kDa isoform[3][6].
-
Other Variants: The PGH landscape also includes other variants like hGH-V2 and hGH-V3 proteins[7].
Q2: Why is it so challenging to differentiate PGH isoforms from each other and from pituitary GH (GH-N)?
A2: The primary challenge lies in the high degree of structural similarity. Mature PGH and pituitary GH (GH-N) share over 80% to 93% amino acid sequence identity[3]. The main 22-kDa isoforms of PGH and GH-N differ by only 13 amino acids[3][5]. This similarity leads to several experimental issues:
-
Antibody Cross-Reactivity: It is difficult to develop monoclonal antibodies that are highly specific to one isoform without cross-reacting with others, which complicates immunoassay development[3].
-
Similar Physicochemical Properties: The isoforms have very similar molecular weights and charge, making separation by traditional methods like electrophoresis and chromatography challenging[4].
-
Lack of Commercial Assays: There is a scarcity of reliable, commercially available assays specifically designed to measure PGH, which has limited research in this area[2][3].
Q3: What are the main signaling pathways activated by PGH?
A3: PGH exerts its effects by binding to the Growth Hormone Receptor (GHR) on target cells[3][7]. This binding event activates several key intracellular signaling pathways, including:
-
Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway
-
Mitogen-Activated Protein Kinase (MAPK) pathway
These pathways are critical for regulating maternal metabolism, fetal growth, and placental development[3][5][7].
Caption: PGH Signaling Pathways.
Troubleshooting Guides
Issue 1: High Variability and Discrepant Results in PGH Immunoassays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Antibody Cross-Reactivity: The assay antibodies are detecting multiple GH isoforms (PGH and pituitary GH-N) due to high sequence similarity[3][9]. | 1. Verify the specificity of the monoclonal antibodies used. Early assays used a two-antibody system (e.g., 5B4 and K24) to indirectly estimate PGH by subtracting GH-N signal[3]. 2. If possible, switch to a highly specific assay designed to exclusively measure PGH[9]. | Reduced non-specific signal and more accurate quantification of PGH. |
| Assay Calibration: The assay is calibrated with a reference preparation containing a mixture of GH isoforms (e.g., older IRP 66/217 or 80/505)[6]. | 1. Check the manufacturer's documentation for the reference standard used. 2. Use an assay calibrated against the pure, recombinant 22-kDa GH reference preparation (IRP 98/574) for better standardization[6]. | Improved consistency and comparability of results across different laboratories and studies. |
| Interference from GH Binding Protein (GHBP): Circulating GHBP can bind to PGH and mask epitopes, preventing antibody recognition[6][10]. | 1. Review the assay protocol to see if it includes steps to mitigate GHBP interference. 2. Consider sample pre-treatment methods, although this may not be standard in commercial kits. | More accurate measurement of total PGH concentration. |
Issue 2: Difficulty in Identifying Isoform-Specific Peptides in Mass Spectrometry
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Sequence Similarity: Enzymatic digestion (e.g., with trypsin) results in many shared peptides across isoforms, with very few unique, identifiable peptides[11][12]. | 1. Increase the depth of the MS analysis to improve the chances of detecting low-abundance, isoform-specific peptides[11]. 2. Use alternative enzymes for digestion to generate different peptide fragments that may be unique to an isoform. 3. Employ targeted mass spectrometry (e.g., PRM/SRM) to specifically search for predicted unique peptides[12]. | Successful identification and quantification of peptides that can unambiguously distinguish between PGH isoforms. |
| Low Abundance of Unique Peptides: The unique peptides may not ionize well or may be present at levels below the detection limit of the instrument[11]. | 1. Optimize sample preparation to enrich for PGH. 2. Use a high-sensitivity mass spectrometer. 3. Integrate transcriptomics (RNA-seq) data from the same sample to predict which isoforms are most likely to be expressed and guide the search for corresponding peptides[12][13]. | Enhanced detection sensitivity for unique peptides, allowing for confident isoform identification. |
| Ambiguous Peptide-to-Protein Mapping: A detected peptide could map to multiple isoforms, making it impossible to determine its origin. | 1. Utilize "Top-Down" proteomics, which analyzes intact proteins without digestion. This allows for the direct measurement of the mass of different isoforms and characterization of PTMs[14]. 2. Use software that leverages RNA-seq data to assign probabilities to peptide-isoform matches, helping to identify the most likely principal isoform expressed in the sample[12]. | Unambiguous assignment of mass spectral features to specific PGH isoforms. |
Summary of PGH Isoform Characteristics
| Feature | 22-kDa PGH (GH-V) | 20-kDa PGH | 25-kDa PGH (Glycosylated) | 22-kDa Pituitary GH (GH-N) |
| Gene | GH2[1] | GH2[3] | GH2[6] | GH1[6] |
| Size | 191 amino acids | 176 amino acids | ~25 kDa | 191 amino acids |
| Origin | Alternative splicing of GH2 pre-mRNA[3] | Alternative splicing (deletion of residues 32-46)[3] | N-linked glycosylation at Asn-140[3][6] | Splicing of GH1 pre-mRNA[6] |
| Abundance | Main circulating form during pregnancy[3][4] | ~10% of total PGH, variable expression[3][4] | Present in circulation | Predominant form outside of pregnancy |
| Key Distinction | Differs by 13 amino acids from GH-N[3][5] | Lacks 15 amino acids compared to 22-kDa PGH | Higher molecular weight due to glycan chain | Standard for GH comparison |
Detailed Experimental Protocols
Protocol 1: Immunoassay-Based Quantification of PGH
This protocol provides a general workflow for a two-site monoclonal antibody-based immunoassay.
Caption: Immunoassay Workflow for PGH.
-
Antibody Selection: Utilize a pair of monoclonal antibodies. The capture antibody should be specific for an epitope on PGH not shared with GH-N. The detection antibody, conjugated to an enzyme (e.g., HRP), binds to a different PGH epitope.
-
Plate Coating: Coat a 96-well microplate with the capture antibody and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer (e.g., BSA or non-fat milk solution) for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate. Add diluted maternal serum samples and a standard curve prepared with recombinant PGH to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate thoroughly. Add the enzyme-labeled detection antibody to each well and incubate for 1-2 hours at room temperature.
-
Signal Development: Wash the plate. Add the appropriate substrate (e.g., TMB for HRP) and incubate in the dark until sufficient color develops.
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Generate a standard curve and calculate the concentration of PGH in the samples.
Protocol 2: Mass Spectrometry-Based Identification of PGH Isoforms (Top-Down Approach)
This protocol outlines a "top-down" proteomics workflow for analyzing intact PGH isoforms.
Caption: Top-Down Mass Spectrometry Workflow.
-
Sample Preparation: Isolate total protein from the sample (e.g., placental tissue lysate or maternal serum).
-
Enrichment: Enrich for PGH using immunoprecipitation with a specific anti-PGH antibody to reduce sample complexity.
-
Separation: Separate the intact proteins using high-resolution techniques. Liquid chromatography (LC) is commonly coupled directly to the mass spectrometer[14].
-
Mass Analysis (MS1): Introduce the separated, intact proteins into a high-resolution mass spectrometer (e.g., Orbitrap or FT-ICR). Perform a full scan to determine the precise molecular weights of the different PGH isoforms present.
-
Fragmentation (MS2): Select precursor ions corresponding to the different isoform masses and subject them to fragmentation using techniques like collision-induced dissociation (CID) or electron-transfer dissociation (ETD).
-
Data Analysis: Use specialized software to deconvolute the complex spectra from the intact and fragmented ions. Search the resulting data against a protein database containing the sequences of known PGH isoforms to identify the specific forms and locate any post-translational modifications[14].
References
- 1. Growth hormone 2 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Physiological role of human this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Growth hormone: isoforms, clinical aspects and assays interference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human this compound in normal and abnormal fetal growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sinobiological.com [sinobiological.com]
- 9. Measurement of human growth hormone by immunoassays: Current status, unsolved problems and clinical consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. publications.aap.org [publications.aap.org]
- 11. researchgate.net [researchgate.net]
- 12. Isoform level interpretation of high-throughput proteomic data enabled by deep integration with RNA-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determining Alternative Protein Isoform Expression Using RNA Sequencing and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of Intact Protein Isoforms by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
improving signal-to-noise ratio in PGH western blotting
Welcome to the technical support center for phosphoglycerate mutase family member 5 (PGAM5) Western blotting. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to help improve the signal-to-noise ratio in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of high background in a PGAM5 Western blot?
A1: High background can stem from several factors, including improper blocking, excessive antibody concentration, or inadequate washing.[1][2][3] For phosphorylated PGAM5 detection, using non-fat milk as a blocking agent is a frequent cause of high background due to its casein content, a phosphoprotein that can cross-react with phospho-specific antibodies.[4][5][6][7]
Q2: My PGAM5 band is very faint or undetectable. What are the likely reasons?
A2: A weak or absent signal for PGAM5 can be due to low protein abundance in the sample, inefficient protein transfer, suboptimal primary antibody concentration, or loss of phosphorylation if detecting a phospho-form.[1][8] It is crucial to use phosphatase inhibitors during sample preparation to preserve the phosphorylation state of PGAM5.[4][5][9] Increasing the amount of protein loaded or enriching the sample for PGAM5 through immunoprecipitation can also enhance the signal.[5][8]
Q3: I am seeing multiple non-specific bands in addition to my PGAM5 band. How can I resolve this?
A3: Non-specific bands are often a result of the primary or secondary antibody concentration being too high.[1][10] Optimizing the antibody dilutions is a critical first step. Additionally, sample degradation can lead to multiple bands; therefore, it is important to use fresh lysates and always include protease inhibitors in your lysis buffer.[2]
Q4: Should I use PBS or TBS-based buffers for my PGAM5 Western blot?
A4: When detecting phosphorylated proteins like potentially phosphorylated forms of PGAM5, it is recommended to use Tris-buffered saline (TBS) instead of phosphate-buffered saline (PBS).[4][5] The phosphate (B84403) ions in PBS can interfere with the binding of phospho-specific antibodies to the target protein.[5]
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your PGAM5 Western blotting experiments.
Issue 1: High Background
High background noise can obscure the specific signal of your target protein.
Possible Causes & Solutions
| Cause | Solution |
| Inadequate Blocking | Increase blocking time to 1-2 hours at room temperature or overnight at 4°C.[1][3] Optimize the blocking reagent; for phospho-PGAM5, use 3-5% Bovine Serum Albumin (BSA) in TBST instead of milk.[4][5][6][7][11] Consider using commercially available protein-free blocking buffers.[6] |
| Antibody Concentration Too High | Titrate your primary and secondary antibodies to find the optimal dilution. Start with the manufacturer's recommended dilution and perform a dilution series.[1][10][12][13] A dot blot can be a quick method to optimize antibody concentrations.[7][12][13] |
| Insufficient Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. Use a wash buffer containing 0.05% to 0.1% Tween 20 (TBST) to help remove non-specific binding.[1][3] |
| Membrane Drying | Ensure the membrane remains hydrated throughout the entire process.[1][14] |
| Contaminated Buffers | Prepare fresh buffers for each experiment to avoid contamination.[1] |
Issue 2: Weak or No Signal
A faint or absent band for PGAM5 can be frustrating. Here are some steps to amplify your signal.
Possible Causes & Solutions
| Cause | Solution |
| Low Protein Abundance | Increase the total protein amount loaded onto the gel, typically between 20-30µg per well.[10] If PGAM5 is of low abundance, consider enriching your sample using immunoprecipitation.[5] |
| Inefficient Protein Transfer | Verify transfer efficiency by staining the gel with Coomassie blue after transfer to see if protein remains.[1] You can also stain the membrane with Ponceau S to visualize transferred proteins. For higher molecular weight proteins, consider a longer transfer time or adding a low concentration of SDS (0.05%) to the transfer buffer.[1][8] |
| Suboptimal Antibody Dilution | The primary antibody concentration may be too low. Decrease the dilution (e.g., from 1:2000 to 1:1000) or incubate overnight at 4°C to increase binding.[1][10] |
| Loss of Phosphorylation (for phospho-PGAM5) | Crucially, always include a cocktail of phosphatase inhibitors in your lysis buffer and keep samples on ice.[4][5][9] |
| Inactive Antibody | Ensure the antibody has been stored correctly and is within its expiration date.[1] You can test the antibody's activity using a dot blot with a positive control lysate.[8] |
| Insufficient Exposure | Increase the exposure time when imaging the blot. If using an ECL substrate, consider a more sensitive formulation.[1][8] |
Experimental Protocols
Standard Western Blot Protocol for PGAM5
-
Sample Preparation:
-
Lyse cells or tissues in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[2][4][5]
-
Keep samples on ice at all times.
-
Determine protein concentration using a BCA or Bradford assay.
-
Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.[2]
-
-
SDS-PAGE and Protein Transfer:
-
Load samples onto a polyacrylamide gel suitable for the molecular weight of PGAM5 (full-length ~32 kDa, cleaved form ~28 kDa).
-
Run the gel until adequate separation is achieved.
-
Transfer proteins to a PVDF or nitrocellulose membrane. PVDF membranes are generally more durable and have a higher binding capacity.[8]
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1-2 hours at room temperature with gentle agitation.[3][11]
-
Incubate the membrane with the primary antibody against PGAM5 at the optimized dilution in 5% BSA in TBST, typically overnight at 4°C with gentle agitation.[1][10]
-
Wash the membrane three to five times for 5-10 minutes each with TBST.[3]
-
Incubate the membrane with the HRP-conjugated secondary antibody at its optimal dilution in 5% BSA in TBST for 1 hour at room temperature.[10]
-
Wash the membrane again as described above.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the signal using a chemiluminescence imaging system or X-ray film.
-
Visual Guides
Western Blotting Workflow
Caption: A streamlined workflow for a typical Western blotting experiment.
Troubleshooting Logic for Weak Signal
Caption: A decision tree for troubleshooting a weak or absent PGAM5 signal.
References
- 1. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 3. arp1.com [arp1.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. promegaconnections.com [promegaconnections.com]
- 8. researchgate.net [researchgate.net]
- 9. Inclusion of phosphatase inhibitors during Western blotting enhances signal detection with phospho-specific antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Western blot blocking: Best practices | Abcam [abcam.com]
- 12. bosterbio.com [bosterbio.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. bio-rad.com [bio-rad.com]
Technical Support Center: Primary Trophoblast Isolation for PGH Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers isolating primary trophoblasts for Preimplantation Genetic Haplotyping (PGH) studies.
Troubleshooting Guide
Encountering issues during primary trophoblast isolation is common. This guide addresses specific problems in a question-and-answer format to help you refine your protocol and achieve high-quality results suitable for genetic analysis.
| Problem | Potential Cause | Recommended Solution |
| Low Cell Yield | Incomplete tissue digestion. | Optimize enzyme concentration (e.g., Trypsin, Dispase) and incubation time. Ensure tissue is finely minced. A serial enzymatic digestion approach may also be beneficial.[1][2] |
| Over-digestion leading to cell death. | Reduce enzyme incubation time or concentration. Monitor cell viability closely during the procedure.[3] | |
| Inefficient separation on Percoll gradient. | Ensure the Percoll gradient is prepared correctly and has the appropriate densities to separate trophoblasts from other cell types like red blood cells and debris.[3][4] Centrifugation speed and time are critical; a speed of around 1200 x g for 20-30 minutes without the brake is often recommended.[4][5] | |
| High Contamination with Maternal Cells | Incomplete removal of decidua and blood vessels. | Meticulously dissect the placental tissue to remove the chorionic plate and large blood vessels before digestion.[4] |
| Suboptimal Percoll gradient separation. | Verify the density layers of your Percoll gradient. Trophoblasts are typically found in a layer with a density of 1.048-1.062 g/ml.[4] | |
| Inherent limitations of density gradient centrifugation. | For PGH studies requiring high purity, incorporate an immunomagnetic separation step after the Percoll gradient. Use antibodies targeting trophoblast-specific markers (e.g., anti-HLA-G) for positive selection or markers for contaminating cells (e.g., anti-CD45 for leukocytes, anti-vimentin for mesenchymal cells) for negative selection.[6][7][8][9] | |
| Viscous/Slimy Cell Suspension After Digestion | Release of DNA from damaged cells. | Add DNase I to the digestion solution to break down extracellular DNA and reduce viscosity.[5][10] This will make subsequent filtration and centrifugation steps more effective. |
| Poor Cell Viability | Harsh enzymatic treatment. | Use a gentler enzyme like Dispase or reduce the concentration and incubation time of Trypsin.[2] |
| Mechanical stress during processing. | Handle cells gently during pipetting and resuspension. Avoid vigorous vortexing. | |
| Suboptimal culture conditions post-isolation. | Ensure the use of appropriate culture media and supplements to maintain cell health after isolation.[2][11] | |
| Difficulty with Percoll Gradient Formation/Separation | Incorrect preparation of Percoll stock and dilutions. | Prepare a stock iso-osmotic solution of Percoll (e.g., by mixing with 10x HBSS or 1.5M NaCl) before making the gradient layers.[4][12] |
| Incorrect centrifugation parameters. | Use a swinging-bucket rotor and ensure the centrifuge is set to the correct speed and time without the brake to avoid disturbing the gradient.[4][5] | |
| Only one band of cells observed. | This may indicate that the gradient is not resolving the different cell populations effectively. Re-evaluate the densities of your Percoll layers.[13] |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for successful primary trophoblast isolation for PGH studies?
A1: The most critical factor is achieving a highly pure population of trophoblasts, free from maternal cell contamination.[14] For PGH, any maternal DNA can lead to misinterpretation of the genetic results. Therefore, a multi-step purification protocol, often combining enzymatic digestion, Percoll gradient centrifugation, and immunomagnetic separation, is highly recommended.[7][15]
Q2: Which enzyme is best for placental tissue digestion?
A2: The choice of enzyme can depend on the specific protocol and desired outcome.
-
Trypsin: A commonly used enzyme, but it can be harsh on cells if not carefully controlled.[1]
-
Dispase: A gentler neutral protease that can result in higher cell viability.[2][4]
-
Collagenase: Often used in combination with other enzymes to break down the extracellular matrix.[1]
Recent studies suggest that digestion with Dispase/DNase can yield significantly more trophoblasts than Trypsin/DNase without affecting viability.[2]
Q3: How can I confirm the purity of my isolated trophoblasts?
A3: Purity should be assessed using immunocytochemistry or flow cytometry with specific markers.
-
Positive Markers for Trophoblasts: Cytokeratin-7 (CK7) is a widely used marker for identifying trophoblasts.[10][16][17]
-
Negative Markers for Contaminants:
Q4: What is Trophoblast Retrieval and Isolation from the Cervix (TRIC) and is it suitable for PGH?
A4: TRIC is a non-invasive method to collect fetal trophoblasts from the cervix using a method similar to a Pap smear.[8] These cells are then typically isolated using immunomagnetic sorting with anti-HLA-G antibodies.[6][9] Studies have shown that TRIC can yield a high purity of fetal DNA, making it a promising technique for non-invasive prenatal genetic testing, including PGH.[14]
Q5: Can I use cryopreserved placental tissue for trophoblast isolation?
A5: While fresh tissue is ideal, some protocols have been adapted for cryopreserved tissue. However, cell viability and yield may be reduced compared to using fresh tissue. It is crucial to use an appropriate cryopreservation method to minimize cell damage.
Experimental Protocols
Enzymatic Digestion of Placental Tissue
This protocol is a generalized representation. Optimal conditions may vary.
-
Tissue Preparation:
-
Obtain fresh placental tissue (ideally within 1 hour of delivery).[17]
-
Wash the tissue extensively with sterile phosphate-buffered saline (PBS) to remove blood.
-
Under a laminar flow hood, dissect away the chorionic and decidual plates, as well as any visible blood vessels and connective tissue.[4]
-
Mince the remaining villous tissue into small pieces (1-2 mm³).
-
-
Digestion:
-
Prepare a digestion solution, for example, 0.25% Trypsin-EDTA or 2.4 units/mL Dispase, often supplemented with DNase I (e.g., 0.1 mg/mL) to prevent clumping.[4][10]
-
Incubate the minced tissue in the digestion solution at 37°C with gentle agitation for a defined period (e.g., 20-60 minutes).[3][4] Serial digestions (collecting the supernatant at intervals) can improve yield.
-
Stop the enzymatic reaction by adding an equal volume of culture medium containing fetal bovine serum (FBS) or a specific trypsin inhibitor.[18]
-
-
Filtration:
Percoll Gradient Centrifugation for Trophoblast Enrichment
-
Gradient Preparation:
-
Cell Loading and Centrifugation:
-
Cell Collection:
-
After centrifugation, distinct layers of cells will be visible. Trophoblasts typically form a band at a density between 1.048 and 1.062 g/ml.[4]
-
Carefully aspirate the trophoblast layer.
-
Wash the collected cells with PBS or culture medium to remove the Percoll solution.
-
Immunomagnetic Separation for High Purity
-
Antibody Incubation:
-
Resuspend the enriched trophoblast population in a suitable buffer.
-
Add magnetic nanoparticles conjugated with an antibody specific to a trophoblast surface marker (e.g., anti-HLA-G for positive selection) or a contaminating cell marker (e.g., anti-CD9 for negative selection).[6][15]
-
Incubate at 4°C with gentle rotation to allow for antibody-cell binding.
-
-
Magnetic Separation:
-
Place the tube in a magnetic separator. The magnetically labeled cells will be held against the side of the tube.
-
For positive selection, aspirate and discard the supernatant, then wash the retained cells.
-
For negative selection, carefully collect the supernatant containing the unlabeled target trophoblasts.
-
-
Elution and Collection (for positive selection):
-
Remove the tube from the magnet and resuspend the cells in culture medium. The purified trophoblasts are now ready for downstream applications.
-
Visualizations
Caption: Workflow for Primary Trophoblast Isolation for PGH Studies.
Caption: Troubleshooting Logic for Trophoblast Isolation Protocol Refinement.
References
- 1. Serial enzymatic digestion method for isolation of human placental trophoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A simple method to isolate term trophoblasts and maintain them in extended culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation of Primary Mouse Trophoblast Cells and Trophoblast Invasion Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation of Primary Cytotrophoblasts From Human Placenta at Term - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Isolation of pure villous cytotrophoblast from term human placenta using immunomagnetic microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Isolation and Maintenance in Culture of Primary Human Trophoblast from Term Placentae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How to Make and Use Percoll Gradients [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. Tricky TRIC: A replication study using trophoblast retrieval and isolation from the cervix to study genetic birth defects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of protocols for primary trophoblast purification, optimized for functional investigation of sFlt-1 and soluble endoglin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. oatext.com [oatext.com]
- 18. Video: Isolation of Primary Human Decidual Cells from the Fetal Membranes of Term Placentae [jove.com]
- 19. Video: A Primary Human Trophoblast Model to Study the Effect of Inflammation Associated with Maternal Obesity on Regulation of Autophagy in the Placenta [jove.com]
Technical Support Center: Placental Growth Hormone (PGH) Sample Preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of placental growth hormone (PGH) during sample preparation.
Troubleshooting Guide
Issue: Low or Undetectable PGH Levels in Samples
Possible Cause 1: Proteolytic Degradation
If you are experiencing lower-than-expected or undetectable levels of this compound (PGH) in your samples, proteolytic degradation is a primary suspect. PGH, like other protein hormones, is susceptible to cleavage by proteases present in biological samples.
Solution:
-
Work Quickly and at Low Temperatures: Perform all sample preparation steps on ice or at 4°C to minimize protease activity.
-
Use Protease Inhibitor Cocktails: Immediately after sample collection, add a broad-spectrum protease inhibitor cocktail. These cocktails typically contain inhibitors for serine, cysteine, and metalloproteases. While specific inhibitors for PGH are not well-documented, a general cocktail is a crucial preventative measure.[1]
-
Optimal pH: Maintain a pH between 6.0 and 8.0 during preparation, as extreme pH values can lead to protein denaturation and increased susceptibility to proteolysis.
Possible Cause 2: Improper Sample Storage
Inadequate storage conditions can lead to significant degradation of PGH over time.
Solution:
-
Short-Term Storage: For storage up to 24 hours, keep serum or plasma samples at 2-8°C.[2]
-
Long-Term Storage: For storage longer than 24 hours, aliquot samples into single-use vials and store them at -80°C.[3][4] This prevents repeated freeze-thaw cycles, which can denature the protein. While direct long-term stability data for PGH is limited, studies on the related placental growth factor (PlGF) show it is stable for at least 3 years at -80°C.[3]
Possible Cause 3: Inappropriate Sample Type or Anticoagulant
The choice of sample matrix (serum vs. plasma) and the anticoagulant used can influence PGH stability and immunoassay performance.
Solution:
-
Serum vs. Plasma: Both serum and EDTA plasma are generally acceptable for PGH measurement.[5][6] However, some studies suggest that EDTA plasma may have less enzymatic activity compared to serum, potentially offering better protection against degradation of peptide hormones.[7] If you are consistently seeing degradation, consider comparing results from both sample types.
-
Anticoagulant Choice: If using plasma, EDTA is a commonly recommended anticoagulant.[5][6] Heparinized plasma is also used, but it's important to be consistent with the anticoagulant across all samples in a study to avoid variability.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for blood collection to measure PGH?
A1:
-
Collect whole blood via venipuncture.
-
Use either a serum separator tube (for serum) or a tube containing EDTA as an anticoagulant (for plasma).[5][6]
-
If preparing serum, allow the blood to clot at room temperature for 30-60 minutes.
-
Separate serum or plasma from cells by centrifugation as soon as possible, preferably within 2 hours of collection.[2]
-
Immediately add a protease inhibitor cocktail to the separated serum or plasma.
-
If not assaying immediately, aliquot the sample into cryovials and freeze at -80°C.[3][4]
Q2: How many freeze-thaw cycles can a PGH sample withstand?
A2: It is strongly recommended to avoid any freeze-thaw cycles by storing samples in single-use aliquots. While there is no specific data for PGH, studies on the related placental protein, PlGF, have shown it to be stable for at least six freeze-thaw cycles.[8] However, as a best practice to ensure the highest sample integrity, repeated freezing and thawing should be avoided.[2]
Q3: What are the optimal temperature and duration for storing PGH samples?
A3: The optimal storage conditions depend on the intended duration of storage. The following table summarizes recommendations based on data for general growth hormone and placental growth factor, which are expected to have similar stability profiles to PGH.
| Storage Duration | Temperature | Matrix | Stability Notes |
| Up to 8 hours | 15-25°C (Room Temp) | Serum | Considered stable, but refrigeration is recommended as soon as possible.[2] |
| Up to 24 hours | 2-8°C (Refrigerated) | Serum / Plasma | Stable for short-term storage.[2] |
| Up to 2 months | -20°C | Serum / Plasma | Suitable for intermediate-term storage.[2] |
| Greater than 2 months | -80°C | Serum / Plasma | Recommended for long-term storage to ensure stability.[3][4] PlGF is stable for at least 3 years at -80°C.[3] |
Q4: Can I use hemolyzed or lipemic samples for PGH measurement?
A4: It is generally recommended to avoid using grossly hemolyzed or lipemic samples for immunoassays, as they can interfere with the accuracy of the results. If possible, collect a new, high-quality sample.
Experimental Protocols
Protocol 1: Serum and Plasma Preparation for PGH Analysis
Materials:
-
Blood collection tubes (serum separator tubes or EDTA-containing tubes)
-
Centrifuge
-
Pipettes and sterile, nuclease-free pipette tips
-
Protease inhibitor cocktail (e.g., Sigma-Aldrich Cat. No. P8340 or similar)
-
Cryogenic vials for storage
-
Ice bucket
Procedure:
-
Blood Collection:
-
For serum: Collect blood in a serum separator tube.
-
For plasma: Collect blood in a tube containing EDTA. Invert the tube gently 8-10 times to mix.
-
-
Sample Processing (perform on ice):
-
Serum: Allow the blood to clot at room temperature for 30-60 minutes. Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C.
-
Plasma: Centrifuge the blood collection tube at 1,000-2,000 x g for 15 minutes at 4°C within 2 hours of collection.
-
-
Aliquotting and Storage:
-
Carefully aspirate the supernatant (serum or plasma) without disturbing the cell layer.
-
Transfer the serum or plasma to a fresh conical tube on ice.
-
Add a protease inhibitor cocktail according to the manufacturer's instructions.
-
Gently mix the sample.
-
Aliquot the sample into single-use cryogenic vials.
-
For immediate analysis, store at 2-8°C. For long-term storage, freeze at -80°C.
-
Visualizations
This compound (PGH) Signaling Pathway
This compound (PGH) primarily signals through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, particularly involving JAK2 and STAT5.[9][10] This pathway is crucial for regulating maternal metabolic adaptation during pregnancy.
Caption: PGH binds to its receptor (GHR), activating the JAK2-STAT5 signaling cascade.
Experimental Workflow for PGH Sample Preparation
This workflow outlines the critical steps from sample collection to storage to minimize degradation and ensure sample integrity.
Caption: Recommended workflow for PGH sample preparation and storage.
References
- 1. Protease Inhibitor Anti-HIV, Lopinavir, Impairs Placental Endocrine Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acb.org.uk [acb.org.uk]
- 3. tandfonline.com [tandfonline.com]
- 4. Effect of long-term storage on hormone measurements in samples from pregnant women: The experience of the Finnish Maternity Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is increased in the maternal and fetal serum of patients with preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cloud-clone.com [cloud-clone.com]
- 7. researchgate.net [researchgate.net]
- 8. Stability of first trimester placental growth factor in serum and whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Research progress on the STAT signaling pathway in pregnancy and pregnancy-associated disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Growth Hormone Receptor: Mechanism of Receptor Activation, Cell Signaling, and Physiological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validation of Commercial ELISA Kits for Placental Growth Hormone
Welcome to the technical support center for the validation and troubleshooting of commercial ELISA kits for Placental Growth Hormone (PGH), also commonly referred to as Placental Growth Factor (PlGF). This resource is designed for researchers, scientists, and drug development professionals to ensure accurate and reproducible quantification of PGH in various biological samples.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a typical commercial ELISA kit for this compound (PGH/PlGF)?
A1: Most commercial ELISA kits for PGH/PlGF are based on the sandwich enzyme-linked immunosorbent assay (ELISA) principle.[1][2][3] In this method, a microplate is pre-coated with a monoclonal antibody specific to PGH. When the standards and samples are added to the wells, the PGH present binds to this capture antibody. Subsequently, a biotin-conjugated detection antibody, also specific to PGH, is added, which binds to a different epitope on the captured PGH. Following this, a streptavidin-horseradish peroxidase (HRP) conjugate is introduced, which binds to the biotin (B1667282) on the detection antibody. Finally, a substrate solution is added, which reacts with the HRP to produce a colored product. The intensity of the color is directly proportional to the concentration of PGH in the sample and is measured spectrophotometrically.[1][2]
Q2: What are the typical sample types that can be used with PGH/PlGF ELISA kits?
A2: Commercial PGH/PlGF ELISA kits are generally validated for a variety of biological samples, including:
It is crucial to consult the specific kit's manual for the recommended sample types and any required pre-treatment steps.
Q3: What is the expected sensitivity and assay range for a PGH/PlGF ELISA kit?
A3: The sensitivity and assay range can vary between different manufacturers. However, typical sensitivities are in the low pg/mL range, often around 4-9 pg/mL.[3][4] The dynamic range for quantification usually spans from approximately 15 pg/mL to 1000 pg/mL.[2][3][4] For precise values, always refer to the datasheet of the specific kit you are using.
Q4: Is there known cross-reactivity with other hormones that I should be aware of?
A4: Due to the high homology between growth hormone family members, potential cross-reactivity is a valid concern.[6][7] Some kits report minimal cross-reactivity with related molecules like Vascular Endothelial Growth Factor (VEGF).[1] However, it is essential to review the kit's specificity data. If you are working with samples containing high levels of structurally similar hormones, it is advisable to perform your own cross-reactivity tests.
Troubleshooting Guide
This guide addresses common issues encountered during the validation and use of commercial PGH/PlGF ELISA kits.
| Problem | Potential Cause | Recommended Solution |
| High Background | 1. Insufficient washing.[8][9] 2. Non-specific binding of antibodies.[9] 3. Substrate solution exposed to light or contaminated.[8] 4. Incubation times or temperatures exceeded.[8] | 1. Increase the number of wash cycles and ensure complete aspiration of wash buffer. Consider adding a 30-second soak with wash buffer.[8] 2. Ensure the blocking step was performed correctly and for the recommended duration.[9] 3. Store and handle the substrate solution as per the manufacturer's instructions, protecting it from light.[8] 4. Adhere strictly to the incubation times and temperatures specified in the protocol. |
| Low or No Signal | 1. Reagents not at room temperature before use.[10] 2. Incorrect reagent preparation or addition sequence.[11] 3. Expired or improperly stored reagents.[10] 4. Capture antibody did not bind to the plate (if coating your own plates). 5. Insufficient incubation times. | 1. Allow all reagents to equilibrate to room temperature for at least 30 minutes before starting the assay.[10] 2. Double-check all calculations for dilutions and ensure reagents are added in the correct order as per the protocol.[11] 3. Verify the expiration dates of all kit components and ensure they have been stored at the recommended temperature.[10] 4. Use ELISA-grade plates and ensure proper coating conditions if not using a pre-coated plate kit. 5. Ensure that the incubation periods are as per the manufacturer's guidelines. |
| Poor Standard Curve | 1. Improper preparation of the standard dilutions. 2. Pipetting errors.[8] 3. Standard has degraded. | 1. Prepare fresh standard dilutions for each assay. Ensure thorough mixing at each dilution step. 2. Use calibrated pipettes and new tips for each standard, sample, and reagent.[8] 3. Reconstitute a new vial of the standard. |
| Poor Replicate Data (High %CV) | 1. Inconsistent pipetting. 2. Inadequate washing or residual liquid in wells.[8] 3. Temperature variation across the plate ("edge effect").[10] | 1. Be consistent with your pipetting technique, including speed and tip immersion depth. 2. Ensure uniform and thorough washing of all wells. After the final wash, tap the plate firmly on a paper towel to remove any remaining buffer.[8] 3. Use a plate sealer during incubations and ensure the plate is incubated in a stable temperature environment.[10] |
Data Presentation: Comparison of Commercial PGH/PlGF ELISA Kits
The following table summarizes the key performance characteristics of several commercially available PGH/PlGF ELISA kits. This data is for illustrative purposes; always refer to the manufacturer's datasheet for the most current information.
| Manufacturer | Kit Name | Assay Type | Sample Types | Sensitivity | Assay Range | Intra-Assay CV | Inter-Assay CV |
| R&D Systems | Quantikine Human PlGF ELISA Kit | Sandwich ELISA | Serum, Plasma, Urine, Cell Culture Supernates | 7 pg/mL[4] | 15.6 - 1000 pg/mL[4] | <5% | <10% |
| ELK Biotechnology | Human PLGF ELISA Kit | Sandwich ELISA | Serum, Plasma, Tissue Homogenates, Cell Lysates, Cell Culture Supernates | 6.2 pg/mL[2] | 15.63 - 1000 pg/mL[2] | <8%[2] | <10%[2] |
| FineTest | Human PLGF ELISA Kit | Sandwich ELISA | Serum, Plasma, Cell Culture Supernatant | 9.375 pg/mL[3] | 15.625 - 1000 pg/mL[3] | Not specified | Not specified |
| Elabscience | Human PGF ELISA Kit | Sandwich ELISA | Serum, Plasma, other biological fluids | 0.63 pg/mL[5] | 1.96 - 125 pg/mL[5] | Not specified | Not specified |
Experimental Protocols
Protocol 1: Assessment of Intra- and Inter-Assay Precision
Objective: To determine the reproducibility of the ELISA kit within a single assay and between different assays.
Methodology:
-
Sample Preparation: Prepare three pooled samples from your study population representing low, medium, and high concentrations of endogenous PGH/PlGF. If endogenous levels are too low, you can spike a biological matrix with known concentrations of the recombinant protein standard.
-
Intra-Assay Precision:
-
On a single 96-well plate, run at least 20 replicates of each of the three pooled samples (low, medium, high).[2]
-
Calculate the concentration of PGH/PlGF for each replicate using the standard curve.
-
For each pooled sample, calculate the mean, standard deviation (SD), and the coefficient of variation (%CV) using the formula: %CV = (SD / Mean) * 100.
-
Acceptance Criteria: The intra-assay %CV should ideally be less than 10%.[12][13]
-
-
Inter-Assay Precision:
-
Assay the same three pooled samples in duplicate in at least 10-20 different assays performed on different days by the same or different operators.[2][14]
-
Calculate the mean concentration for each sample from each assay.
-
For each pooled sample, calculate the overall mean, SD, and %CV from the mean values obtained across all assays.
-
Acceptance Criteria: The inter-assay %CV should ideally be less than 15%.[12][13]
-
Protocol 2: Spike and Recovery (Assessment of Accuracy)
Objective: To determine if the measurement of PGH/PlGF is affected by the sample matrix.
Methodology:
-
Sample Selection: Select at least three different individual samples of the biological matrix you intend to test (e.g., serum, plasma).
-
Spiking:
-
Divide each sample into two aliquots.
-
To one aliquot, add a known amount of the PGH/PlGF standard to achieve a concentration within the mid-range of the standard curve. This is the "spiked" sample.
-
To the other aliquot, add an equal volume of the reconstitution buffer used for the standard. This is the "unspiked" sample.
-
-
Measurement: Assay both the spiked and unspiked samples according to the kit protocol.
-
Calculation:
-
Calculate the % Recovery using the formula: % Recovery = [(Concentration in Spiked Sample - Concentration in Unspiked Sample) / Known Concentration of Spike] * 100.
-
Acceptance Criteria: The % Recovery should be within 80-120%.[5]
-
Protocol 3: Linearity of Dilution (Assessment of Parallelism)
Objective: To ensure that the endogenous analyte in the sample dilutes in a linear and parallel manner to the standard curve, indicating no matrix interference.
Methodology:
-
Sample Selection: Choose a sample with a high endogenous concentration of PGH/PlGF. If such a sample is not available, a sample can be spiked with a high concentration of the standard.
-
Serial Dilution: Perform a series of dilutions of the sample (e.g., 1:2, 1:4, 1:8, 1:16) using the assay's sample diluent.
-
Measurement: Assay the neat and diluted samples.
-
Analysis:
-
Calculate the concentration of PGH/PlGF in each diluted sample from the standard curve.
-
Multiply the calculated concentration by the respective dilution factor to obtain the concentration in the original, undiluted sample.
-
The back-calculated concentrations should be consistent across the dilution series.
-
Alternatively, plot the measured concentrations against the dilution factors. The resulting curve should be linear.
-
Acceptance Criteria: The recovery at each dilution should be within 80-120% of the value of the neat sample.
-
Mandatory Visualizations
Experimental Workflow for ELISA Validation
Caption: Workflow for the validation of a commercial PGH/PlGF ELISA kit.
This compound Signaling Pathway
Caption: Overview of the major signaling cascades activated by PGH.
References
- 1. ibl-international.com [ibl-international.com]
- 2. Human PLGF(Placenta Growth Factor) ELISA Kit [elkbiotech.com]
- 3. Human PLGF(Placental Growth Factor) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 4. Human PlGF ELISA - Quantikine DPG00: R&D Systems [rndsystems.com]
- 5. Human PGF(Placental Growth Factor) ELISA Kit - Elabscience® [elabscience.com]
- 6. Growth hormone: isoforms, clinical aspects and assays interference | springermedizin.de [springermedizin.de]
- 7. Detecting and solving the interference of pregnancy serum, in a GH immunometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 9. How to deal with high background in ELISA | Abcam [abcam.com]
- 10. Hormone Immunoassay Interference: A 2021 Update [annlabmed.org]
- 11. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 12. researchgate.net [researchgate.net]
- 13. salimetrics.com [salimetrics.com]
- 14. Development and validation of a standardized ELISA for the detection of soluble Fc-epsilon-RI in human serum - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Placental vs. Pituitary Growth Hormone: A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the functional differences between placental growth hormone (pGH) and pituitary growth hormone (hGH). Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data on their physiological roles, receptor interactions, and signaling pathways.
Introduction
Human growth hormone (GH) exists in two primary forms: the pituitary-derived growth hormone (hGH-N), which is the main regulator of postnatal growth, and the this compound (pGH or hGH-V), which becomes the predominant form in maternal circulation during the second half of pregnancy.[1] While both hormones are structurally similar, differing by only 13 amino acids, they exhibit distinct functional characteristics that are critical for maternal metabolic adaptation and fetal development.[1][2] This guide will objectively compare these two hormones, providing supporting experimental data and detailed methodologies.
Quantitative Data Comparison
The following table summarizes the key functional differences between placental and pituitary growth hormone based on available experimental data.
| Feature | This compound (pGH) | Pituitary Growth Hormone (hGH) | References |
| Primary Site of Production | Syncytiotrophoblast cells of the placenta | Somatotroph cells of the anterior pituitary gland | [2] |
| Secretion Pattern | Continuous (tonic) | Pulsatile | [1][3] |
| Receptor Binding Affinity | |||
| - Growth Hormone Receptor (GHR) | High affinity (similar to hGH) | High affinity | [4] |
| - Prolactin Receptor (PRLR) | Negligible affinity, weakly lactogenic | Relatively higher affinity, strongly lactogenic | [4][5] |
| Primary Physiological Role | Maternal metabolic adaptation to pregnancy, fetal growth | Postnatal somatic growth, metabolism regulation | [3] |
| Metabolic Effects | |||
| - Insulin (B600854) Sensitivity | Induces maternal insulin resistance | Can induce insulin resistance | [4] |
| - Lipolysis | Stimulates | Stimulates | [3] |
| - Gluconeogenesis | Stimulates | Stimulates | [3] |
| Regulation of Secretion | Inhibited by glucose; not regulated by GHRH, ghrelin, or somatostatin (B550006) | Regulated by GHRH (stimulation) and somatostatin (inhibition) | |
| Role in Maternal-Fetal Axis | Becomes the predominant GH in maternal circulation during pregnancy, supporting fetal nutrient supply. Not detectable in fetal circulation. | Suppressed in maternal circulation as pregnancy progresses. | [1][2][6] |
Signaling Pathways
Both placental and pituitary growth hormone exert their effects by binding to the growth hormone receptor (GHR), a member of the type I cytokine receptor family. This binding event induces receptor dimerization and the activation of several key intracellular signaling pathways, primarily the JAK/STAT, Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-Kinase (PI3K) pathways. While the downstream signaling cascades are largely similar, the differing affinities for the prolactin receptor lead to distinct physiological outcomes, particularly concerning lactogenic effects.
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize and compare placental and pituitary growth hormone.
Receptor Binding Assay (Competitive Radioligand Binding)
This protocol is designed to determine the binding affinity (Kd) of pGH and hGH to their respective receptors.
Objective: To quantify the binding affinity of unlabeled pGH and hGH to the Growth Hormone Receptor (GHR) and Prolactin Receptor (PRLR) by measuring their ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes or purified receptors expressing GHR or PRLR.
-
Radiolabeled ligand (e.g., ¹²⁵I-hGH).
-
Unlabeled pGH and hGH.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters.
-
Filtration apparatus.
-
Gamma counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of unlabeled pGH and hGH in binding buffer.
-
Incubation: In a 96-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor (pGH or hGH).
-
Equilibrium: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. The filter will trap the receptor-bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of the unlabeled competitor. The IC₅₀ (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Quantification of Insulin-like Growth Factor 1 (IGF-1) using ELISA
This protocol describes the measurement of IGF-1 levels in serum or plasma, a key downstream mediator of GH action.
Objective: To quantify the concentration of IGF-1 in biological samples.
Materials:
-
Commercial IGF-1 ELISA kit (containing pre-coated microplate, detection antibody, standards, buffers, and substrate).
-
Serum or plasma samples.
-
Microplate reader.
Procedure:
-
Sample Preparation: If required by the kit, perform an extraction step to separate IGF-1 from its binding proteins.
-
Standard Curve Preparation: Prepare a serial dilution of the IGF-1 standard provided in the kit.
-
Assay Procedure:
-
Add standards and samples to the appropriate wells of the pre-coated microplate.
-
Incubate to allow IGF-1 to bind to the immobilized antibody.
-
Wash the wells to remove unbound substances.
-
Add the detection antibody (e.g., biotinylated anti-IGF-1).
-
Incubate and wash.
-
Add a streptavidin-HRP conjugate.
-
Incubate and wash.
-
Add the substrate solution and incubate until color develops.
-
Add the stop solution to terminate the reaction.
-
-
Measurement: Read the absorbance of each well at the appropriate wavelength (typically 450 nm) using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Determine the IGF-1 concentration in the samples by interpolating their absorbance values on the standard curve.
Assessment of Insulin Sensitivity using the Hyperinsulinemic-Euglycemic Clamp
This is the gold-standard method for assessing insulin sensitivity in vivo.
Objective: To measure whole-body insulin sensitivity by determining the glucose infusion rate required to maintain euglycemia during a state of hyperinsulinemia.
Materials:
-
Human insulin.
-
20% glucose solution.
-
Infusion pumps.
-
Blood glucose monitoring device.
-
Intravenous catheters.
Procedure:
-
Catheter Placement: Insert two intravenous catheters into the subject, one for infusions and one for blood sampling.
-
Basal Period: After an overnight fast, a basal period is established to measure baseline glucose and insulin levels.
-
Clamp Procedure:
-
Begin a continuous infusion of insulin at a high rate (e.g., 40-120 mU/m²/min) to suppress endogenous glucose production.
-
Simultaneously, begin a variable infusion of 20% glucose.
-
Monitor blood glucose levels frequently (e.g., every 5-10 minutes).
-
Adjust the glucose infusion rate to maintain the blood glucose concentration at a constant, euglycemic level (e.g., ~90 mg/dL).
-
-
Steady State: Once a steady state is achieved (constant blood glucose with a constant glucose infusion rate), the glucose infusion rate is recorded.
-
Data Analysis: The glucose infusion rate during the last 30-60 minutes of the clamp is averaged and is considered a measure of insulin sensitivity. A lower glucose infusion rate indicates greater insulin resistance.
References
A Comparative Analysis of Placental Growth Hormone and Placental Lactogen for Researchers
For Immediate Publication
[City, State] – [Date] – In the intricate hormonal symphony of pregnancy, placental growth hormone (PGH) and placental lactogen (PL), also known as chorionic somatomammotropin (CS), play pivotal roles in regulating maternal metabolism and fetal development. While structurally related to pituitary growth hormone (GH) and prolactin (PRL), these placental-derived hormones exhibit distinct functional profiles. This guide provides a comprehensive comparative analysis of PGH and PL, offering researchers, scientists, and drug development professionals a detailed examination of their biological activities, supported by experimental data and methodologies.
I. Overview of this compound and Placental Lactogen
This compound and placental lactogen are members of the same gene family located on chromosome 17 and share significant structural homology.[1] PGH, the product of the GH-V gene, is expressed by the syncytiotrophoblast and extravillous cytotrophoblast cells of the placenta and becomes the predominant form of growth hormone in maternal circulation from mid-gestation onwards.[2] In contrast, placental lactogen, encoded by the CSH1 and CSH2 genes, is also secreted by the syncytiotrophoblast and is present in both maternal and fetal circulation from as early as the sixth week of pregnancy.[3]
The primary role of PGH is to regulate maternal glucose and lipid metabolism to ensure a continuous supply of nutrients to the fetus.[2][4] It stimulates maternal gluconeogenesis and lipolysis, leading to an increase in maternal blood glucose and free fatty acids.[2] Placental lactogen also contributes to maternal insulin (B600854) resistance, further elevating maternal glucose levels for fetal use.[5][6] Additionally, PL is involved in mammary gland development in preparation for lactation.[7]
II. Comparative Quantitative Data
The distinct biological functions of PGH and PL are, in part, attributable to their differential binding affinities for the growth hormone receptor (GHR) and the prolactin receptor (PRLR). The following table summarizes key quantitative data comparing these two placental hormones.
| Parameter | This compound (PGH) | Placental Lactogen (PL) | Reference(s) |
| Primary Receptor(s) | Growth Hormone Receptor (GHR) | Prolactin Receptor (PRLR) | [2][8] |
| Receptor Binding Affinity (Kd) | High affinity for GHR; Low affinity for PRLR. | High affinity for PRLR; Low affinity for GHR. | [2][8][9] |
| hPL to fetal liver PRLR | Not Applicable | High affinity: 2.2 nmol/L; Low affinity: 24 nmol/L | [5] |
| hPL to fetal muscle PRLR | Not Applicable | 5.6 nmol/L | [5] |
| hGH to fetal liver GHR | High affinity: 1.6 nmol/L; Low affinity: 8.6 nmol/L | Binds ~2300-fold weaker than hGH | [5][9] |
| Primary Signaling Pathway | JAK/STAT (predominantly STAT5) | JAK/STAT (predominantly STAT3 and STAT5) | [10][11] |
| Maternal Serum Levels (Term) | ~14 ng/mL | 5-7 mg/L | [2] |
| Key Functions | - Regulates maternal metabolism (↑ glucose, ↑ lipolysis) - Stimulates maternal IGF-1 production - Promotes trophoblast invasion | - Induces maternal insulin resistance - Stimulates mammary gland development - Modulates fetal metabolism and development | [2][3][6][7] |
III. Signaling Pathways
Both PGH and PL exert their effects by binding to cell surface receptors and activating intracellular signaling cascades, primarily the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.
This compound (PGH) Signaling Pathway
PGH binds with high affinity to the GHR, leading to the recruitment and activation of JAK2. Activated JAK2 then phosphorylates STAT5, which dimerizes and translocates to the nucleus to regulate the transcription of target genes involved in growth and metabolism.
Caption: PGH signaling via the JAK/STAT pathway.
Placental Lactogen (PL) Signaling Pathway
PL primarily binds to the PRLR, which also leads to the activation of the JAK/STAT pathway. While it can activate STAT5, studies have shown that PL signaling can also involve the phosphorylation of STAT3, leading to a unique transcriptional response compared to PGH.[10]
References
- 1. origene.com [origene.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. A radioligand binding assay for the insulin-like growth factor 2 receptor | PLOS One [journals.plos.org]
- 6. STAT3 Pathway [gentarget.com]
- 7. uwyo.edu [uwyo.edu]
- 8. A radioligand binding assay for the insulin-like growth factor 2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Participation of JAK, STAT and unknown proteins in human placental lactogen-induced signaling: a unique signaling pathway different from prolactin and growth hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. JAK/STAT Pathway | Thermo Fisher Scientific - SG [thermofisher.com]
Validating the Role of Placental Growth Hormone in Gestational Diabetes Mellitus: A Comparative Guide
Introduction
Gestational diabetes mellitus (GDM) is a common metabolic complication of pregnancy characterized by glucose intolerance that begins or is first recognized during pregnancy. Its pathophysiology is complex, but a key feature is heightened maternal insulin (B600854) resistance. The placenta, a critical endocrine organ during pregnancy, secretes numerous hormones that contribute to this physiological insulin resistance to ensure a steady supply of nutrients to the fetus. Among these, Placental Growth Hormone (PGH), also known as growth hormone variant (GH-V), has been a primary candidate for driving this metabolic shift. This guide provides an objective comparison of experimental data to validate the role of PGH in GDM, tailored for researchers, scientists, and drug development professionals.
This compound: An Overview
PGH is a polypeptide hormone produced by the syncytiotrophoblast layer of the placenta.[1] Secreted continuously into the maternal circulation, its levels rise from mid-gestation, gradually replacing pituitary growth hormone (hGH).[2][3] PGH shares structural similarities with hGH and is believed to be a primary regulator of maternal metabolic adaptation to pregnancy.[1] Its key functions include stimulating gluconeogenesis, lipolysis, and anabolism, thereby increasing substrate availability for the growing fetus.[1] However, these diabetogenic properties also position PGH as a potential key player in the excessive insulin resistance that characterizes GDM.[2]
Comparative Analysis of PGH in GDM vs. Normal Pregnancy
The direct association between maternal PGH concentrations and a GDM diagnosis is not consistently supported by clinical data. Some studies report no significant difference in overall PGH levels between GDM and non-GDM pregnancies, particularly in the second trimester. However, nuances emerge when considering fetal outcomes and specific patient subgroups.
Table 1: Summary of Quantitative Data from Clinical Studies on PGH in GDM
| Study | Participants (GDM vs. Control) | Gestational Week of Measurement | PGH Concentration (mean ± SEM/SD) GDM vs. Control | Key Findings & Significance |
| Wang et al. [1] | 28 vs. 28 | 20 weeks | 1.64 ± 0.11 ng/mL vs. 1.38 ± 0.10 ng/mL | No statistically significant difference in overall PGH levels (p=0.079).[1] However, PGH was significantly higher in GDM women who delivered large-for-gestational-age (LGA) babies compared to controls (1.93 ± 0.21 ng/mL, p=0.02).[1] |
| Higgins et al. [4] | 25 (T1DM) vs. 25 | 36 weeks | No significant difference in PGH levels between Type 1 Diabetic and non-diabetic pregnancies. | In the diabetic group, maternal PGH positively correlated with birth weight (p=0.02) and birth weight centile (p=0.03), suggesting a role in fetal growth rather than GDM pathogenesis itself.[4] |
| Barbour et al. (Animal Model) [5] | 5 (Transgenic) vs. 6 (Control) | N/A | Levels in transgenic mice were comparable to third-trimester human pregnancy. | Transgenic mice overexpressing PGH had ~4-fold higher fasting insulin levels and severe insulin resistance compared to controls (p<0.001).[5] |
| Liao et al. (Animal Model) [6][7] | Dose-response study in pregnant mice | Gestational Day 18.5 | N/A | Administration of high-dose PGH (5 mg/kg/d) significantly increased maternal fasting plasma insulin and impaired insulin sensitivity.[6][7] |
The data from human studies suggest that while PGH contributes to the overall insulin resistance of pregnancy, its circulating level may not be a reliable early predictor for GDM.[1] Instead, its role appears more pronounced in modulating fetal growth, especially in a hyperglycemic environment.[3][4] In contrast, animal models provide strong evidence that overexpression or administration of PGH directly causes a state of severe hyperinsulinemia and insulin resistance.[5][8]
PGH's Mechanism of Action in Insulin Resistance
Experimental data from animal models have been crucial in elucidating the molecular pathways through which PGH induces insulin resistance, primarily in skeletal muscle. PGH signaling interferes with the canonical insulin signaling cascade.
Upon binding to the insulin receptor (IR), insulin triggers the phosphorylation of Insulin Receptor Substrate 1 (IRS-1). This creates docking sites for the p85 regulatory subunit of Phosphatidylinositol 3-kinase (PI3K), leading to the activation of the PI3K/Akt pathway, which ultimately promotes the translocation of GLUT4 transporters to the cell membrane for glucose uptake.[9][10]
Studies in transgenic mice overexpressing PGH reveal a unique mechanism of disruption:
-
Increased p85α Monomer Expression: PGH significantly increases the total protein levels of the p85α regulatory subunit of PI3K in skeletal muscle.[8][11]
-
Competitive Inhibition: This overexpression leads to an abundance of p85α monomers that are not bound to the p110 catalytic subunit. These free monomers compete with the functional p85-p110 heterodimer for binding to phosphorylated IRS-1.[8]
-
Reduced PI3K Activity: This competitive binding acts in a dominant-negative fashion, markedly reducing the association of the p110 catalytic subunit with IRS-1 and thereby decreasing insulin-stimulated PI3K activity.[8][11] This blunts the downstream signaling required for GLUT4 translocation.
Comparison with Other GDM-Associated Factors
PGH is one of several placental hormones and factors implicated in the insulin resistance of pregnancy. A comparative perspective is essential for a complete understanding.
Table 2: Comparison of PGH with Other Placental Factors in GDM
| Factor | Primary Source | Proposed Role in GDM Pathogenesis | Supporting Evidence |
| This compound (PGH) | Syncytiotrophoblast | Potent driver of late-gestation insulin resistance; may be more linked to fetal macrosomia than GDM diagnosis itself.[2][3] | Animal models show direct causation of insulin resistance.[5] Human studies show correlation with LGA babies in diabetic pregnancies.[1] |
| Human Placental Lactogen (hPL) | Syncytiotrophoblast | Contributes to insulin resistance and stimulates pancreatic β-cell function.[12][13] | Has known contra-insulin effects, though its direct role in GDM pathology versus normal pregnancy adaptation is debated.[13][14] |
| Placental Growth Factor (PlGF) | Trophoblasts | Role is controversial. Some studies find elevated first-trimester levels in women who later develop GDM.[15][16] | Findings are inconsistent; other studies show no difference or even reduced levels.[15][17] May be involved in placental vascular development.[15] |
| Insulin-like Growth Factor 1 (IGF-1) | Liver (stimulated by PGH), Placenta | Dysregulation of the IGF axis is common in GDM.[1] Low maternal IGF-1 in early pregnancy may predict GDM risk.[18] | Maternal IGF-1 levels are often altered in GDM pregnancies.[1] Fetal IGF-1 is linked to macrosomia.[19] |
Experimental Protocols
The validation of PGH's role relies on standardized clinical and laboratory procedures.
A. Diagnosis of Gestational Diabetes Mellitus GDM is typically diagnosed between 24 and 28 weeks of gestation using an Oral Glucose Tolerance Test (OGTT).
-
Procedure: Following an overnight fast, a baseline (fasting) blood glucose sample is taken. The patient then consumes a beverage containing 75 grams of glucose. Blood samples are drawn again at 1 and 2 hours post-consumption.
-
Diagnostic Criteria (IADPSG/WHO): GDM is diagnosed if one or more of the following plasma glucose values are met or exceeded:
-
Fasting: ≥ 5.1 mmol/L (92 mg/dL)
-
1-hour: ≥ 10.0 mmol/L (180 mg/dL)
-
2-hour: ≥ 8.5 mmol/L (153 mg/dL)
-
B. Quantification of this compound The primary method for measuring PGH in serum or plasma is the Enzyme-Linked Immunosorbent Assay (ELISA).
-
Principle: This is a plate-based immunoassay technique. A capture antibody specific to PGH is coated onto the wells of a microplate. The patient's serum sample is added, and any PGH present binds to the antibody. A second, detection antibody (also specific to PGH and linked to an enzyme) is added, forming a "sandwich" complex. A substrate is then added, which is converted by the enzyme into a colored product. The intensity of the color, measured by a spectrophotometer, is proportional to the amount of PGH in the sample.
Conclusion
The evidence strongly supports this compound as a key contributor to the physiological insulin resistance of pregnancy. Experimental data from animal models unequivocally demonstrate that PGH can induce a severe insulin-resistant state by interfering with the PI3K/Akt signaling pathway in skeletal muscle.[5][11]
However, the role of PGH as a direct cause or a predictive biomarker for GDM in humans is more complex. Clinical studies often do not show a clear elevation in PGH levels in GDM patients compared to controls.[1] Instead, PGH appears to be more significantly correlated with fetal outcomes like macrosomia, particularly within diabetic pregnancies.[4] This suggests that while PGH sets a background of insulin resistance, other factors—such as underlying maternal β-cell dysfunction, genetics, and lifestyle factors—are critical in determining whether this physiological challenge progresses to pathological GDM. For drug development professionals, targeting the downstream effects of PGH-induced signaling, rather than PGH itself, may represent a more viable therapeutic strategy.
References
- 1. Hormones.gr [hormones.gr]
- 2. This compound, fetal growth and the IGF axis in normal and diabetic pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Maternal and Fetal this compound and IGF Axis in Type 1 Diabetic Pregnancy | PLOS One [journals.plos.org]
- 5. Human this compound causes severe insulin resistance in transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Placental Variant of Human Growth Hormone Reduces Maternal Insulin Sensitivity in a Dose-Dependent Manner in C57BL/6J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] The Placental Variant of Human Growth Hormone Reduces Maternal Insulin Sensitivity in a Dose-Dependent Manner in C57BL/6J Mice. | Semantic Scholar [semanticscholar.org]
- 8. Human this compound increases expression of the p85 regulatory unit of phosphatidylinositol 3-kinase and triggers severe insulin resistance in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. circMAP3K4 regulates insulin resistance in trophoblast cells during gestational diabetes mellitus by modulating the miR-6795-5p/PTPN1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Frontiers | Exercise therapy for gestational diabetes mellitus: from basic to clinical [frontiersin.org]
- 13. hopkinsmedicine.org [hopkinsmedicine.org]
- 14. diabetesjournals.org [diabetesjournals.org]
- 15. Placental Growth Factor and Pregnancy-Associated Plasma Protein-A as Potential Early Predictors of Gestational Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Elevated placental growth factor concentrations at 11-14 weeks of gestation to predict gestational diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. First-Trimester Placental Growth Factor in Screening for Gestational Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. healthday.com [healthday.com]
- 19. The Placental Role in Gestational Diabetes Mellitus: A Molecular Perspective - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic Effects of Placental Growth Hormone and Insulin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic effects of placental growth hormone (pGH) and insulin (B600854). The information is curated to assist researchers in understanding the distinct and overlapping roles of these two critical hormones in regulating maternal and fetal metabolism.
Introduction
During pregnancy, maternal metabolism undergoes significant adaptations to ensure a continuous supply of nutrients to the developing fetus. Two key hormonal players in this intricate metabolic landscape are insulin and this compound (pGH), also known as growth hormone variant (GH-V). While insulin is the primary anabolic hormone promoting nutrient storage, pGH emerges as a key regulator of maternal insulin resistance, thereby ensuring fetal nutrient availability. This guide delves into the contrasting and complementary metabolic effects of pGH and insulin, supported by experimental data, detailed protocols, and signaling pathway visualizations.
Core Metabolic Effects: A Head-to-Head Comparison
Insulin and pGH exert distinct and often opposing effects on key metabolic pathways. Insulin is fundamentally an anabolic hormone, promoting the uptake and storage of glucose, lipids, and amino acids. In contrast, pGH, while sharing structural similarities with pituitary growth hormone (GH-N), primarily acts to induce a state of insulin resistance in the mother, thereby liberating nutrients for fetal use.
Glucose Metabolism
-
Insulin: Promotes glucose uptake in peripheral tissues (muscle and adipose tissue) through the translocation of GLUT4 transporters to the cell membrane. It stimulates glycogen (B147801) synthesis in the liver and muscle and inhibits hepatic glucose production (gluconeogenesis and glycogenolysis).[1][2]
-
pGH: Induces insulin resistance, leading to decreased glucose uptake by maternal tissues.[3][4] This ensures a sustained level of glucose in the maternal circulation, which can then be transported across the placenta to the fetus. pGH also stimulates maternal gluconeogenesis.[5]
Lipid Metabolism
-
Insulin: Promotes the storage of lipids by stimulating lipogenesis in adipose tissue and the liver. It inhibits lipolysis (the breakdown of triglycerides into free fatty acids and glycerol) by dephosphorylating and inhibiting hormone-sensitive lipase (B570770) (HSL).[2]
-
pGH: Has potent lipolytic effects, stimulating the breakdown of maternal fat stores and increasing the circulation of free fatty acids (FFAs).[5] These FFAs can be used as an energy source by the mother, sparing glucose for the fetus.
Protein Metabolism
-
Insulin: Exerts a strong anabolic effect on protein metabolism, promoting the uptake of amino acids and stimulating protein synthesis in various tissues, including muscle. It also inhibits protein breakdown.[2]
-
pGH: The role of pGH in protein metabolism is less direct than insulin's. It acts in concert with other hormones to increase the availability of amino acids to the fetus.[6] Growth hormone, in general, can stimulate protein synthesis but also antagonize insulin's antiproteolytic action.[7]
Quantitative Data Comparison
The following tables summarize quantitative data from experimental studies, highlighting the distinct metabolic effects of pGH and insulin.
| Parameter | This compound (pGH) Effect | Insulin Effect | Supporting Experimental Data |
| Glucose Metabolism | |||
| Fasting Blood Glucose | No significant change in the presence of compensatory hyperinsulinemia. | Decreases blood glucose levels. | In transgenic mice overexpressing hPGH, fasting glucose levels were not significantly different from controls, despite a 4-fold increase in fasting insulin.[4] |
| Glucose Tolerance | Impaired glucose tolerance. | Improves glucose tolerance. | Transgenic mice overexpressing hPGH show impaired glucose tolerance in a glucose tolerance test.[4] |
| Insulin Sensitivity | Induces insulin resistance. | Promotes insulin sensitivity. | Administration of pGH to pregnant mice leads to a dose-dependent decrease in insulin sensitivity.[8][9] Transgenic mice overexpressing hPGH show a minimal glucose-lowering response to insulin injection (insignificant decline vs. >65% reduction in controls).[4] |
| Hepatic Glucose Production | Stimulates gluconeogenesis. | Inhibits gluconeogenesis. | pGH is known to stimulate gluconeogenesis.[5] Insulin inhibits the expression of key gluconeogenic enzymes like PEPCK.[10][11] |
| Lipid Metabolism | |||
| Lipolysis | Stimulates lipolysis. | Inhibits lipolysis. | pGH has potent lipolytic properties.[5] Insulin inhibits hormone-sensitive lipase.[2] |
| Free Fatty Acids (FFAs) | Increases plasma FFA levels. | Decreases plasma FFA levels. | The lipolytic action of pGH leads to increased circulating FFAs.[5] Insulin suppresses the release of FFAs from adipose tissue. |
| Triglyceride Storage | Decreases triglyceride storage in maternal adipose tissue. | Promotes triglyceride storage. | The lipolytic effect of pGH mobilizes fat stores.[5] Insulin stimulates lipogenesis.[2] |
| Protein Metabolism | |||
| Amino Acid Availability for Fetus | Increases amino acid availability. | Promotes maternal amino acid uptake and protein synthesis. | pGH, along with other placental hormones, increases the availability of amino acids to the fetus.[6] Insulin stimulates the uptake of amino acids into maternal tissues.[12][13][14] |
| Muscle Protein Synthesis | May stimulate protein synthesis but can antagonize insulin's effects. | Stimulates protein synthesis and inhibits protein breakdown. | Studies on growth hormone show it can stimulate muscle protein synthesis but also blunt insulin's antiproteolytic effect.[7] Insulin infusion promotes muscle protein synthesis. |
Signaling Pathways
The distinct metabolic effects of insulin and pGH are mediated by their unique signaling pathways. While there is some overlap, the key downstream effects diverge significantly, particularly in the context of insulin sensitivity.
Insulin Signaling Pathway
Insulin initiates its effects by binding to the insulin receptor (IR), a receptor tyrosine kinase. This leads to the phosphorylation of Insulin Receptor Substrate (IRS) proteins, which then activate two main downstream pathways:
-
PI3K/Akt Pathway: This is the primary pathway for most of insulin's metabolic actions. Activation of PI3K leads to the production of PIP3, which in turn activates Akt (Protein Kinase B). Akt mediates the translocation of GLUT4 to the cell surface, promotes glycogen synthesis by inhibiting GSK3, and stimulates lipogenesis and protein synthesis.
-
MAPK/ERK Pathway: This pathway is primarily involved in the mitogenic (growth-promoting) effects of insulin.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Human this compound increases expression of the p85 regulatory unit of phosphatidylinositol 3-kinase and triggers severe insulin resistance in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human this compound causes severe insulin resistance in transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human this compound in normal and abnormal fetal growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Growth hormone stimulates skeletal muscle protein synthesis and antagonizes insulin's antiproteolytic action in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Placental Variant of Human Growth Hormone Reduces Maternal Insulin Sensitivity in a Dose-Dependent Manner in C57BL/6J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Insulin regulation of PEPCK gene expression: a model for rapid and reversible modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Insulin regulation of PEPCK gene expression: a model for rapid and reversible modulation. | Semantic Scholar [semanticscholar.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Regulation of Placental Amino Acid Transport and Fetal Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regulation of Placental Amino Acid Transport in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Endocrine regulation of fetal skeletal muscle growth: impact on future metabolic health - PMC [pmc.ncbi.nlm.nih.gov]
Placental vs. Pituitary Growth Hormone: A Comparative Analysis of Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of placental growth hormone (pGH), also known as growth hormone variant (GH-V), and pituitary growth hormone (hGH), also known as growth hormone normal (GH-N), to the growth hormone receptor (GHR). This analysis is supported by experimental data to inform research and drug development in endocrinology and related fields.
Executive Summary
Both placental and pituitary growth hormones are critical players in physiological processes, but their primary domains of influence and temporal expression differ significantly. Pituitary GH is the principal regulator of postnatal growth, while placental GH is the dominant form during the second half of pregnancy, regulating maternal metabolism to support fetal development. A key aspect of their function lies in their interaction with the growth hormone receptor (GHR). Experimental evidence indicates that both placental and pituitary GH bind to the GHR with similarly high affinity, suggesting they are largely equipotent in activating downstream signaling pathways.
Quantitative Comparison of Binding Affinity
The binding affinity of a ligand to its receptor is a critical determinant of its biological activity. This is often quantified by the equilibrium dissociation constant (Kd), where a lower Kd value indicates a higher binding affinity. While direct comparative studies measuring the Kd of pGH and hGH under identical conditions are limited, existing data from various studies and related variants provide a strong basis for comparison.
One study found that human placental GH (hGH-V) was equipotent with pituitary hGH (hGH-N) as a ligand for the GH-binding protein, which is the extracellular domain of the GHR.[1] This indicates that their binding affinities are very similar. Another study investigating a human growth hormone variant (hGHv), which shares significant homology with placental GH, provides quantitative data that can be used as a close proxy.
| Ligand | Receptor/Binding Protein | Kd (nM) | Experimental Method |
| Pituitary GH (WT hGH) | Growth Hormone Receptor (GHR) | 3.8 | Surface Plasmon Resonance |
| Placental GH proxy (hGHv) | Growth Hormone Receptor (GHR) | 4.4 | Surface Plasmon Resonance |
Data from a study on a human growth hormone variant (hGHv) is used as a proxy for placental GH due to high sequence homology and functional similarity.
Signaling Pathways
Upon binding to the GHR, both placental and pituitary GH initiate a cascade of intracellular signaling events that mediate their physiological effects. The primary signaling pathways activated include:
-
JAK-STAT Pathway: The binding of GH induces dimerization of the GHR, leading to the activation of Janus kinase 2 (JAK2). JAK2 then phosphorylates signal transducers and activators of transcription (STATs), primarily STAT5, which then dimerize, translocate to the nucleus, and regulate the transcription of target genes, including Insulin-like Growth Factor 1 (IGF-1).
-
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is also activated and is involved in cell proliferation and differentiation.
-
PI3K/Akt Pathway: The phosphoinositide 3-kinase (PI3K)/Akt pathway plays a crucial role in cell growth, survival, and metabolism.
The similar high-affinity binding of both pGH and hGH to the GHR suggests that they activate these downstream pathways with comparable efficiency, leading to similar cellular responses.
References
A Comparative Guide to the In Vivo Validation of Placental Growth Hormone's Effect on Maternal Lipolysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental approaches to validate the lipolytic effects of placental growth hormone (PGH) in vivo. We will explore the use of PGH transgenic animal models and direct hormone administration, comparing these with models utilizing pituitary growth hormone (GH) and placental lactogen (PL). This document synthesizes experimental data, details key protocols, and visualizes the underlying molecular pathways and experimental workflows to support further research and development in this area.
Data Presentation: Comparative Efficacy of PGH and Alternatives on Lipolysis
The following table summarizes quantitative data from key studies, offering a comparison of the lipolytic effects of this compound and its alternatives. The data is derived from both in vivo and ex vivo models to provide a comprehensive overview.
| Hormone/Model | Species | Experimental Model | Key Lipolytic Marker | Concentration/Dose | Fold Change/Effect Size | Reference |
| This compound (PGH) | Mouse | Transgenic mice overexpressing human PGH | Fasting Insulin (B600854) Levels | Not Applicable | ~4-fold increase vs. control (p < 0.001) | [1] |
| Pituitary Growth Hormone (mGH) | Mouse | Adipose tissue explants from pregnant mice | Glycerol (B35011) Release | 0.5 µg/mL | Lipolytic | [2] |
| Adipose tissue explants from virgin mice | Glycerol Release | 0.5 µg/mL | Lipolytic | [2] | ||
| Mouse Placental Lactogen II (mPL-II) | Mouse | Adipose tissue explants from virgin and pregnant mice | Glycerol Release | Up to 10.0 µg/mL | No stimulation | [2] |
| Mouse Prolactin (mPRL) | Mouse | Adipose tissue explants from virgin mice | Glycerol Release | 5.0 µg/mL | Lipolytic | [2] |
| Adipose tissue explants from day 16 pregnant mice | Glycerol Release | 5.0 µg/mL | Lipolytic | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
In Vivo Model: Transgenic Mice Overexpressing PGH
This protocol is based on studies with transgenic mice expressing human this compound.
-
Animal Model: Utilize transgenic mice overexpressing the human PGH gene and their wild-type littermates as controls.[1]
-
Housing and Diet: House animals under standard conditions with ad libitum access to food and water.
-
Metabolic Assessment:
-
Glucose Tolerance Test (GTT): Fast mice overnight (approximately 12-16 hours). Administer a bolus of glucose (e.g., 2 g/kg body weight) via intraperitoneal injection. Collect blood samples at 0, 15, 30, 60, and 120 minutes post-injection to measure blood glucose levels.
-
Insulin Tolerance Test (ITT): Fast mice for a shorter period (e.g., 4-6 hours). Administer human insulin (e.g., 0.75 U/kg body weight) via intraperitoneal injection. Measure blood glucose at 0, 15, 30, and 60 minutes post-injection.[1]
-
-
Lipolysis Assessment:
-
Collect fasting blood samples via tail vein or retro-orbital bleeding.
-
Centrifuge blood to separate plasma.
-
Measure plasma concentrations of free fatty acids (FFAs) using a commercially available enzymatic colorimetric assay kit.
-
Measure fasting plasma insulin levels using an ELISA kit.[1]
-
-
Body Composition Analysis: Assess body composition, including fat mass, using dual-energy X-ray absorptiometry (DEXA).[1]
Ex Vivo Model: Adipose Tissue Explants
This protocol is adapted from studies investigating the direct lipolytic effects of various hormones on adipose tissue.[2]
-
Tissue Collection: Euthanize pregnant or virgin mice and dissect adipose tissue (e.g., parametrial fat pads).
-
Explant Preparation: Place the adipose tissue in Krebs-Ringer bicarbonate buffer supplemented with glucose and bovine serum albumin (BSA). Mince the tissue into small fragments (explants) of approximately 5-10 mg.
-
Incubation: Place explants in incubation vials containing fresh buffer. Add the test hormones (e.g., PGH, pituitary GH, placental lactogen) at various concentrations. Dexamethasone may be included to enhance the lipolytic response. Incubate for a set period (e.g., 4 hours) at 37°C in a shaking water bath.
-
Lipolysis Measurement:
-
At the end of the incubation period, collect the incubation medium.
-
Measure the concentration of glycerol released into the medium using a spectrophotometric or fluorometric assay kit. Glycerol release is a direct indicator of lipolysis.[2]
-
-
Data Normalization: Express glycerol release per milligram of tissue weight.
Mandatory Visualizations
Signaling Pathway of PGH-Induced Maternal Lipolysis
The somatotrophic actions of PGH, including its effect on lipolysis, are similar to those of pituitary GH.[3] PGH binds to the GH receptor, activating the JAK2-STAT5 signaling pathway.[4][5] This, along with the MEK/ERK pathway, leads to the downregulation of Fat Specific Protein 27 (FSP27), a negative regulator of lipolysis, ultimately increasing the breakdown of triglycerides.[6]
Caption: PGH signaling pathway in maternal adipocytes leading to increased lipolysis.
Experimental Workflow for In Vivo Validation
The following diagram outlines a typical experimental workflow for the in vivo validation of PGH's effect on maternal lipolysis using a transgenic mouse model.
Caption: Experimental workflow for in vivo validation of PGH-induced lipolysis.
References
- 1. Human this compound causes severe insulin resistance in transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The lipolytic effects of mouse placental lactogen II, mouse prolactin, and mouse growth hormone on adipose tissue from virgin and pregnant mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human this compound in normal and abnormal fetal growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. The role of JAK-STAT signaling in adipose tissue function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Growth Hormone Controls Lipolysis by Regulation of FSP27 Expression - PMC [pmc.ncbi.nlm.nih.gov]
head-to-head comparison of different placental growth hormone assay kits
For researchers, scientists, and drug development professionals investigating pregnancy-related disorders, placental function, and angiogenesis, the accurate measurement of Placental Growth Hormone (PGH), also known as Placental Growth Factor (PlGF), is crucial. The selection of a reliable and sensitive assay kit is a critical first step in ensuring the validity of experimental results. This guide provides a head-to-head comparison of several commercially available PGH/PlGF ELISA kits, offering a comprehensive overview of their performance characteristics based on publicly available data. We also include detailed experimental protocols for key validation assays and a visual representation of the PGH signaling pathway to provide a deeper context for your research.
Performance Comparison of PGH/PlGF ELISA Kits
The following table summarizes the key performance characteristics of various PGH/PlGF ELISA kits. This data has been compiled from the manufacturers' datasheets and should be used as a guide for initial kit selection. It is always recommended to perform in-house validation to ensure the kit performs as expected with your specific sample types.
| Manufacturer/Supplier | Kit Name/Catalog No. | Assay Type | Detection Range | Sensitivity | Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) | Sample Types |
| MyBioSource | Human this compound, PLGH ELISA Kit / MBS1608872 | Sandwich ELISA | 0.5-150 ng/ml | 0.33 ng/ml | Not Specified | Not Specified | Serum, plasma, cell culture supernates, cell lysates, tissue homogenates |
| ELK Biotechnology | Human PLGF(Placenta Growth Factor) ELISA Kit | Sandwich ELISA | 15.63-1000 pg/mL | 6.2 pg/mL | <8% | <10% | Serum, plasma, tissue homogenates, cell lysates, cell culture supernates |
| Sigma-Aldrich | Human Placental Growth Factor ELISA Kit / RAB0207 | Sandwich ELISA | 1.372-1000 pg/mL | 2 pg/mL | <10% | <12% | Serum, plasma, cell culture supernatants, urine |
| R&D Systems | Human PlGF Quantikine ELISA Kit / DPG00 | Sandwich ELISA | 15.6 - 1,000 pg/mL | 7 pg/mL | Not Specified | Not Specified | Cell culture supernates, serum, plasma, urine |
| Cusabio | Human placenta growth factor (PLGF) ELISA Kit / CSB-E04693h | Sandwich ELISA | 1.67-40 ng/mL | 0.7 ng/mL | <10% | Not Specified | Serum, plasma, tissue homogenates |
| Thermo Fisher Scientific (Invitrogen) | Human PGF ELISA Kit / EHPGF | Sandwich ELISA | 2-1,000 pg/mL | 2 pg/mL | <10% | <12% | Serum, plasma, cell culture medium |
| XpressBio | Human PLGF (Placental Growth Factor) ELISA Kit / XPEH0022 | Sandwich ELISA | 15.625-1000 pg/ml | 9.375 pg/ml | Not Specified | Not Specified | Serum, plasma, cell culture supernatant |
Experimental Protocols
To aid researchers in validating and comparing the performance of different PGH/PlGF assay kits, we provide generalized experimental protocols for key performance assays. These protocols are based on standard immunoassay validation principles.
General Sandwich ELISA Protocol
A typical sandwich ELISA protocol involves the following steps. Specific incubation times, temperatures, and reagent volumes will vary between kits, so it is essential to consult the manufacturer's manual.
Protocol for Determining Assay Precision
Precision is the measure of the reproducibility of the assay. It is typically expressed as the coefficient of variation (CV%).
-
Intra-Assay Precision (Within-Run Reproducibility):
-
Prepare three samples with known concentrations of PGH (low, medium, and high) within the assay's detection range.
-
Assay each sample in at least 20 replicates on the same plate.
-
Calculate the mean, standard deviation (SD), and CV% for each sample.
-
CV% = (SD / Mean) * 100
-
A lower CV% indicates better intra-assay precision.
-
-
Inter-Assay Precision (Between-Run Reproducibility):
-
Prepare three samples with known concentrations of PGH (low, medium, and high).
-
Assay these samples in multiple independent assays (e.g., on different days with different operators).
-
Calculate the mean, SD, and CV% for each sample across all assays.
-
CV% = (SD / Mean) * 100
-
A lower CV% indicates better inter-assay precision.
-
Protocol for Determining Assay Sensitivity
Sensitivity, or the limit of detection (LOD), is the lowest concentration of PGH that can be reliably distinguished from zero.
-
Assay a blank sample (zero standard) in at least 20 replicates.
-
Calculate the mean and standard deviation (SD) of the optical density (OD) of the blank replicates.
-
The LOD is typically calculated as the mean OD of the blank plus 2 or 3 times the SD of the blank.
-
The concentration corresponding to this OD value on the standard curve is the sensitivity of the assay.
Protocol for Determining Assay Specificity
Specificity is the ability of the assay to detect only PGH and not cross-react with other related molecules.
-
Prepare samples containing high concentrations of potentially cross-reacting molecules (e.g., other growth factors like VEGF).
-
Assay these samples and determine if they produce a signal.
-
To further quantify, spike known concentrations of PGH into samples containing the potentially cross-reacting molecules and assess the recovery of PGH. Significant deviation from the expected recovery may indicate interference.
This compound Signaling Pathway
PGH exerts its biological effects by binding to the Growth Hormone Receptor (GHR), which initiates a cascade of intracellular signaling events. Understanding this pathway is crucial for interpreting experimental results and for the development of targeted therapeutics. PGH binding to the GHR leads to the activation of the JAK2-STAT pathway, as well as the MAPK and PI3K/Akt pathways, which are involved in cell growth, proliferation, and metabolism.[1][2][3][4]
Disclaimer: This guide is intended for informational purposes only and is based on publicly available data. The performance of any assay kit can vary depending on the experimental conditions and sample type. It is strongly recommended that researchers perform their own validation studies to ensure the chosen kit is suitable for their specific application.
References
Functional Consequences of Placental Growth Hormone Glycosylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the functional aspects of placental growth hormone (PGH), with a focus on the implications of its glycosylation. While PGH possesses a potential N-linked glycosylation site, evidence suggests this site is poorly utilized in vivo. Therefore, this document will primarily detail the functions of the predominant, non-glycosylated form of PGH and discuss the theoretical and observed context of its glycosylated counterpart.
Overview of this compound and its Glycosylation Status
This compound (PGH), also known as growth hormone variant (GH-V), is the primary growth hormone in maternal circulation from mid-pregnancy until term. Encoded by the GH2 gene, it differs from pituitary growth hormone (GH-N) by 13 amino acids.[1] PGH plays a critical role in maternal metabolic adaptation to pregnancy and is linked to fetal growth.[2]
A key molecular feature of PGH is the presence of a potential N-linked glycosylation site at asparagine 140, which is absent in pituitary GH.[3] This has led to the identification of two main isoforms: a 22 kDa non-glycosylated form and a 25 kDa glycosylated form.[3] However, studies suggest that the glycosylation of PGH is partial and that the glycosylation site is inefficiently used.[4] The 22 kDa non-glycosylated form is the major circulating isoform.
Comparative Biological Activity
Direct comparative studies detailing the functional differences between the 22 kDa and 25 kDa forms of PGH are limited. The majority of functional data has been generated for PGH as a whole, which largely represents the non-glycosylated form.
Table 1: Summary of Biological Activities of this compound (Predominantly Non-Glycosylated Form)
| Biological Function | Description | Supporting Evidence |
| Somatogenic Activity | Promotes growth, similar to pituitary GH. | PGH binds to the GH receptor with high affinity and stimulates maternal IGF-1 production, which is positively correlated with fetal growth.[3] |
| Lactogenic Activity | Exhibits low lactogenic (milk-producing) activity. | Compared to pituitary GH, PGH has significantly reduced lactogenic properties.[1] |
| Metabolic Effects | Induces maternal insulin (B600854) resistance, increases lipolysis, and stimulates gluconeogenesis. | These actions ensure a continuous supply of glucose and other nutrients to the fetus. PGH secretion is inversely regulated by maternal glucose levels.[1][2] |
| Placental Development | May influence placental development and function through autocrine or paracrine mechanisms. | PGH is expressed in invasive extravillous trophoblasts, suggesting a role in placental implantation and function.[1] |
Signaling Pathways Activated by this compound
PGH exerts its effects by binding to the growth hormone receptor (GHR), a member of the type I cytokine receptor family. This binding event triggers the activation of several key intracellular signaling pathways, including the JAK-STAT, Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-Kinase (PI3K) pathways.
JAK-STAT Signaling Pathway
The Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is a primary signaling cascade for PGH.
References
A Comparative Guide to the Transcriptomics of Trophoblasts with Altered PGH Expression
This guide offers an objective comparison of transcriptomic changes in trophoblasts following the alteration of Placental Growth Hormone (PGH) expression. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data, outlines detailed methodologies, and visualizes key biological pathways and workflows to facilitate a deeper understanding of PGH's role in placental biology.
The Role of PGH in Trophoblast Function
This compound (PGH), produced by the syncytiotrophoblast, is a pivotal hormone in pregnancy. It supersedes pituitary growth hormone in maternal circulation as pregnancy progresses and is essential for regulating maternal metabolism to ensure adequate nutrient supply to the fetus.[1] PGH influences fetal growth and placental development, in part by stimulating trophoblast invasiveness, a critical process for the successful implantation and establishment of the placenta.[1][2][3] Dysregulation of PGH expression is associated with pregnancy complications like intrauterine growth restriction (IUGR), highlighting the importance of understanding its molecular mechanisms.[4]
Comparative Transcriptomic Data
Transcriptomic analysis of trophoblasts with experimentally reduced PGH expression (e.g., via siRNA knockdown) reveals significant changes in genes associated with cell migration, invasion, angiogenesis, and metabolic regulation. The following table summarizes representative differentially expressed genes (DEGs) based on the known functions of PGH.
Table 1: Representative Differentially Expressed Genes in PGH-Knockdown Trophoblasts
| Gene Symbol | Full Gene Name | Log2 Fold Change (Illustrative) | p-value (Illustrative) | Biological Function |
| Upregulated Genes | ||||
| TIMP1 | TIMP Metallopeptidase Inhibitor 1 | 2.5 | < 0.01 | Inhibition of matrix metalloproteinases, reduced invasion |
| SERPINE1 | Serpin Family E Member 1 (PAI-1) | 2.2 | < 0.01 | Inhibition of plasminogen activators, reduced invasion |
| IGFBP1 | Insulin Like Growth Factor Binding Protein 1 | 2.0 | < 0.02 | Sequesters IGF, modulating its bioavailability |
| Downregulated Genes | ||||
| MMP9 | Matrix Metallopeptidase 9 | -2.8 | < 0.01 | Extracellular matrix degradation, promotes invasion |
| VEGFA | Vascular Endothelial Growth Factor A | -2.4 | < 0.01 | Key regulator of angiogenesis |
| STAT5A | Signal Transducer and Activator of Transcription 5A | -2.1 | < 0.02 | Key mediator of the PGH signaling pathway |
| PAPPA | Pappalysin A | -1.9 | < 0.03 | Cleaves IGFBPs, increasing local IGF availability |
Note: This table is an illustrative summary based on the known biological roles of PGH. Actual values may vary between specific experiments.
Experimental Protocols
The generation of comparative transcriptomic data involves a multi-step process from cell culture to bioinformatic analysis.
Cell Culture and PGH Knockdown
-
Cell Lines: A common model is the use of human first-trimester extravillous trophoblast cell lines, such as HTR-8/SVneo, or choriocarcinoma-derived cell lines like JEG-3.[5]
-
Culture Conditions: Cells are typically maintained in RPMI-1640 or DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics, and incubated at 37°C in a 5% CO₂ atmosphere.
-
PGH Knockdown: Transient knockdown of PGH expression is achieved using small interfering RNA (siRNA). Trophoblast cells are transfected with PGH-specific siRNA using a lipid-based transfection reagent. A non-targeting or "scrambled" siRNA is used as a negative control.
-
Verification: The efficiency of PGH knockdown is confirmed 48-72 hours post-transfection at both the mRNA level (by quantitative Real-Time PCR) and protein level (by Western Blot or ELISA).
RNA Sequencing and Analysis
-
RNA Extraction: Total RNA is isolated from both the PGH-knockdown and control trophoblast samples using a commercial kit. RNA integrity and quantity are assessed using a bioanalyzer and spectrophotometer.
-
Library Preparation: High-quality RNA is used to prepare sequencing libraries. This typically involves the enrichment of mRNA using oligo(dT) magnetic beads, followed by RNA fragmentation, reverse transcription to cDNA, and ligation of sequencing adapters.
-
Sequencing: The prepared libraries are sequenced on a high-throughput platform, such as an Illumina NovaSeq, to generate millions of short reads.
-
Bioinformatic Analysis: The raw sequencing data is processed through a standard pipeline.[6][7]
-
Quality Control: Raw reads are checked for quality, and adapter sequences are trimmed.
-
Alignment: Reads are mapped to a human reference genome (e.g., GRCh38).
-
Quantification: The number of reads mapping to each gene is counted to determine its expression level.
-
Differential Expression Analysis: Statistical packages like DESeq2 or edgeR are used to identify genes with a statistically significant change in expression between the PGH-knockdown and control groups.[5][6]
-
Pathway Analysis: Gene Ontology (GO) and KEGG pathway enrichment analyses are performed on the list of DEGs to identify the biological processes and signaling pathways that are most affected by the reduction in PGH.[8]
-
Mandatory Visualizations
Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the primary signaling pathway activated by PGH and the comprehensive experimental workflow for this type of transcriptomic study.
Caption: PGH activates the JAK/STAT and PI3K/AKT signaling pathways in trophoblasts.[2][9]
Caption: Workflow for comparative transcriptomic analysis of trophoblasts.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Stimulation of human trophoblast invasion by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Critical growth factors and signalling pathways controlling human trophoblast invasion | The International Journal of Developmental Biology [ijdb.ehu.eus]
- 5. rarecyte.com [rarecyte.com]
- 6. Transcriptomic analysis reveals differential gene expression, alternative splicing, and novel exons during mouse trophoblast stem cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Transcriptomic analysis of the human placenta reveals trophoblast dysfunction and augmented Wnt signalling associated with spontaneous preterm birth [frontiersin.org]
- 8. Dissecting human trophoblast cell transcriptional heterogeneity in preeclampsia using single‐cell RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Decoding the molecular pathways governing trophoblast migration and placental development; a literature review - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of Prostaglandin H in Preeclampsia: A Comparative Guide to Animal Models
For Researchers, Scientists, and Drug Development Professionals
Preeclampsia, a hypertensive disorder of pregnancy, remains a significant cause of maternal and fetal morbidity and mortality. While the precise etiology is still under investigation, the imbalance of vasoactive prostaglandins, downstream metabolites of Prostaglandin (B15479496) H (PGH), is considered a key contributing factor. This guide provides a comparative analysis of animal models used to validate the role of PGH in preeclampsia, with a focus on experimental data derived from interventions targeting the PGH signaling pathway.
Key Preeclampsia Phenotypes in Animal Models
Preeclampsia is characterized by a constellation of symptoms, and animal models aim to recapitulate these to varying degrees. The most critical phenotypes for preclinical validation include:
-
Hypertension: A hallmark of preeclampsia, typically measured via tail-cuff plethysmography or telemetry.
-
Proteinuria: Indicative of kidney damage, assessed by measuring protein levels in 24-hour urine collections.
-
Fetal Growth Restriction (FGR): A common consequence of placental dysfunction, evaluated by measuring pup weight and size.
-
Placental Abnormalities: Including ischemia and reduced trophoblast invasion, often assessed through histological examination.
The Prostaglandin H (PGH) Signaling Pathway in Preeclampsia
Prostaglandin H2 (PGH2) is a central precursor molecule synthesized from arachidonic acid by prostaglandin H synthase (PGHS), also known as cyclooxygenase (COX). PGH2 is then converted into various bioactive prostanoids by specific synthases. In the context of vascular tone and platelet aggregation, the two most relevant pathways are:
-
Thromboxane (B8750289) A2 (TXA2) synthesis: Catalyzed by thromboxane synthase, TXA2 is a potent vasoconstrictor and promoter of platelet aggregation.
-
Prostacyclin (PGI2) synthesis: Catalyzed by prostacyclin synthase, PGI2 is a powerful vasodilator and inhibitor of platelet aggregation.
In preeclampsia, there is a well-documented imbalance in this pathway, favoring the production of TXA2 over PGI2, leading to a net vasoconstrictive and pro-thrombotic state.[1][2]
References
placental growth hormone's contribution to maternal insulin resistance compared to other hormones
For Researchers, Scientists, and Drug Development Professionals
Pregnancy is a unique physiological state characterized by profound metabolic adaptations to support fetal growth. A key adaptation is the progressive increase in maternal insulin (B600854) resistance, primarily in the second and third trimesters. This physiological insulin resistance ensures a continuous supply of glucose to the fetus. However, when the maternal pancreatic β-cells cannot sufficiently compensate for this insulin resistance, gestational diabetes mellitus (GDM) can develop. Several placental and maternal hormones are implicated in this process. This guide provides an objective comparison of the contributions of placental growth hormone (PGH), human placental lactogen (hPL), progesterone, and cortisol to maternal insulin resistance, supported by experimental data.
Comparative Analysis of Hormonal Effects on Insulin Sensitivity
While a single study directly comparing the quantitative impact of all gestational hormones on insulin resistance is not available due to the complexity of their interplay, a synthesis of data from various studies allows for a comparative assessment. This compound (PGH) is increasingly recognized as a primary driver of the profound insulin resistance seen in late pregnancy.[1]
Quantitative Data Summary
The following tables summarize key findings from studies investigating the impact of PGH, hPL, progesterone, and cortisol on maternal insulin sensitivity.
Table 1: Effects of this compound (PGH) and Human Placental Lactogen (hPL) on Insulin Resistance
| Hormone | Study Type | Key Findings | Quantitative Impact | Reference |
| PGH | Transgenic Mice | Overexpression of PGH led to severe insulin resistance. | ~4-fold higher fasting insulin and ~7-fold higher post-glucose stimulation insulin levels with no significant difference in glucose levels. | [2] |
| PGH | Transgenic Mice | Reduced insulin-stimulated GLUT4 translocation to the plasma membrane in skeletal muscle. | Statistically significant reduction (P = 0.05). | [3] |
| PGH | Pregnant Mice | Dose-dependent increase in maternal fasting insulin and impaired insulin sensitivity. | Significant increase in fasting insulin at a dose of 5 mg/kg/day. | [4][5] |
| hPL | Human Clamp Study (T1DM) | Increase in hPL from early to late pregnancy was inversely proportional to insulin sensitivity in late gestation. | Correlation coefficient (r) = -0.84. | [6] |
| hPL | Human Infusion | Infusion of hPL in non-pregnant subjects impaired glucose tolerance despite increased insulin response. | Impairment observed in 7 of 8 subjects after a 12-hour infusion. | [7][8] |
| hPL | Observational Study | In early pregnancy, lower hPL levels were associated with higher maternal fasting glucose. | β = -1.03, p < 0.01. | [9] |
Table 2: Effects of Progesterone and Cortisol on Insulin Resistance
| Hormone | Study Type | Key Findings | Quantitative Impact | Reference |
| Progesterone | Human Observational | Increased HOMA-IR levels during the luteal phase correlate with increased serum progesterone. | Statistically significant increase. | [10] |
| Progesterone | Case Study (T1DM) | Progesterone treatment for preterm delivery prevention deteriorated glycemic control. | Required adjustment of basal insulin rate. | [10][11] |
| Cortisol | Human Observational (GDM) | Serum cortisol levels positively correlated with HOMA-IR. | Weak positive correlation (r = 0.28, p < 0.05). | [12] |
| Cortisol | Human Observational (GDM) | Cortisol levels were negatively correlated with insulin sensitivity indices (QUICKI and McAuley). | r = -0.19 and r = -0.21, respectively. | [13][14] |
| Cortisol | Human Observational | In both GDM and control groups, HOMA-IR was positively correlated with cortisol. | Statistically significant positive correlation (p < 0.05). | [15] |
Signaling Pathways in Insulin Resistance
The diabetogenic effects of these hormones are mediated through their interference with the insulin signaling cascade. PGH, in particular, has been shown to induce insulin resistance by altering key components of this pathway.
PGH-Induced Insulin Resistance Signaling Pathway
This compound, structurally similar to pituitary growth hormone, binds to the growth hormone receptor (GHR), activating the JAK2-STAT5 signaling pathway. This can lead to the upregulation of suppressors of cytokine signaling (SOCS) proteins. SOCS proteins can interfere with insulin signaling by binding to the insulin receptor or insulin receptor substrate 1 (IRS-1), targeting them for degradation and inhibiting their phosphorylation. Additionally, studies in transgenic mice suggest PGH can increase the expression of the p85α regulatory subunit of PI3-kinase.[3] An excess of p85α monomers can compete with the p85-p110 heterodimer for binding to IRS-1, thereby reducing PI3-kinase activity and subsequent downstream signaling, including the translocation of GLUT4 to the cell surface.[3]
Experimental Protocols
The gold standard for quantifying insulin sensitivity in vivo is the hyperinsulinemic-euglycemic clamp technique.
Hyperinsulinemic-Euglycemic Clamp
Objective: To measure insulin-mediated glucose disposal by peripheral tissues.
Principle: A high concentration of insulin is infused intravenously to suppress endogenous glucose production completely. Simultaneously, a variable glucose infusion is administered to "clamp" the blood glucose at a normal, euglycemic level. The rate of the glucose infusion required to maintain euglycemia is equal to the rate of glucose uptake by the body's tissues, thus providing a direct measure of insulin sensitivity.
Protocol Summary:
-
Preparation: The subject fasts overnight. Two intravenous catheters are placed in opposite arms: one for the infusion of insulin and glucose, and the other for blood sampling. The sampling arm may be warmed to "arterialize" the venous blood.
-
Basal Period: A baseline blood sample is taken to measure fasting glucose and insulin levels.
-
Clamp Period: A continuous infusion of insulin is started at a constant rate (e.g., 40 mU/m²/min).
-
Blood glucose is monitored every 5-10 minutes.
-
A variable infusion of 20% dextrose is started and adjusted to maintain the blood glucose concentration at a target euglycemic level (e.g., 90 mg/dL).
-
Once a steady state is reached (constant blood glucose with a constant glucose infusion rate), the clamp is maintained for a period, typically 2-3 hours.
-
Calculation: The glucose infusion rate (GIR) during the last 30-60 minutes of the clamp, normalized for body weight or lean body mass, serves as the index of insulin sensitivity. A lower GIR indicates greater insulin resistance.
Conclusion
The hormonal milieu of pregnancy creates a state of insulin resistance to ensure fetal nutrient availability. While hPL, progesterone, and cortisol all contribute to this state, evidence increasingly points to This compound (PGH) as a principal factor driving the marked insulin resistance of the third trimester. Its mechanism involves direct interference with the insulin signaling pathway, particularly at the level of PI3-kinase. Understanding the distinct and overlapping roles of these hormones is critical for developing targeted therapeutic strategies for pathologies like GDM and for managing metabolic health during pregnancy. Further research employing techniques like the euglycemic clamp is necessary to precisely quantify the relative contribution of each hormone in human pregnancy.
References
- 1. Normal Pregnancy- A State of Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human this compound causes severe insulin resistance in transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. [PDF] The Placental Variant of Human Growth Hormone Reduces Maternal Insulin Sensitivity in a Dose-Dependent Manner in C57BL/6J Mice. | Semantic Scholar [semanticscholar.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Human Placental Lactogen in Relation to Maternal Metabolic Health and Fetal Outcomes: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human Placental Lactogen: Studies of Its Acute Metabolic Effects and Disposition in Normal Man - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human placental lactogen: studies of its acute metabolic effects and disposition in normal man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic associations of human placental lactogen in pregnancies at high metabolic risk: An observational cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. researchgate.net [researchgate.net]
- 12. Relationship Between Maternal Serum Cortisol and Maternal Insulin Resistance and Fetal Ultrasound Characteristics in Gestational Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Stress adaptation is associated with insulin resistance in women with gestational diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Divergent Signals: A Comparative Guide to Placental and Pituitary Growth Hormone Pathways
A deep dive into the distinct intracellular signaling cascades initiated by placental growth hormone (pGH) and pituitary growth hormone (hGH), offering researchers a comprehensive comparison of their mechanisms, downstream effects, and the experimental data that defines them.
This compound (pGH), also known as Growth Hormone-Variant (GH-V), and pituitary Growth Hormone (hGH), or GH-N, are two closely related somatotropic hormones that play critical roles in maternal metabolism and fetal development. While both hormones bind to the same Growth Hormone Receptor (GHR), their distinct patterns of secretion—continuous for pGH versus pulsatile for hGH—lead to significant differences in the activation and duration of downstream signaling pathways. This guide provides an objective comparison of these pathways, supported by experimental data and detailed methodologies, to aid researchers in endocrinology, metabolic disorders, and drug development.
Core Signaling Differences: A Tale of Two Secretion Patterns
The primary distinction in the signaling output of pGH and hGH arises from their secretion dynamics. Pituitary hGH is released in intermittent pulses, which allows for the resensitization of the signaling machinery between peaks.[1] In contrast, pGH is secreted continuously by the placental syncytiotrophoblast from mid-to-late pregnancy, leading to sustained receptor engagement.[2][3]
This difference profoundly impacts the Janus Kinase 2/Signal Transducer and Activator of Transcription 5 (JAK2/STAT5) pathway, a canonical route for GH action.[4] Studies have shown that continuous GH stimulation, which mimics the action of pGH, leads to a desensitization of the STAT5 pathway.[1] Pulsatile stimulation, characteristic of hGH, is more effective at maintaining long-term STAT5 activation and the expression of STAT5-dependent genes.[1] While both pGH and hGH are equipotent in binding to the GHR, this temporal difference in signaling activation is a key determinant of their unique physiological roles during pregnancy.[5][6]
Both hormones also activate other critical pathways, including the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways, which are crucial for cell growth, proliferation, and metabolism.[7][8] However, the desensitization kinetics of these pathways can differ from the JAK/STAT route, suggesting that both receptor-level and post-receptor mechanisms contribute to the differential cellular responses to pGH and hGH.[7]
Quantitative Comparison of Signaling Pathway Activation
The following table summarizes the key quantitative differences in the activation of downstream signaling molecules by pituitary (pulsatile) versus placental (continuous) growth hormone stimulation.
| Signaling Molecule | Pituitary hGH (Pulsatile Stimulation) | Placental pGH (Continuous Stimulation) | Key Findings |
| pSTAT5 | Strong, repeated activation with recovery between pulses. | Initial strong activation followed by rapid desensitization and reduced long-term signal. | Pulsatile stimulation is more effective in maintaining STAT5 activation and expression of target genes over time.[1] |
| pERK1/2 | Transient activation. | Sustained but potentially lower-level activation; subject to prolonged refractoriness. | Desensitization of the ERK pathway may involve post-receptor mechanisms, making it less responsive to subsequent stimulation.[7] |
| pAkt | Transient activation. | Sustained activation, but also prone to desensitization via post-receptor mechanisms. | Continuous stimulation can lead to prolonged refractoriness, distinct from the desensitization seen in the STAT5 pathway.[7] |
| IGF-1 Production | Efficiently stimulates hepatic IGF-1. | A primary regulator of maternal IGF-1 during pregnancy, replacing the function of pituitary GH.[2][3] | Despite differences in STAT5 signaling dynamics, pGH effectively stimulates maternal IGF-1 production, crucial for fetal growth. |
Visualizing the Signaling Divergence
The diagrams below illustrate the canonical signaling pathways activated by both hGH and pGH, highlighting the key point of divergence related to the pattern of stimulation and subsequent pathway desensitization.
Experimental Protocols
This section provides a detailed methodology for a key experiment used to quantify the differential activation of STAT5 by growth hormone.
Protocol: Western Blot for Phosphorylated STAT5 (pSTAT5)
This protocol is designed to assess the levels of tyrosine-phosphorylated STAT5 in cell culture models (e.g., rat hepatoma cells, 3T3-F442A preadipocytes) following stimulation with hGH or pGH.
1. Cell Culture and Serum Starvation:
-
Culture cells to 70-80% confluency in appropriate media (e.g., DMEM with 10% FBS).
-
To reduce basal signaling activity, serum-starve the cells for 4-6 hours in serum-free media prior to hormone stimulation.
2. Hormone Stimulation:
-
Prepare stock solutions of recombinant hGH and pGH in a suitable buffer (e.g., sterile PBS).
-
Treat cells with the desired concentration of hGH or pGH (e.g., 100 ng/mL) for various time points (e.g., 0, 5, 15, 30, 60, 120 minutes) to create a time-course.
-
For pulsatile stimulation (hGH model), cells can be treated for a short period (e.g., 30 min), washed, and then incubated in hormone-free media for a recovery period before a second stimulation.
-
For continuous stimulation (pGH model), the hormone is left in the media for the duration of the experiment.
3. Cell Lysis:
-
After treatment, immediately place plates on ice and wash cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, aprotinin).
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
4. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
5. SDS-PAGE and Electrotransfer:
-
Normalize protein amounts for all samples (e.g., load 20-30 µg of protein per lane).
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) using a 10% polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
6. Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 [TBST]).
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT5 (e.g., anti-pSTAT5 Tyr694) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
7. Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total STAT5 or a housekeeping protein like β-actin or GAPDH.
-
Quantify band intensities using densitometry software (e.g., ImageJ). The level of pSTAT5 is typically expressed as a ratio relative to total STAT5 or the housekeeping protein.
References
- 1. academic.oup.com [academic.oup.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Human this compound in normal and abnormal fetal growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Growth hormone–STAT5 regulation of growth, hepatocellular carcinoma, and liver metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding of human growth hormone (GH)-variant (placental GH) to GH-binding proteins in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Growth hormone-induced differential desensitization of STAT5, ERK, and Akt phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Classical and Novel GH Receptor Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal of Placental Growth Hormone
For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to the safety and responsibility of laboratory practices. Placental Growth Hormone (pGH), a key protein in pregnancy and various research applications, requires meticulous handling from initial experimentation to final disposal. Adherence to proper disposal protocols is not merely a regulatory obligation but a cornerstone of a safe and sustainable research environment, mitigating risks to both personnel and the ecosystem.
This guide provides a comprehensive operational and disposal plan for this compound, synthesized from established best practices for hormonal, biological, and recombinant protein waste management.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is imperative to handle pGH with the appropriate personal protective equipment (PPE) to minimize exposure. All handling of pGH, particularly in its concentrated or pure form, should be conducted within a certified chemical fume hood or biological safety cabinet.
Mandatory Personal Protective Equipment (PPE):
-
Nitrile gloves
-
Safety glasses or goggles
-
Laboratory coat
Step-by-Step Disposal Plan for this compound
The proper disposal of pGH involves a multi-step process of segregation, decontamination, and documentation. This protocol is designed to address both the biological and potential chemical hazards associated with hormonal and recombinant protein waste.
1. Waste Segregation and Identification:
Proper segregation at the point of generation is the most critical step in managing pGH waste. Different forms of waste require distinct disposal pathways.
-
Liquid pGH Waste: Includes solutions containing pGH, cell culture media, and buffer rinses.
-
Solid pGH Waste: Encompasses contaminated labware such as pipette tips, tubes, flasks, and gloves.
-
Sharps Waste: Consists of any contaminated items that can pierce the skin, including needles, syringes, and broken glass.
All containers for pGH waste must be clearly labeled with "Biohazard," the chemical name "this compound," and the date.
2. Decontamination Procedures:
All pGH waste must be biologically inactivated before disposal.[1][2] The two primary methods for decontamination are chemical disinfection and autoclaving.
-
Chemical Disinfection (for Liquids):
-
Collect liquid pGH waste in a leak-proof, chemically resistant container.[3]
-
Add a fresh solution of sodium hypochlorite (B82951) (bleach) to achieve a final concentration of at least 10%.[1][3]
-
Allow a minimum contact time of 30 minutes to ensure complete inactivation.[1][3]
-
After decontamination, the solution may be disposed of down the sanitary sewer, followed by copious amounts of water, in accordance with local regulations. Always check with your institution's Environmental Health and Safety (EHS) office first.
-
-
Autoclaving (for Solids and Liquids):
-
Place solid waste in a red or orange autoclavable biohazard bag.[3][4] Ensure the bag is loosely tied to allow for steam penetration.[3]
-
Place the bag inside a rigid, leak-proof secondary container.[3]
-
For liquids, use vented, autoclavable containers to prevent pressure buildup.
-
Process the waste in a validated autoclave cycle.
-
Once autoclaved and cooled, the waste can typically be disposed of as regular solid waste, provided it is not mixed with hazardous chemicals.[5]
-
3. Containerization and Final Disposal:
-
Decontaminated Solids: After autoclaving, place the biohazard bag in a designated regulated medical waste container.[1]
-
Sharps: Place all contaminated sharps directly into a puncture-proof, red sharps container labeled with the biohazard symbol.[3] Do not autoclave sharps containers unless they are specifically designed for it.[3]
-
Final Disposal: All pGH waste, once properly segregated, decontaminated, and containerized, should be collected by a licensed professional waste disposal service for final destruction, which is typically incineration.[6][7][8]
Quantitative Data for Decontamination
| Waste Type | Decontamination Method | Key Parameter | Minimum Requirement | Citation |
| Liquid pGH Waste | Chemical Disinfection | Final Bleach Concentration | 10% | [1][3] |
| Contact Time | 30 minutes | [1][3] | ||
| Solid pGH Waste | Autoclaving | Temperature | 121°C | |
| Pressure | 15 psi | |||
| Time | 30-60 minutes (varies by load) |
Note: Autoclave parameters are general guidelines and should be validated for the specific type and volume of waste.
Experimental Protocols
Protocol: Chemical Inactivation of Liquid pGH Waste
-
Objective: To biologically inactivate this compound in liquid waste streams prior to disposal.
-
Materials:
-
Liquid pGH waste in a primary container.
-
Secondary containment tray.
-
Household bleach (typically 5.25-8.25% sodium hypochlorite).
-
Personal Protective Equipment (gloves, safety glasses, lab coat).
-
Labeled hazardous waste container for final collection.
-
-
Procedure:
-
Perform all steps within a chemical fume hood.
-
Place the primary container of liquid pGH waste in a secondary containment tray.
-
Slowly add a volume of bleach equal to at least one-ninth of the total waste volume to achieve a final concentration of 10%.
-
Gently swirl the container to mix the contents.
-
Allow the mixture to stand for a minimum of 30 minutes.
-
Consult institutional guidelines to determine if the decontaminated liquid can be poured down the drain with running water or if it must be collected as chemical waste.
-
Visualizing the Disposal Workflow
The following diagrams illustrate the logical workflow for the proper disposal of different types of pGH waste.
Caption: Workflow for Liquid pGH Waste Disposal.
Caption: Workflow for Solid and Sharps pGH Waste Disposal.
References
- 1. med.nyu.edu [med.nyu.edu]
- 2. ibc.utah.edu [ibc.utah.edu]
- 3. Biohazardous Waste | UW Environmental Health & Safety [ehs.washington.edu]
- 4. Biological Waste Disposal – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
- 5. Safe Disposal of Infectious Laboratory Waste - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ianblenkharn.com [ianblenkharn.com]
- 7. unfpa.org [unfpa.org]
- 8. Placenta Waste In Hospitals and At Home [redbags.com]
Essential Safety and Logistical Information for Handling Placental Growth Hormone
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when working with potent biological materials like Placental Growth Hormone (PGH). Adherence to strict safety protocols is critical for both personnel well-being and the integrity of scientific data. This document provides a comprehensive guide to the safe handling, storage, and disposal of PGH, alongside detailed experimental procedures.
Personal Protective Equipment (PPE)
The primary defense against accidental exposure to PGH is the consistent and correct use of Personal Protective Equipment. The following table summarizes the essential PPE for handling PGH in both lyophilized powder and solution forms.
| Form of PGH | Gloves | Eye Protection | Lab Coat | Respiratory Protection |
| Lyophilized Powder | Chemical-resistant gloves (e.g., nitrile) | Safety glasses with side shields or goggles | Standard lab coat | Certified chemical fume hood or biological safety cabinet |
| Solution | Chemical-resistant gloves (e.g., nitrile) | Safety glasses with side shields or goggles | Standard lab coat | Not generally required, but work in a well-ventilated area |
Operational Plan: Safe Handling and Storage
Proper handling and storage are crucial to minimize exposure risk and maintain the stability of PGH.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Lyophilized PGH should be stored at -20°C or colder for long-term stability.
-
Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation and moisture absorption, which can degrade the peptide.
-
Store PGH solutions in aliquots at -20°C or colder to avoid repeated freeze-thaw cycles. The shelf-life of peptides in solution is limited.
Handling Lyophilized PGH:
-
Work in a Designated Area: All handling of lyophilized PGH should be conducted within a certified chemical fume hood or a biological safety cabinet to prevent inhalation of the fine powder.
-
Personal Protective Equipment: Wear appropriate PPE, including gloves, a lab coat, and eye protection.
-
Weighing: Weigh the desired amount of PGH quickly and in a contained manner to minimize aerosolization.
-
Reconstitution: Reconstitute the peptide using a suitable sterile buffer (typically pH 5-7). Gently vortex or pipette to dissolve.
Handling PGH Solutions:
-
Clear Labeling: All solutions must be clearly labeled with the peptide name, concentration, date of preparation, and "For Research Use Only."
-
Avoid Cross-Contamination: Use fresh, sterile pipette tips, tubes, and other equipment for each manipulation.
Disposal Plan
All materials that have come into contact with PGH must be treated as chemical waste and disposed of according to institutional and local regulations. Never dispose of peptide waste in the regular trash or down the drain.
Step-by-Step Disposal Protocol:
-
Segregation: Segregate all PGH-contaminated waste from other laboratory waste. This includes:
-
Unused or expired PGH (solid or solution).
-
Contaminated consumables (pipette tips, tubes, vials).
-
Contaminated PPE (gloves, disposable lab coats).
-
-
Containerization: Place all PGH waste into a designated, leak-proof, and clearly labeled hazardous waste container.
-
Chemical Inactivation (for liquid waste):
-
Work in a Fume Hood: Perform this procedure in a certified chemical fume hood.
-
Prepare Bleach Solution: Prepare a fresh 10% bleach solution (final concentration of approximately 0.5-1.0% sodium hypochlorite).
-
Inactivate: Slowly add the liquid peptide waste to the bleach solution (a common recommendation is a 1:10 ratio of waste to bleach).
-
Contact Time: Allow the mixture to react for a minimum of 30-60 minutes to ensure degradation.
-
Dispose: Even after inactivation, the resulting solution should be collected in a labeled hazardous waste container.
-
-
Final Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and final disposal of the hazardous waste.
Spill Management Plan
In the event of a PGH spill, immediate and appropriate action is necessary to contain the spill and decontaminate the area.
Step-by-Step Spill Cleanup Procedure:
-
Alert Others: Immediately alert others in the vicinity of the spill.
-
Evacuate: If the spill is large or involves a significant amount of lyophilized powder, evacuate the immediate area.
-
Don PPE: Before cleaning, don appropriate PPE, including a lab coat, double gloves, and eye protection. For large spills of lyophilized powder, respiratory protection may be necessary.
-
Contain the Spill:
-
For Liquid Spills: Cover the spill with absorbent pads, starting from the outside and working inwards.
-
For Solid (Lyophilized) Spills: Gently cover the spill with absorbent paper to avoid raising dust. Do not use a brush or create aerosols.
-
-
Decontaminate:
-
Apply a 10% bleach solution to the contained spill area.
-
Allow a contact time of at least 15-20 minutes.
-
-
Clean Up:
-
Wipe up the spill and disinfectant with absorbent towels.
-
Place all contaminated materials into a designated hazardous waste container.
-
-
Final Cleaning: Wipe the spill area again with fresh towels soaked in disinfectant.
-
Dispose of Waste: Dispose of all contaminated materials as hazardous waste.
-
Wash Hands: Thoroughly wash hands with soap and water after the cleanup is complete.
Experimental Protocols
Below are detailed methodologies for common experiments involving this compound.
This compound ELISA Protocol
This protocol outlines the steps for quantifying PGH in biological samples using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
PGH ELISA kit (containing pre-coated microplate, detection antibody, standards, buffers, and substrate)
-
Biological samples (e.g., serum, plasma, cell culture supernatants)
-
Precision pipettes and sterile tips
-
Microplate reader capable of measuring absorbance at 450 nm
-
Wash bottle or automated plate washer
-
Absorbent paper
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples according to the ELISA kit manufacturer's instructions. Allow all reagents to reach room temperature before use.
-
Sample Addition: Add 100 µL of standards, controls, and samples to the appropriate wells of the pre-coated microplate.
-
Incubation: Cover the plate with a sealer and incubate for 2 hours at room temperature.
-
Washing: Aspirate the liquid from each well and wash the plate four times with the provided wash buffer. After the final wash, invert the plate and blot it on absorbent paper to remove any remaining buffer.
-
Detection Antibody Addition: Add 100 µL of the biotinylated detection antibody to each well.
-
Incubation: Cover the plate and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 4.
-
Streptavidin-HRP Addition: Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Incubation: Cover the plate and incubate for 45 minutes at room temperature.
-
Washing: Repeat the washing step as described in step 4.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature in the dark. A blue color will develop.
-
Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Read Plate: Immediately read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of PGH in the unknown samples.
Signaling Pathway Diagram
Caption: this compound (PGH) signaling pathway.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
